Acetylphenylhydrazine
Beschreibung
APH is a member of phenylhydrazines.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N'-phenylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(11)9-10-8-5-3-2-4-6-8/h2-6,10H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICBCXONCUFSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Record name | 1-ACETYL-2-PHENYLHYDRAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19709 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020015 | |
| Record name | 1-Acetyl-2-phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-acetyl-2-phenylhydrazide appears as colorless prisms or white solid. (NTP, 1992), Colorless or white solid; [CAMEO] Off-white powder; [MSDSonline] | |
| Record name | 1-ACETYL-2-PHENYLHYDRAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19709 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N(1)-Acetylphenylhydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6280 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Very soluble in water and ethanol. Soluble in benzene, chloroform. Slightly soluble in trifluoroacetic acid and ether., In water, 1.8X10+4 mg/L at 25 °C /Estimated/ | |
| Record name | 1-ACETYL-2-PHENYLHYDRAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19709 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N(1)-ACETYLPHENYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7235 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000073 [mmHg], 7.3X10-5 mm Hg at 25 °C /Estimated/ | |
| Record name | N(1)-Acetylphenylhydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6280 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N(1)-ACETYLPHENYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7235 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Hexagonal prisms | |
CAS No. |
114-83-0 | |
| Record name | 1-ACETYL-2-PHENYLHYDRAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19709 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetylphenylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(1)-Acetylphenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetyl-2-phenylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Acetyl-2-phenylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Acetyl-2-phenylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-phenylhydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Acetyl-2-phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-phenylacetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLPHENYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C818L19FMP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N(1)-ACETYLPHENYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7235 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
264 to 270 °F (NTP, 1992), 131 °C | |
| Record name | 1-ACETYL-2-PHENYLHYDRAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19709 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N(1)-ACETYLPHENYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7235 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Action of Acetylphenylhydrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylphenylhydrazine (APH) is a potent hemolytic agent widely utilized in experimental models to induce a reproducible state of hemolytic anemia. Its mechanism of action is centered on the induction of oxidative stress within erythrocytes, leading to a cascade of events that compromise red blood cell integrity and function. This technical guide provides a detailed exploration of the molecular and cellular processes initiated by APH, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Core Mechanism of Action: A Multi-faceted Assault on Erythrocyte Homeostasis
The hemolytic activity of this compound is not a result of a single molecular interaction but rather a sequence of interconnected oxidative reactions that overwhelm the antioxidant defenses of the red blood cell. The primary target of APH is oxyhemoglobin, initiating a cascade that leads to protein and lipid damage, ultimately resulting in hemolysis.
Interaction with Oxyhemoglobin and Generation of Reactive Species
The initial and critical step in the mechanism of APH is its reaction with oxyhemoglobin. This interaction leads to the autoxidation of APH and the generation of highly reactive intermediates, including the acetylphenylhydrazyl radical and superoxide (B77818) anion (O₂⁻).[1] Concurrently, oxyhemoglobin is oxidized to methemoglobin (Fe³⁺).
The generated superoxide anion can further participate in reactions that produce other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[1] These reactive species are the primary effectors of the subsequent cellular damage.
Oxidative Damage to Hemoglobin and Heinz Body Formation
The generated ROS and free radicals directly attack hemoglobin molecules. This leads to the oxidation of heme iron, denaturation of the globin chains, and the formation of sulfhemoglobin and hemichromes.[2] These denatured hemoglobin molecules aggregate and precipitate within the erythrocyte to form characteristic inclusions known as Heinz bodies .[1][2] Heinz bodies attach to the inner leaflet of the red blood cell membrane, leading to increased membrane rigidity and reduced deformability.[3]
Depletion of Reduced Glutathione (B108866) (GSH)
Erythrocytes rely heavily on the glutathione antioxidant system to mitigate oxidative damage. Reduced glutathione (GSH) is a critical scavenger of ROS. The oxidative onslaught initiated by APH rapidly depletes the intracellular pool of GSH as it is consumed in the detoxification of ROS.[3][4] The depletion of GSH leaves the cell vulnerable to further oxidative attack and impairs the function of glutathione-dependent enzymes.
Lipid Peroxidation and Membrane Damage
The erythrocyte membrane, rich in polyunsaturated fatty acids, is a prime target for ROS-mediated damage. Lipid peroxidation, initiated by the attack of free radicals on membrane lipids, disrupts the integrity and fluidity of the cell membrane. This damage can lead to increased membrane permeability, ion leakage, and ultimately, cell lysis.
Cross-linking of Membrane Proteins
Oxidative stress also induces the cross-linking of erythrocyte membrane proteins, particularly spectrin.[3] This cross-linking, mediated by disulfide bond formation, further contributes to the loss of membrane deformability and structural integrity, making the erythrocytes more susceptible to mechanical stress and removal from circulation.[3]
Quantitative Data on this compound-Induced Effects
The following tables summarize quantitative data extracted from various studies. It is important to note that experimental conditions can vary significantly between studies.
Table 1: In Vivo and In Vitro Doses of this compound and Phenylhydrazine Used to Induce Hemolysis
| Compound | Species | Dose/Concentration | Route/System | Observed Effect | Reference |
| This compound | Rabbit | 5 mg/kg | Intraperitoneal | Induction of hemolytic anemia | [5] |
| This compound | Rabbit | 10 mg/kg | Intraperitoneal | Induction of hemolytic anemia | [5] |
| This compound | Human RBCs | 1 mM in 1% suspension | In vitro | Small decrease in hemolysis and lipid peroxidation | [6] |
| Phenylhydrazine | Rat | 2 mg/10 g body weight | Intraperitoneal | Induction of intravascular hemolysis | [7] |
| Phenylhydrazine | Human RBCs | 5 mg/mL | In vitro | Induction of oxidative stress | [8] |
Table 2: Time Course of Phenylhydrazine-Induced Hemolysis In Vitro
| Time (minutes) | Approximate % Hemolysis |
| 60 - 90 | ~60% (maximum) |
Note: Data derived from studies using phenylhydrazine, a closely related compound.
Experimental Protocols
The following are generalized protocols for inducing and assessing hemolysis and related parameters using this compound in vitro. These are composite methods based on common practices described in the literature.
In Vitro Hemolysis Assay
Objective: To quantify the hemolytic potential of this compound.
Materials:
-
Freshly collected whole blood (with anticoagulant, e.g., EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (APH) stock solution
-
Spectrophotometer
Procedure:
-
Red Blood Cell (RBC) Preparation:
-
Centrifuge whole blood at 500 x g for 10 minutes at 4°C to pellet the RBCs.
-
Aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the RBC pellet three times with 10 volumes of cold PBS, centrifuging at 500 x g for 5 minutes after each wash.
-
After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension.
-
-
Incubation with APH:
-
Prepare serial dilutions of APH in PBS.
-
In microcentrifuge tubes, add 100 µL of the 2% RBC suspension to 100 µL of each APH dilution.
-
For a positive control (100% hemolysis), add 100 µL of the 2% RBC suspension to 100 µL of deionized water.
-
For a negative control (0% hemolysis), add 100 µL of the 2% RBC suspension to 100 µL of PBS.
-
Incubate all tubes at 37°C for a specified time (e.g., 1-4 hours).
-
-
Quantification of Hemolysis:
-
After incubation, centrifuge the tubes at 1000 x g for 5 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each tube to a 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (the absorbance maximum of hemoglobin).
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Heinz Body Staining and Visualization
Objective: To visualize the formation of Heinz bodies in APH-treated erythrocytes.
Materials:
-
APH-treated RBCs (from the hemolysis assay or a separate incubation)
-
Crystal violet solution (or other vital stains like new methylene (B1212753) blue)
-
Microscope slides and coverslips
-
Light microscope
Procedure:
-
Mix a small drop of the APH-treated RBC suspension with an equal volume of crystal violet solution on a microscope slide.
-
Incubate for 5-10 minutes at room temperature.
-
Place a coverslip over the mixture.
-
Observe under a light microscope using an oil immersion lens. Heinz bodies will appear as small, round, refractile inclusions, often attached to the cell membrane.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound-Induced Hemolysis
Caption: Molecular pathway of this compound-induced hemolysis.
Experimental Workflow for In Vitro Hemolysis Assay
Caption: Generalized workflow for an in vitro hemolysis assay.
Conclusion
The mechanism of action of this compound is a well-defined process of induced oxidative stress that provides a reliable model for studying hemolytic anemia and the efficacy of potential therapeutic interventions. By understanding the core molecular pathways of hemoglobin oxidation, antioxidant depletion, and membrane damage, researchers can effectively utilize APH as a tool in hematological research and drug development. The provided quantitative data and experimental protocols serve as a foundational resource for designing and interpreting experiments aimed at exploring the nuances of hemolytic processes.
References
- 1. The demonstration of ferrihemochrome intermediates in heinz body formation following the reduction of oxyhemoglobin A by acetylphenylhydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Consequences of erythrocytic glutathione reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Xylitol mediated amelioration of this compound-induced hemolysis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The haemolytic reactions of 1-acetyl-2-phenylhydrazine and hydrazine: a spin trapping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Nrf2 Plays a Protective Role Against Intravascular Hemolysis-Mediated Acute Kidney Injury [frontiersin.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Acetylphenylhydrazine-Induced Oxidative Stress in Erythrocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanisms, quantitative assessment, and experimental protocols related to acetylphenylhydrazine (APH)-induced oxidative stress in erythrocytes. APH, a potent hemolytic agent, serves as a valuable tool in research and drug development to study oxidative damage to red blood cells and to screen for compounds with antioxidant or pro-oxidant properties. This document details the signaling pathways involved in APH-induced oxidative stress, presents quantitative data from key studies in tabular format for easy comparison, and offers detailed step-by-step protocols for essential experimental assays. The included visualizations, created using Graphviz (DOT language), further elucidate the complex relationships and workflows discussed.
Introduction
This compound (APH) is a derivative of phenylhydrazine (B124118) that induces oxidative stress in erythrocytes, leading to a cascade of events culminating in hemolysis. The primary mechanism involves the generation of reactive oxygen species (ROS), which overwhelm the antioxidant defense systems of the red blood cell. This process leads to the oxidation of hemoglobin, formation of Heinz bodies, lipid peroxidation, and ultimately, premature destruction of the erythrocyte. Understanding the intricate mechanisms of APH-induced oxidative stress is crucial for studying hemolytic anemias, screening for antioxidant drug candidates, and assessing the hemolytic potential of new chemical entities in drug development.
Mechanism of this compound-Induced Oxidative Stress
The interaction of this compound with oxyhemoglobin is a primary event that initiates oxidative damage. This interaction leads to the formation of ferrihemochromes, which are low-spin forms of ferric hemoglobin.[1] This process involves the reduction of oxyhemoglobin to high-spin ferric hemoglobin, followed by the formation of reversible and then irreversible ferrihemochromes, which ultimately precipitate to form Heinz bodies.[1] The generation of free radicals, including the phenyl radical and the hydroxyl radical, has been observed during the reaction of APH with oxyhemoglobin.[2] These reactive species contribute significantly to the oxidative damage.
The oxidative assault initiated by APH leads to several downstream pathological consequences within the erythrocyte:
-
Hemoglobin Oxidation and Heinz Body Formation: The oxidation of hemoglobin to methemoglobin is a critical step.[3] Denatured hemoglobin molecules aggregate to form intracellular inclusions known as Heinz bodies.[3] These bodies attach to the erythrocyte membrane, increasing its rigidity and susceptibility to removal from circulation by the spleen.
-
Lipid Peroxidation: The generated ROS attack the polyunsaturated fatty acids in the erythrocyte membrane, leading to lipid peroxidation. This process damages the membrane's integrity, alters its fluidity and permeability, and can contribute to hemolysis.
-
Depletion of Antioxidant Defenses: The increased oxidative load depletes the erythrocyte's primary antioxidant defenses, particularly reduced glutathione (B108866) (GSH).[4][5][6] This depletion further compromises the cell's ability to neutralize ROS and maintain a reduced intracellular environment.
-
Enzyme Inactivation: Key enzymes involved in antioxidant defense, such as catalase, superoxide (B77818) dismutase, and glutathione peroxidase, can be inactivated by the excessive oxidative stress, further exacerbating the cellular damage.
Signaling Pathway of APH-Induced Oxidative Stress
Caption: Signaling pathway of APH-induced oxidative stress in erythrocytes.
Quantitative Data on APH-Induced Oxidative Damage
The following tables summarize quantitative data from studies investigating the effects of this compound on erythrocytes.
| Parameter | Cell Type | APH Concentration | Incubation Time | Result | Reference |
| Heinz Bodies | Normal Human Erythrocytes | Not Specified | Not Specified | 50.9 ± 28.6 % positive cells | [7] |
| G6PD-Deficient Human Erythrocytes | Not Specified | Not Specified | 68.9 ± 27.5 % positive cells | [7] | |
| Hemolysis & Lipid Peroxidation | 1% Human Red Blood Cell Suspension | 1 mM | Not Specified | Small decrease with 10 mM DMPO | [2] |
| Glutathione (GSH) | Drug-Sensitive Human Erythrocytes | 5 mg | 2 hours | Significant decrease | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess this compound-induced oxidative stress in erythrocytes.
This compound-Induced Hemolysis Assay
Principle: This assay measures the amount of hemoglobin released from erythrocytes upon lysis induced by APH. The released hemoglobin is quantified spectrophotometrically.
Materials:
-
Fresh whole blood with anticoagulant (e.g., EDTA, heparin)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
This compound (APH) solution of desired concentrations
-
Triton X-100 (1% v/v) or distilled water (for 100% hemolysis control)
-
Centrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge whole blood at 1,500 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the erythrocyte pellet three times with 5 volumes of cold PBS, centrifuging at 1,500 x g for 5 minutes after each wash.
-
Resuspend the washed erythrocytes in PBS to a final concentration of 5% (v/v).
-
-
Incubation:
-
In a microcentrifuge tube, mix 100 µL of the 5% erythrocyte suspension with 100 µL of the APH solution at various concentrations.
-
For the negative control (0% hemolysis), mix 100 µL of the erythrocyte suspension with 100 µL of PBS.
-
For the positive control (100% hemolysis), mix 100 µL of the erythrocyte suspension with 100 µL of 1% Triton X-100 or distilled water.
-
Incubate all tubes at 37°C for a specified time (e.g., 2-4 hours), with gentle shaking.
-
-
Measurement:
-
After incubation, centrifuge the tubes at 2,000 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula:
-
Heinz Body Staining (Crystal Violet)
Principle: Heinz bodies are visualized by supravital staining with crystal violet, which precipitates the denatured hemoglobin within the erythrocytes.
Materials:
-
Fresh whole blood with anticoagulant
-
Crystal violet solution (1% w/v in 0.73% NaCl)
-
Glass slides and coverslips
-
Microscope
Procedure:
-
Mix equal volumes of fresh blood and crystal violet solution in a test tube.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Place a small drop of the mixture on a glass slide and cover with a coverslip.
-
Examine the slide under a microscope using an oil immersion objective.
-
Count the number of erythrocytes containing one or more Heinz bodies (visible as dark purple, round, or irregular inclusions, often attached to the cell membrane) per 1,000 erythrocytes.
-
Calculate the percentage of Heinz body-positive cells.
Malondialdehyde (MDA) Assay (TBARS Method)
Principle: This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct that reacts with thiobarbituric acid (TBA) to form a colored product.
Materials:
-
Erythrocyte lysate
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
MDA standard solution
-
Water bath
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
To 0.2 mL of erythrocyte lysate, add 0.8 mL of PBS.
-
Add 0.5 mL of 10% TCA to precipitate proteins.
-
Centrifuge at 3,000 rpm for 10 minutes.
-
-
Reaction:
-
To 1 mL of the supernatant, add 0.5 mL of 0.67% TBA.
-
Incubate in a boiling water bath for 15 minutes.
-
Cool the tubes on ice.
-
-
Measurement:
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
-
Calculation:
-
Calculate the concentration of MDA in the sample using a standard curve prepared with known concentrations of MDA. Results are typically expressed as nmol/mg of hemoglobin.
-
Antioxidant Enzyme Activity Assays
Principle: Catalase activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (50 mM, pH 7.0) and H₂O₂ (10 mM).
-
Add a small volume of erythrocyte lysate to initiate the reaction.
-
Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.
-
Calculate the enzyme activity based on the rate of H₂O₂ decomposition. One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Principle: SOD activity is determined by its ability to inhibit the autoxidation of pyrogallol (B1678534) or the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
Procedure (NBT method):
-
Prepare a reaction mixture containing phosphate buffer, NADH, NBT, and phenazine (B1670421) methosulfate (PMS).
-
Add erythrocyte lysate to the mixture.
-
Incubate at room temperature for a specific time.
-
Stop the reaction and measure the absorbance of the formazan (B1609692) product at 560 nm.
-
The percentage of inhibition of NBT reduction is proportional to the SOD activity.
Principle: GPx activity is measured indirectly by a coupled reaction with glutathione reductase (GR). The oxidation of NADPH to NADP+ is monitored at 340 nm.
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH.
-
Add erythrocyte lysate and pre-incubate.
-
Initiate the reaction by adding a substrate (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide).
-
Measure the decrease in absorbance at 340 nm due to NADPH oxidation.
-
Calculate GPx activity based on the rate of NADPH consumption.
Experimental and Logical Workflows
Workflow for Assessing APH-Induced Oxidative Stress
Caption: Experimental workflow for assessing APH-induced oxidative stress.
Conclusion
This compound is a powerful tool for inducing and studying oxidative stress in erythrocytes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the mechanisms of hemolytic anemia, evaluate the antioxidant potential of novel compounds, and assess the hemolytic liability of drug candidates. The provided visualizations offer a clear understanding of the complex signaling pathways and experimental workflows involved in this critical area of research. By utilizing these methods, scientists can gain valuable insights into the pathophysiology of oxidative damage to red blood cells and accelerate the discovery of new therapeutic interventions.
References
- 1. The demonstration of ferrihemochrome intermediates in heinz body formation following the reduction of oxyhemoglobin A by acetylphenylhydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The haemolytic reactions of 1-acetyl-2-phenylhydrazine and hydrazine: a spin trapping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Red blood cell phagocytosis and lysis following oxidative damage by phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of phenylhydrazine on the antioxidant system of the erythrocytes and the liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel flow cytometry-based method of analyzing Heinz bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Chemical Properties of Acetylphenylhydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-2-phenylhydrazine, also known as acetylphenylhydrazine, is a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development.[1] This technical guide provides an in-depth overview of its synthesis and chemical properties, tailored for researchers, scientists, and professionals in drug development. The document details various synthetic routes with comparative data, outlines key chemical characteristics, and provides experimental protocols for its preparation.
Introduction
This compound (CAS No. 114-83-0) is an organic compound featuring a hydrazine (B178648) functional group substituted with an acetyl and a phenyl group.[2] It typically appears as a colorless to light yellow crystalline powder.[3] Its utility as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other bioactive molecules makes a thorough understanding of its synthesis and properties essential for chemical research and development.[1][2]
Synthesis of this compound
Several synthetic pathways exist for the preparation of this compound. The most common and efficient methods are detailed below, with a comparative summary of their performance.
Comparative Synthesis Data
| Parameter | Method 1: Acetylation of Phenylhydrazine (B124118) | Method 2: Transamidation of Acetamide | Method 3: Reaction with p-Iodoacetanilide |
| Starting Materials | Phenylhydrazine, Acetic anhydride (B1165640) | Phenylhydrazine, Acetamide | Phenylhydrazine, p-Iodoacetanilide |
| Solvent | Dichloromethane (B109758) | 1,4-Dioxane | Not specified (neat) |
| Temperature | 0 - 20 °C | 20 °C (Microwave) | 90 - 95 °C |
| Reaction Time | Not specified | 0.5 hours | 130 - 150 minutes |
| Yield | 97% | 78% - 91% | 87% |
| Table 1: Comparison of Synthetic Routes to 1-Acetyl-2-phenylhydrazine.[4][5][6] |
Synthetic Pathways
A common synthetic route involves the acetylation of phenylhydrazine. This straightforward reaction provides a high yield of the desired product.
Caption: General synthesis pathway for 1-Acetyl-2-phenylhydrazine.
Experimental Protocols
Method 1: Acetylation of Phenylhydrazine with Acetic Anhydride[7]
This procedure details the N-acetylation of phenylhydrazine using acetic anhydride.[7]
Materials and Equipment:
-
Phenylhydrazine
-
Acetic anhydride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
A solution of phenylhydrazine is cooled in an ice-water bath.
-
Acetic anhydride is added dropwise with constant stirring. The reaction is exothermic.
-
The resulting solid product is isolated by filtration.
-
The crude product is purified by recrystallization.
Method 2: Transamidation of Acetamide with Phenylhydrazine[6]
This method utilizes microwave irradiation to facilitate the reaction.
Procedure:
-
In an oven-dried 10-mL microwave reaction vial with a magnetic stir bar, charge carboxamide (1 mmol), amine (1 mmol), and dioxane (2 ml).
-
Seal the vessel and stir at room temperature for 5 minutes.
-
Place the vessel in the microwave cavity and irradiate at a specified temperature and time.
-
After completion (monitored by TLC), cool the mixture to room temperature.
-
Add distilled water (10 mL) and extract with ethyl acetate (B1210297) (3 x 10 mL).
-
Dry the combined organic phase over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Method 3: Reaction of Phenylhydrazine with p-Iodoacetanilide[5]
Procedure:
-
Add 3 mol of phenylhydrazine and 4 mol of p-iodoacetanilide to a reaction vessel.
-
Heat the mixture to 90°C and reflux for 130 minutes.
-
Cool the temperature to 10°C and filter the resulting crystals.
-
Wash the crystals with an 80% methylamine (B109427) solution and an 85% dichloromethane solution.
-
Recrystallize the product from a 90% ethanol (B145695) solution.
-
Filter the precipitated crystals and dehydrate with anhydrous magnesium sulfate (B86663) to obtain the final product.
Chemical Properties
Physical Properties
| Property | Value |
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol [8] |
| Appearance | White to light yellow crystal powder[3] |
| Melting Point | 128-131 °C[3] |
| Boiling Point | 271.72°C (rough estimate)[3] |
| Solubility | Soluble in alcohol[3]; moderately soluble in ethanol and ether; less soluble in water.[2] |
| pKa | 12.75 ± 0.23 (Predicted)[3] |
| Table 2: Physical Properties of 1-Acetyl-2-phenylhydrazine. |
Chemical Reactivity and Stability
1-Acetyl-2-phenylhydrazine is classified as an amide and an amine.[3] Its reactivity profile indicates that:
-
It can react with azo and diazo compounds to generate toxic gases.[3][9]
-
Reaction with strong reducing agents can produce flammable gases.[3][9]
-
Amides are very weak bases.[3]
-
Mixing with dehydrating agents like P2O5 or SOCl2 can form the corresponding nitrile.[3][9]
-
Combustion of the compound generates mixed oxides of nitrogen (NOx).[3][9]
The compound is sensitive to light and moisture, which can impact its stability.[2] When heated to decomposition, it emits toxic fumes.[3][9]
Spectroscopic Data
Mass spectrometry data for this compound is available through the NIST Chemistry WebBook and other databases.[10] The mass spectrum (electron ionization) shows characteristic peaks that can be used for its identification.[11]
Applications in Research and Development
This compound serves as a crucial building block in various synthetic endeavors:
-
Pharmaceutical Development: It is an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1]
-
Organic Synthesis: It is used to create complex organic molecules, such as dyes and pigments.[1]
-
Agricultural Chemistry: It finds application in the formulation of agrochemicals like pesticides and herbicides.[1]
-
Analytical Chemistry: It is employed in methods for detecting and quantifying specific biomolecules.[1]
-
Haematological Research: It is used to induce hemolytic anemia in animal models for studies on the hematopoietic system.
Safety and Handling
This compound is classified as toxic if swallowed (GHS06).[3] It is important to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and a dust mask. Work should be conducted in a well-ventilated area.[9] Contaminated work clothing should not be allowed out of the workplace.[9]
Conclusion
This technical guide has summarized the key aspects of the synthesis and chemical properties of this compound. The provided data and experimental protocols offer a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. A thorough understanding of its reactivity, stability, and synthetic routes is paramount for its effective and safe utilization in the laboratory and in industrial applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 114-83-0: this compound | CymitQuimica [cymitquimica.com]
- 3. 1-Acetyl-2-phenylhydrazine | 114-83-0 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis method for organic synthesis of intermediate acetyl phenylhydrazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. 1-Acetyl-2-phenylhydrazine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 114-83-0 CAS MSDS (1-Acetyl-2-phenylhydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. 2-Acetyl-1-phenylhydrazine [webbook.nist.gov]
- 11. This compound | C8H10N2O | CID 8247 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biochemical Pathway of Acetylphenylhydrazine Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical metabolism of acetylphenylhydrazine (APH), a compound known for its hematotoxic effects. The guide details the enzymatic pathways involved in its biotransformation, focusing on the initial N-acetylation of its precursor, phenylhydrazine (B124118), and subsequent oxidative metabolism mediated by the cytochrome P450 system. The mechanisms of APH-induced toxicity, primarily oxidative stress leading to hemolytic anemia, are elucidated. This document includes a compilation of available quantitative data, detailed experimental protocols for studying APH metabolism and toxicity, and visualizations of the key pathways and workflows to support researchers in the fields of toxicology, pharmacology, and drug development.
Introduction
This compound (N'-phenylacetohydrazide), historically used in the treatment of polycythemia vera, is a derivative of phenylhydrazine. Both compounds are well-documented hematotoxins, capable of inducing hemolytic anemia.[1][2][3][4] The toxicity of these compounds is intrinsically linked to their metabolic activation into reactive species that cause significant oxidative damage to erythrocytes. Understanding the complete biochemical pathway of this compound metabolism is crucial for elucidating its toxicological profile and for the development of potential therapeutic interventions against its adverse effects. This guide synthesizes the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on the enzymatic processes and the resulting toxic sequelae.
Biochemical Pathway of this compound Metabolism
The metabolism of this compound is a multi-step process that begins with the absorption of its parent compound, phenylhydrazine, followed by enzymatic modifications primarily in the liver.
Phase I Metabolism: N-Acetylation of Phenylhydrazine
The initial step in the formation of this compound in vivo is the N-acetylation of phenylhydrazine. This reaction is catalyzed by the N-acetyltransferase (NAT) enzymes, particularly NAT2, which is known to exhibit genetic polymorphism in human populations.[5][6] This polymorphism can lead to variations in the rate of acetylation, classifying individuals as rapid, intermediate, or slow acetylators, which may influence their susceptibility to the toxic effects of phenylhydrazine.
The reaction involves the transfer of an acetyl group from acetyl-CoA to the terminal nitrogen atom of the hydrazine (B178648) group of phenylhydrazine.
Phase I Metabolism: Oxidative Metabolism of this compound
Once formed, this compound undergoes oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[7] While the exact isoforms have not been definitively identified for this compound, studies on related alkylhydrazines suggest the involvement of CYP2E1 and CYP3A4 .[7][8][9][10]
This oxidative metabolism is believed to generate highly reactive intermediates, including free radicals. The proposed pathway involves the hydroxylation of the phenyl ring and potential N-hydroxylation, leading to unstable compounds that can decompose and initiate oxidative damage. The generation of these reactive species is a critical step in the bioactivation of this compound, leading to its toxic effects.
Figure 1: Proposed metabolic pathway of this compound.
Quantitative Data on this compound Metabolism
Quantitative data on the metabolism of this compound are limited. However, kinetic parameters for the N-acetylation of related hydrazine compounds by N-acetyltransferase 2 (NAT2) provide some insight into the initial step of its formation.
| Enzyme | Substrate | Allele | Km (µM) | Vmax (relative units) | Reference |
| N-Acetyltransferase 2 (NAT2) | Hydralazine | Wild-type (NAT24) | 20.1 ± 8.8 | 153 ± 15 nmol/min/mg | [5][6] |
| N-Acetyltransferase 2 (NAT2) | Phenelzine | Wild-type (NAT24) | - | - | [5][6] |
| N-Acetyltransferase 1 (NAT1) | Hydralazine | - | 456 ± 57 | 72.2 ± 17.9 nmol/min/mg | [5] |
Mechanism of this compound-Induced Toxicity
The primary mechanism of this compound toxicity is the induction of oxidative stress in erythrocytes. The reactive intermediates generated during its metabolism overwhelm the antioxidant defense mechanisms of the red blood cells, leading to a cascade of damaging events.
Oxidative Damage and Hemolysis
The reactive metabolites of this compound, likely free radicals, directly attack cellular components. This leads to:
-
Lipid Peroxidation: The polyunsaturated fatty acids in the erythrocyte membrane are oxidized, leading to a loss of membrane integrity, increased permeability, and eventual hemolysis.[11]
-
Hemoglobin Oxidation and Heinz Body Formation: The iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, forming methemoglobin, which is incapable of transporting oxygen. Further denaturation and precipitation of hemoglobin lead to the formation of intracellular inclusions known as Heinz bodies.[12][13] These bodies attach to the cell membrane, reducing its deformability and marking the erythrocyte for premature destruction by macrophages in the spleen.
Figure 2: Signaling pathway of this compound-induced oxidative stress and hemolysis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolism and toxicity of this compound.
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is designed to study the metabolism of this compound by cytochrome P450 enzymes in a controlled in vitro setting.[14][15][16][17][18]
Materials:
-
Human Liver Microsomes (HLM)
-
This compound (APH)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (for LC-MS analysis)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of APH in a suitable solvent (e.g., DMSO or methanol) and dilute it to the desired starting concentration in the phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL). Keep on ice.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, combine the HLM suspension and the APH solution.
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
As a negative control, run a parallel incubation without the NADPH regenerating system.
-
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point is prepared by adding the quenching solution before adding the NADPH regenerating system.
-
Vortex the samples to ensure thorough mixing and protein precipitation.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples for the disappearance of the parent compound (APH) and the appearance of potential metabolites.
-
Figure 3: Experimental workflow for in vitro metabolism of this compound.
Induction of Hemolytic Anemia in Rats
This protocol describes the in vivo induction of hemolytic anemia in a rat model using phenylhydrazine, the precursor to this compound.[3][4][19][20][21]
Materials:
-
Wistar or Sprague-Dawley rats (male, 180-220 g)
-
Phenylhydrazine hydrochloride (PHZ)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (IP) injection
-
Animal housing and care facilities
Procedure:
-
Animal Acclimatization:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment, with free access to food and water.
-
-
Preparation of PHZ Solution:
-
Dissolve phenylhydrazine hydrochloride in sterile saline to achieve the desired concentration (e.g., 40 mg/mL). Prepare the solution fresh before each use.
-
-
Induction of Anemia:
-
Administer phenylhydrazine hydrochloride to the rats via intraperitoneal injection at a dose of 40-60 mg/kg body weight for two consecutive days.[3]
-
A control group should receive an equivalent volume of sterile saline.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of anemia (e.g., pale extremities, lethargy).
-
Collect blood samples at specified time points (e.g., 24, 48, 72 hours post-injection) via tail vein or cardiac puncture for hematological analysis (RBC count, hemoglobin, hematocrit) and measurement of oxidative stress markers.
-
Measurement of Lipid Peroxidation (TBARS Assay)
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.[1][2][22][23]
Materials:
-
Erythrocyte suspension or plasma sample
-
Thiobarbituric acid (TBA) reagent (containing TBA, trichloroacetic acid, and hydrochloric acid)
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)
-
Water bath (95-100°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
To 100 µL of erythrocyte suspension or plasma, add BHT to a final concentration of 0.05%.
-
-
Reaction:
-
Add 200 µL of ice-cold 10% trichloroacetic acid to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 3000 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% (w/v) thiobarbituric acid.
-
-
Incubation and Measurement:
-
Incubate the mixture in a boiling water bath for 10 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
-
Quantification:
-
Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
Determination of Heinz Bodies
This protocol uses supravital staining to visualize Heinz bodies in erythrocytes.[12][13][24][25][26]
Materials:
-
Fresh whole blood (anticoagulated with EDTA)
-
Supravital stain (e.g., 1% crystal violet in saline or brilliant cresyl blue)
-
Microscope slides and coverslips
-
Incubator (37°C)
-
Light microscope with oil immersion objective
Procedure:
-
Staining:
-
Mix equal volumes of fresh whole blood and the supravital stain in a small test tube.
-
Incubate the mixture at 37°C for 15-30 minutes.
-
-
Smear Preparation:
-
Gently mix the stained blood.
-
Place a small drop of the mixture onto a clean microscope slide and prepare a thin blood smear.
-
Allow the smear to air dry completely.
-
-
Microscopic Examination:
-
Examine the smear under an oil immersion objective.
-
Heinz bodies will appear as small, round, dark blue-purple inclusions, often attached to the inner surface of the erythrocyte membrane.
-
-
Quantification:
-
Count the number of red blood cells containing Heinz bodies per 1000 erythrocytes and express the result as a percentage.
-
Conclusion
The metabolism of this compound is a complex process initiated by N-acetylation and followed by cytochrome P450-mediated oxidation, leading to the formation of reactive species. These intermediates are central to the compound's hematotoxicity, inducing oxidative stress that results in lipid peroxidation, hemoglobin denaturation, and ultimately, hemolytic anemia. While the general pathway and toxicological mechanisms are understood, further research is needed to identify the specific CYP450 isoforms involved, fully characterize the metabolic products, and obtain detailed quantitative kinetic data. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biochemical intricacies of this compound metabolism and its toxicological consequences, contributing to a more comprehensive understanding of this important compound.
References
- 1. Thiobarbituric acid reactive substances assay [bio-protocol.org]
- 2. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 3. Ficus glumosa Del. reduces phenylhydrazine-induced hemolytic anaemia and hepatic damage in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Anemic Effect of Antioxidant-Rich Apple Vinegar against Phenylhydrazine-Induced Hemolytic Anemia in Rats [mdpi.com]
- 5. Frontiers | Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity [frontiersin.org]
- 6. Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of alkylhydrazines to free radical intermediates by ethanol-inducible cytochrome P-4502E1 (CYP2E1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP2E1 - Wikipedia [en.wikipedia.org]
- 9. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Heinz Body | HE [hematology.mlsascp.com]
- 13. medschool.co [medschool.co]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Hematopoietic effect of echinochrome on phenylhydrazine-induced hemolytic anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journalijar.com [journalijar.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. The concentration of thiobarbituric acid reactive substances (TBARS) and paraoxonase activity in blood of patients with osteoarthrosis after endoprosthesis implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oxfordbiomed.com [oxfordbiomed.com]
- 24. Info [hemosurf.elearning.aum.iml.unibe.ch]
- 25. supravital stains.p ptx | PPTX [slideshare.net]
- 26. HAEMATOLOGICAL METHODS - Prevention of Thalassaemias and Other Haemoglobin Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Studies of Acetylphenylhydrazine's Hemolytic Effects
For researchers, scientists, and drug development professionals, understanding the historical context and foundational experimental findings of drug-induced hemolysis is crucial. Acetylphenylhydrazine (APH), a derivative of phenylhydrazine, has long been a key compound in elucidating the mechanisms of oxidative damage to red blood cells. This technical guide synthesizes the core findings from early studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Core Mechanism of this compound-Induced Hemolysis
This compound induces hemolysis primarily through oxidative stress on erythrocytes. The interaction of APH with oxyhemoglobin generates reactive oxygen species (ROS), including superoxide (B77818) anions and hydrogen peroxide. This initiates a cascade of events leading to hemoglobin denaturation, the formation of Heinz bodies, and ultimately, red blood cell lysis.
A key pathway involves the oxidation of oxyhemoglobin to methemoglobin and the subsequent formation of ferrihemochromes, which are low-spin forms of ferric hemoglobin. These intermediates can be either reversible or irreversible. The irreversible ferrihemochromes are critical precursors to the precipitation of denatured hemoglobin, which constitutes the characteristic Heinz bodies. These inclusions adhere to the inner surface of the red blood cell membrane, increasing its rigidity and susceptibility to destruction.
Quantitative Data from Early Hemolysis Studies
The following tables summarize quantitative data extracted from various early in vitro and in vivo studies on the hemolytic effects of this compound.
Table 1: In Vitro Studies on this compound-Induced Hemolysis
| Parameter | Species | APH Concentration | Incubation Time | Result | Reference |
| Heinz Body Formation | Human (G6PD-deficient) | Not specified | 45 min | 68.9 ± 27.5% of RBCs positive for Heinz bodies | [1] |
| Heinz Body Formation | Human (Normal) | Not specified | 45 min | 50.9 ± 28.6% of RBCs positive for Heinz bodies | [1] |
| Red Blood Cell Deformability | Human | 0.3 - 100 mg/dL | 1 hour | Dose-dependent formation of Heinz bodies and reduced deformability at higher concentrations. | [2] |
| Hemolysis & Lipid Peroxidation | Human | 1 mM | Not specified | Small decrease in hemolysis and lipid peroxidation with DMPO (10 mM). | [3] |
| Hemolysis | Human | 0.5 - 50 mM | 60 - 90 min | Maximum hemolysis (approx. 60%) achieved. | |
| Lipid Peroxidation (Ethane & Pentane) | Human | 0.5 - 50 mM | 2 hours | Maximum levels of ethane (B1197151) and pentane (B18724) released. |
Table 2: In Vivo Studies on this compound-Induced Anemia
| Parameter | Animal Model | APH Dosage | Duration | Result | Reference |
| Erythrocyte Fragility | Rat | 10 mg/kg | 6 hours | Marked elevation of erythrocyte fragility. | [4] |
| Erythrocyte Fragility | Rat | 40 mg/kg | 24 hours | Significant decreases in hemoglobin and hematocrit. | [4] |
| Hematological Parameters | Rabbit | 5 and 10 mg/kg (intraperitoneal) | Not specified | Significantly less acute hemolysis with xylitol (B92547) co-administration. | [5] |
| 51Cr-Red Cell Survival | Rabbit | 10 mg/kg APH + 5% xylitol | Not specified | Red cell survival increased from ~33% (APH alone) to 67% of normal. | [5] |
Detailed Experimental Protocols
In Vitro Induction and Quantification of Heinz Bodies
This protocol is based on methodologies described in early studies for inducing Heinz bodies in red blood cells for subsequent analysis.
Methodology:
-
Blood Collection and Preparation: Whole blood is collected in a tube containing an anticoagulant like EDTA. The red blood cells (RBCs) are then washed three times with an isotonic saline solution (0.9% NaCl) to remove plasma and buffy coat. After the final wash, the RBCs are resuspended in a buffered saline solution to a desired hematocrit (e.g., 5%).
-
Incubation with this compound: this compound, dissolved in a suitable solvent, is added to the RBC suspension to achieve a final concentration (e.g., 2 mg/mL). The mixture is then incubated at 37°C for a period of 2 to 4 hours, with gentle mixing.
-
Staining and Visualization: A drop of the incubated RBC suspension is mixed with a supravital stain, such as crystal violet or new methylene (B1212753) blue, on a microscope slide. A coverslip is placed over the mixture.
-
Microscopic Examination and Quantification: The slide is examined under a light microscope using an oil immersion objective (100x). Heinz bodies appear as small, round, refractile inclusions, often attached to the cell membrane. The percentage of red blood cells containing one or more Heinz bodies is determined by counting at least 500 cells.
Spectrophotometric Measurement of Hemolysis
This protocol outlines a common method used in early studies to quantify the extent of hemolysis by measuring the amount of hemoglobin released into the supernatant.
Methodology:
-
Preparation of Red Blood Cell Suspension: A washed red blood cell suspension is prepared as described in the previous protocol, typically at a lower hematocrit (e.g., 2%).
-
Experimental Setup: A series of test tubes are prepared. Each tube contains the RBC suspension. Varying concentrations of this compound are added to the experimental tubes.
-
Controls: A negative control tube contains the RBC suspension in buffer alone (representing 0% hemolysis). A positive control tube contains the RBC suspension in distilled water, which will cause complete lysis (representing 100% hemolysis).
-
Incubation and Centrifugation: All tubes are incubated at 37°C for a predetermined time (e.g., 2 hours). Following incubation, the tubes are centrifuged to pellet the intact red blood cells and cell debris.
-
Spectrophotometric Measurement: The supernatant, containing the released hemoglobin, is carefully transferred to a cuvette. The absorbance of the supernatant is measured at a wavelength of 540 nm using a spectrophotometer.
-
Calculation of Percent Hemolysis: The percentage of hemolysis for each sample is calculated using the formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Conclusion
The early studies on the hemolytic effects of this compound laid the groundwork for our current understanding of drug-induced oxidative damage to red blood cells. The quantitative data and experimental protocols from this era continue to be relevant for the development of new therapeutics and for screening compounds for potential hemolytic toxicity. The visualization of the molecular pathways and experimental workflows provides a clear and concise framework for researchers to grasp the fundamental principles of this compound-induced hemolysis. This guide serves as a valuable resource for those in the field of hematology, toxicology, and drug development, offering a comprehensive overview of the foundational research in this critical area.
References
- 1. A novel flow cytometry-based method of analyzing Heinz bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative relationship between Heinz body formation and red blood cell deformability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The haemolytic reactions of 1-acetyl-2-phenylhydrazine and hydrazine: a spin trapping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new erythrocyte fragility test: a simple procedure utilizing stirring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xylitol mediated amelioration of this compound-induced hemolysis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetylphenylhydrazine: A Technical Guide to Modeling Red Blood Cell Aging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of red blood cell (RBC) senescence is critical for understanding transfusion medicine, hemolytic anemias, and the fundamental biology of aging. Acetylphenylhydrazine (APH), a potent oxidizing agent, has emerged as a valuable tool for inducing a state of accelerated aging in erythrocytes in vitro and in vivo. This technical guide provides a comprehensive overview of the use of APH as a model for studying RBC aging, detailing its mechanism of action, experimental protocols, and the key biochemical and morphological changes that mimic natural senescence.
Mechanism of Action: Simulating Oxidative Senescence
APH induces a cascade of events that closely resemble the oxidative damage observed in aging RBCs. The primary mechanism involves the generation of reactive oxygen species (ROS), leading to a state of severe oxidative stress.[1][2] This oxidative assault targets critical cellular components, including hemoglobin and membrane proteins, precipitating a series of deleterious changes.
The interaction of APH with oxyhemoglobin is a key initiating event, leading to the formation of ferrihemochromes and ultimately the precipitation of denatured hemoglobin.[3] These precipitates coalesce to form inclusions known as Heinz bodies , which are hallmarks of oxidative damage to RBCs.[4] The formation of Heinz bodies is a central aspect of the APH-induced aging model.
The oxidative stress also leads to the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant, and a reduction in adenosine (B11128) triphosphate (ATP) levels.[2][5] Furthermore, APH treatment results in the cross-linking of membrane proteins, particularly spectrin (B1175318) and hemoglobin, which compromises the structural integrity and deformability of the erythrocyte.[6]
Key Biomarkers of APH-Induced RBC Aging
The following table summarizes the key quantitative changes observed in red blood cells following treatment with this compound, providing a comparative overview of the markers of induced senescence.
| Parameter | Observed Change | Method of Measurement | Reference |
| Morphology | |||
| Heinz Body Formation | Dose-dependent increase in Heinz body-positive cells | Supravital staining (e.g., with crystal violet or new methylene (B1212753) blue) followed by microscopy or flow cytometry | [7] |
| Cell Deformability | Drastic reduction | Ektacytometry, micropipette aspiration, microfluidic devices | [6][8][9][10][11][12] |
| Membrane Integrity | |||
| Spectrin-Hemoglobin Cross-linking | Increased cross-linking | SDS-PAGE and Western blotting | [6][13][14][15][16] |
| Phosphatidylserine (PS) Exposure | Increased externalization | Flow cytometry using Annexin V staining | [17] |
| Metabolic State | |||
| Reduced Glutathione (GSH) | Significant decrease | Spectrophotometric assays, flow cytometry | [2][18] |
| Adenosine Triphosphate (ATP) | Depletion | Luciferase-based assays, HPLC | [2][5] |
| Oxidative Stress | |||
| Reactive Oxygen Species (ROS) | Increased levels | Flow cytometry using fluorescent probes (e.g., DCFDA/H2DCFDA) | [19][20] |
| Lipid Peroxidation | Increased levels | Measurement of malondialdehyde (MDA) or volatile hydrocarbons | [21] |
Experimental Protocols
In Vitro Induction of Red Blood Cell Aging with APH
This protocol describes a general method for the in vitro treatment of red blood cells with this compound to induce oxidative stress and aging phenotypes.
Materials:
-
Freshly collected whole blood anticoagulated with EDTA, heparin, or citrate.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound (APH) solution (e.g., 10 mg/mL in PBS, freshly prepared).
-
Incubator at 37°C.
-
Centrifuge.
Procedure:
-
RBC Preparation:
-
Centrifuge the whole blood at 1,500 x g for 5 minutes at room temperature to separate plasma and buffy coat.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the remaining RBCs three times with 5 volumes of PBS, centrifuging at 800 x g for 5 minutes after each wash.
-
After the final wash, resuspend the RBC pellet in PBS to the desired hematocrit (e.g., 20%).
-
-
APH Treatment:
-
Add the freshly prepared APH solution to the RBC suspension to achieve the desired final concentration (a typical starting range is 1-10 mM).
-
Incubate the RBC suspension with APH at 37°C for a specified duration (e.g., 1-4 hours). The incubation time will influence the severity of the oxidative damage.
-
-
Post-Treatment Washing:
-
After incubation, centrifuge the treated RBCs at 800 x g for 5 minutes.
-
Carefully remove and discard the supernatant containing APH.
-
Wash the RBCs three times with PBS to remove any residual APH.
-
-
Analysis:
-
The APH-treated RBCs are now ready for downstream analysis of the various biomarkers of aging as detailed in the subsequent protocols.
-
Quantification of Heinz Bodies
Materials:
-
APH-treated and control RBCs.
-
Crystal violet or new methylene blue stain (supravital stain).
-
Microscope slides and coverslips.
-
Light microscope.
Procedure:
-
Mix a small volume of the washed RBC suspension with an equal volume of the supravital stain.
-
Incubate the mixture at room temperature for 10-20 minutes.
-
Prepare a wet mount by placing a drop of the stained cell suspension on a microscope slide and covering it with a coverslip.
-
Examine the slide under a light microscope at high magnification (e.g., 1000x with oil immersion).
-
Count the number of RBCs containing distinct, dark-staining inclusions (Heinz bodies) and the total number of RBCs in several fields of view.
-
Calculate the percentage of Heinz body-positive RBCs.
Measurement of Reactive Oxygen Species (ROS) by Flow Cytometry
Materials:
-
APH-treated and control RBCs.
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probe.
-
Flow cytometer.
Procedure:
-
Wash the treated and control RBCs with PBS.
-
Resuspend the RBCs in PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
Add H2DCFDA to the cell suspension to a final concentration of 5-10 µM.
-
Incubate the cells in the dark at 37°C for 30 minutes.
-
Analyze the fluorescence of the cells using a flow cytometer, typically with an excitation wavelength of 488 nm and emission detection in the green channel (e.g., 525/50 nm).
-
Quantify the mean fluorescence intensity (MFI) of the cell populations as an indicator of intracellular ROS levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in APH-induced RBC aging and a typical experimental workflow for studying these effects.
Caption: Mechanism of APH-induced red blood cell aging.
Caption: Experimental workflow for studying APH-induced RBC aging.
Conclusion
This compound provides a robust and reproducible model for studying the mechanisms of red blood cell aging, particularly those driven by oxidative stress. The ability to induce key features of senescence in a controlled laboratory setting makes APH an invaluable tool for researchers in hematology, transfusion medicine, and drug development. By understanding the molecular sequelae of APH-induced damage, scientists can gain deeper insights into the natural aging process of erythrocytes and develop novel therapeutic strategies to mitigate the effects of oxidative stress on red blood cell health and function.
References
- 1. Stress Erythropoiesis Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Red blood cell phagocytosis and lysis following oxidative damage by phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The demonstration of ferrihemochrome intermediates in heinz body formation following the reduction of oxyhemoglobin A by acetylphenylhydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heinz Body - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effect of phenylhydrazine on red blood cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reaction of phenylhydrazine with erythrocytes. Cross-linking of spectrin by disulfide exchange with oxidized hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. mdpi.com [mdpi.com]
- 9. Red blood cell-deformability measurement: review of techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Technologies for measuring red blood cell deformability - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Spectrin-haemoglobin crosslinkages associated with in vitro oxidant hypersensitivity in pathologic and artificially dehydrated red cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cross-linking of hemoglobin to the cytoplasmic surface of human erythrocyte membranes. Identification of band 3 as a site for hemoglobin binding in Cu2+-o-phenanthroline catalyzed cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The mechanism of formation, structure and physiological relevance of covalent hemoglobin attachment to the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phenylhydrazine as a partial model for beta-thalassaemia red blood cell hemodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Heinz body formation in calf erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Flow cytometric analysis of the oxidative status of normal and thalassemic red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Flow cytometric measurement of reactive oxygen species production by normal and thalassaemic red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phenylhydrazine-induced lipid peroxidation of red blood cells in vitro and in vivo: monitoring by the production of volatile hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Acetylphenylhydrazine with Hemoglobin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the complex interaction between acetylphenylhydrazine (APH) and hemoglobin, a critical area of study in toxicology and pharmacology. The guide delves into the core mechanisms of APH-induced hemolytic anemia, focusing on the oxidative damage to hemoglobin, the formation of Heinz bodies, and the subsequent cellular consequences. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this field.
Core Chemical Interactions and Mechanism of Toxicity
The interaction of this compound with hemoglobin is a multi-step process initiated by the metabolic activation of APH into reactive intermediates. This process culminates in significant oxidative damage to hemoglobin and red blood cells (RBCs).
The primary mechanism involves the generation of the acetylphenylhydrazyl free radical. This reaction is influenced by the presence of hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂⁻), which are generated during the interaction. H₂O₂ has been found to accelerate the breakdown of hemoglobin, while superoxide can inhibit it.[1][2] The process leads to the oxidation of oxyhemoglobin, its denaturation, and subsequent precipitation.[1][2]
Key molecular events in this interaction include:
-
Generation of Reactive Oxygen Species (ROS): The reaction between APH and oxyhemoglobin produces ROS, including superoxide anions and hydrogen peroxide. This oxidative stress is a central factor in the subsequent damage to cellular components.
-
Hemoglobin Oxidation and Denaturation: The ferrous iron (Fe²⁺) in the heme group of hemoglobin is oxidized to its ferric state (Fe³⁺), forming methemoglobin. This conversion renders hemoglobin incapable of binding and transporting oxygen. The oxidative stress also leads to the denaturation of the globin chains.
-
Formation of Hemichromes and Choleglobin: The denaturation process involves the formation of unstable hemichromes, which are intermediates in the precipitation of hemoglobin.[1] Choleglobin, a green pigment, is also produced as a breakdown product.[1]
-
Heinz Body Formation: The precipitated, denatured hemoglobin aggregates within erythrocytes to form characteristic inclusions known as Heinz bodies.[3] These bodies attach to the inner surface of the red blood cell membrane.
Quantitative Data
The following tables summarize key quantitative parameters related to the interaction of this compound with red blood cells and hemoglobin, derived from various in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| In Vivo Hemolytic Dose | |||
| This compound (APH) | 5 and 10 mg/kg (intraperitoneal) | Rabbits | [4] |
| Phenylhydrazine (PHZ) | 8 mg/kg/day | Calves | |
| In Vitro Heinz Body Induction | |||
| APH Concentration | 5 mg/mL of whole blood | Human G6PD-deficient erythrocytes | |
| Incubation Time | 1 hour at 37°C | Human erythrocytes | |
| Hematological Changes (Rabbits) | |||
| Packed Cell Volume (PCV) | Significantly decreased post-APH | Rabbits | [4] |
| Hemoglobin Concentration | Significantly decreased post-APH | Rabbits | [4] |
| Reduced Glutathione (GSH) | Significantly decreased post-APH | Rabbits | [4] |
| Reticulocyte Count | Increased post-APH | Rabbits | [4] |
| Erythrocyte Survival (Rabbits) | |||
| 51Cr-labeled RBC survival (10 mg/kg APH) | ~33% of normal | Rabbits | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of this compound with hemoglobin.
In Vitro Induction of Heinz Bodies
This protocol describes the induction of Heinz bodies in red blood cells using this compound for subsequent microscopic or flow cytometric analysis.
Materials:
-
Fresh whole blood collected in EDTA or heparin.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound (APH) solution (e.g., 10 mg/mL in PBS).
-
Supravital stain (e.g., new methylene (B1212753) blue or crystal violet).
-
Glass microscope slides and coverslips.
-
Incubator (37°C).
-
Light microscope.
Procedure:
-
Prepare Red Blood Cell Suspension:
-
Centrifuge the whole blood at 1500 x g for 10 minutes.
-
Remove the plasma and buffy coat.
-
Wash the packed red blood cells three times with PBS, centrifuging and removing the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a 20% hematocrit.
-
-
Induce Heinz Body Formation:
-
In a test tube, mix 1 mL of the 20% RBC suspension with 100 µL of the APH solution.
-
For a negative control, mix 1 mL of the RBC suspension with 100 µL of PBS.
-
Incubate both tubes at 37°C for 1 to 4 hours.
-
-
Stain for Heinz Bodies:
-
Place a small drop of the incubated RBC suspension on a microscope slide.
-
Add an equal volume of supravital stain and mix gently with a pipette tip.
-
Cover with a coverslip and let it stand for 15-20 minutes at room temperature to allow for staining.
-
-
Microscopic Examination:
-
Examine the slide under a light microscope using an oil immersion objective (100x).
-
Heinz bodies will appear as small, round, refractile inclusions, often attached to the cell membrane.
-
Count the percentage of RBCs containing Heinz bodies.
-
Spectrophotometric Measurement of Hemoglobin Denaturation
This protocol outlines a method to quantify the denaturation and precipitation of hemoglobin induced by this compound.
Materials:
-
Hemoglobin solution (e.g., from lysed red blood cells).
-
This compound (APH) solution.
-
Phosphate (B84403) buffer, pH 7.4.
-
Spectrophotometer.
-
Centrifuge.
Procedure:
-
Prepare Reaction Mixtures:
-
In a series of cuvettes, prepare reaction mixtures containing a fixed concentration of hemoglobin in phosphate buffer.
-
Add varying concentrations of APH to the cuvettes.
-
Include a control cuvette with hemoglobin and buffer only.
-
-
Incubation:
-
Incubate the cuvettes at 37°C.
-
-
Monitor Absorbance:
-
At regular time intervals, measure the absorbance of the solutions at a wavelength specific for oxyhemoglobin (e.g., 577 nm) to monitor its decrease.
-
Also, monitor the increase in turbidity at a higher wavelength (e.g., 700 nm) as an indicator of hemoglobin precipitation.
-
-
Quantify Precipitated Hemoglobin:
-
After the desired incubation time, centrifuge the samples to pellet the precipitated hemoglobin (Heinz bodies).
-
Carefully remove the supernatant and measure the hemoglobin concentration remaining in the solution using a standard hemoglobin assay (e.g., Drabkin's method).
-
The amount of precipitated hemoglobin can be calculated by subtracting the supernatant hemoglobin concentration from the initial concentration.
-
Quantification of Reactive Oxygen Species (ROS) in Erythrocytes
This protocol describes the use of a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS generation in APH-treated red blood cells.
Materials:
-
Washed red blood cells.
-
This compound (APH) solution.
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorometer or fluorescence microscope.
Procedure:
-
Load Cells with DCFH-DA:
-
Incubate a suspension of washed RBCs with DCFH-DA (final concentration 5-10 µM) in PBS for 30 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
-
Wash and Treat with APH:
-
Centrifuge the cells to remove excess DCFH-DA and resuspend them in fresh PBS.
-
Add APH to the cell suspension at the desired final concentration.
-
Incubate at 37°C for the desired time period.
-
-
Measure Fluorescence:
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Alternatively, visualize the fluorescence in individual cells using a fluorescence microscope.
-
An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows described in this guide.
Signaling Pathway of APH-Induced Oxidative Damage
Caption: APH-induced oxidative damage to hemoglobin.
Experimental Workflow for In Vitro Heinz Body Analysis
Caption: Workflow for in vitro Heinz body analysis.
Logical Relationship in Hemoglobin Degradation
Caption: Logical steps in hemoglobin degradation.
References
An In-depth Technical Guide to Free Radical Formation by Acetylphenylhydrazine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylphenylhydrazine (APH) is a potent hemolytic agent widely utilized in research to induce experimental anemia and study the mechanisms of oxidative damage to erythrocytes. Its toxicity is primarily attributed to the generation of free radicals through its interaction with hemoglobin. This technical guide provides a comprehensive overview of the core mechanisms of APH-induced free radical formation, the resultant cellular damage, and the key experimental protocols used to investigate these processes. Quantitative data is summarized for comparative analysis, and critical biological pathways are visualized to facilitate a deeper understanding of the molecular events.
Introduction
This compound has long been a compound of interest in hematology and toxicology. Its ability to induce a predictable and dose-dependent hemolytic anemia has made it an invaluable tool for studying red blood cell pathophysiology, including the mechanisms of oxidative stress, hemoglobin denaturation, and cellular repair pathways. Understanding the precise mechanisms of APH-induced free radical formation is critical for researchers investigating hemolytic anemias, screening for potential antioxidant therapies, and for drug development professionals assessing the hemolytic potential of new chemical entities. This guide will delve into the fundamental reactions initiated by APH in biological systems, with a particular focus on erythrocytes.
The Core Mechanism: this compound and Oxyhemoglobin Interaction
The primary target of this compound in the blood is the oxyhemoglobin within red blood cells. The interaction between APH and oxyhemoglobin is a complex redox reaction that initiates a cascade of events leading to oxidative damage.
The reaction of this compound with oxyhemoglobin results in the formation of the acetylphenylhydrazyl free radical. This process is accompanied by the generation of reactive oxygen species (ROS), including superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂).[1][2][3] Hydrogen peroxide has been shown to accelerate the breakdown of hemoglobin, while superoxide can act as an inhibitor of this process, likely by scavenging radical species.[1][2][3]
The reaction ultimately leads to the oxidation of the heme iron from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin.[4] The acetylphenylhydrazyl radical can further react, leading to the formation of a phenyl radical.[3] These radical species are highly reactive and can attack various cellular components.
Figure 1: Core reaction of APH with oxyhemoglobin.
Cellular Consequences of Free Radical Formation
The generation of free radicals by this compound has profound effects on erythrocyte integrity and function.
Heinz Body Formation
The oxidative denaturation of hemoglobin leads to the precipitation of the damaged protein, forming intracellular inclusions known as Heinz bodies.[5] These aggregates of denatured hemoglobin attach to the erythrocyte membrane, increasing its rigidity and rendering the cell more susceptible to premature destruction by the spleen.[5]
Lipid Peroxidation
The free radicals generated, particularly the phenyl radical, can attack the polyunsaturated fatty acids in the erythrocyte membrane, initiating a chain reaction of lipid peroxidation.[6] This process damages the cell membrane, leading to increased permeability, loss of ion homeostasis, and ultimately, hemolysis.[6][7]
Depletion of Antioxidant Defenses
The oxidative onslaught initiated by this compound depletes the erythrocyte's natural antioxidant defenses, primarily reduced glutathione (B108866) (GSH).[8] GSH is crucial for detoxifying ROS and protecting cellular components from oxidative damage.
Quantitative Data on this compound-Induced Damage
The following tables summarize key quantitative data from studies on APH-induced cellular damage.
| Parameter | Organism/System | APH Concentration | Observation | Reference(s) |
| Heinz Body Formation | Human Erythrocytes (G6PD-deficient) | Not specified | 68.9 ± 27.5% of RBCs positive for Heinz bodies | [1][2] |
| Human Erythrocytes (Normal) | Not specified | 50.9 ± 28.6% of RBCs positive for Heinz bodies | [1][2] | |
| Hemolysis | Human Erythrocytes (1% suspension) | 1 mM | Small decrease in hemolysis with 10 mM DMPO | [3] |
| Rabbit | 10 mg/kg | Erythrocyte survival reduced to ~33% | [9] | |
| Lipid Peroxidation | Human Erythrocytes (in vitro) | 0.5-50 mM | Dose-dependent release of ethane (B1197151) and pentane | [6] |
| Rat (in vivo) | 2.8 mg/100 g body wt | 6-fold increase in exhaled ethane, 2-fold increase in pentane | [6] | |
| Methemoglobin Formation | Human Erythrocytes | Not specified | An essential stage in Heinz body formation | [5][10] |
Note: Data from phenylhydrazine (B124118) (PHZ) studies are included as a close analogue where specific APH data is unavailable.
| Parameter | Organism/System | PHZ Concentration/Dose | Observation | Reference(s) |
| Hemolysis | Rat | 10 mg/kg (IV for 4 days) | Significant decrease in RBC count, hemoglobin, and hematocrit | [11] |
| Rat | 20 mg/kg (IP) | Significant increase in the degree of hemolysis | [12] | |
| Lipid Peroxidation (MDA) | Rat Liver | 40 mg/kg/day (IP for 2 days) | Significant increase in malondialdehyde (MDA) levels | [13] |
| Human Erythrocytes | 50 µM MDA (exogenous) | 16% hemolysis within 6 hours in buffer | [14] | |
| Antioxidant Depletion | Human Erythrocytes | 2 mM | Reduction in reduced glutathione (GSH) concentration | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound-induced free radical formation and its consequences.
Induction of Hemolytic Anemia in Rats
This protocol describes the in vivo induction of hemolytic anemia using this compound.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
APH Preparation: Prepare a solution of this compound in sterile saline or another appropriate vehicle.
-
Administration: Administer APH via intraperitoneal (IP) or intravenous (IV) injection. A common dosage is in the range of 5-20 mg/kg body weight.[9][12][16]
-
Time Course: Monitor hematological parameters (RBC count, hemoglobin, hematocrit) and markers of oxidative stress at various time points (e.g., 24, 48, 72 hours) post-injection to assess the progression of anemia.
-
Sample Collection: Collect blood samples via standard procedures (e.g., tail vein, cardiac puncture) for analysis.
Figure 2: Workflow for in vivo induction of hemolytic anemia.
Detection of Heinz Bodies
This protocol outlines the staining and visualization of Heinz bodies in erythrocytes.
-
Sample Preparation: Obtain fresh whole blood treated with an anticoagulant (e.g., EDTA).
-
Induction (In Vitro): Incubate washed red blood cells with a solution of this compound at 37°C for 1 hour.[2]
-
Staining: Mix a small volume of the blood sample with an equal volume of a supravital stain, such as 0.5% methyl violet or brilliant cresyl blue.
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Smear Preparation: Prepare a thin blood smear on a glass slide and allow it to air dry.
-
Microscopy: Examine the smear under a light microscope using an oil immersion objective. Heinz bodies will appear as small, round, purple-staining inclusions, often attached to the cell membrane.
-
Quantification: Count the number of red blood cells containing Heinz bodies per 1000 total red blood cells to determine the percentage of affected cells. Alternatively, flow cytometry can be used for high-throughput quantification.[1][2]
Electron Spin Resonance (ESR) Spectroscopy for Free Radical Detection
ESR, in conjunction with spin trapping, is the most direct method for detecting and identifying short-lived free radicals.
-
Sample Preparation: Prepare a suspension of washed erythrocytes.
-
Spin Trap: Add a spin trapping agent, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), to the erythrocyte suspension.[3]
-
Reaction Initiation: Add this compound to the mixture to initiate the reaction.
-
ESR Sample Loading: Quickly transfer the reaction mixture into a flat cell or capillary tube suitable for the ESR spectrometer.
-
ESR Spectroscopy: Record the ESR spectrum. The resulting spectrum will be a composite of the spin adducts formed from the trapping of different radical species (e.g., acetylphenylhydrazyl, phenyl, hydroxyl radicals).
-
Spectral Analysis: Analyze the hyperfine splitting constants of the ESR spectrum to identify the trapped radical species.[3][17]
References
- 1. A novel flow cytometry-based method of analyzing Heinz bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Flow Cytometry-Based Method Analyzes Heinz Bodies - Hematology - Labmedica.com [labmedica.com]
- 3. The haemolytic reactions of 1-acetyl-2-phenylhydrazine and hydrazine: a spin trapping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The demonstration of ferrihemochrome intermediates in heinz body formation following the reduction of oxyhemoglobin A by acetylphenylhydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Phenylhydrazine-induced lipid peroxidation of red blood cells in vitro and in vivo: monitoring by the production of volatile hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The accumulation of malonyldialdehyde, a product of fatty acid peroxidation, can disturb aminophospholipid organization in the membrane bilayer of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. Xylitol mediated amelioration of this compound-induced hemolysis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-induced methaemoglobinaemia. Treatment issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journalijar.com [journalijar.com]
- 13. Hematopoietic effect of echinochrome on phenylhydrazine-induced hemolytic anemia in rats [PeerJ] [peerj.com]
- 14. Exposure to malondialdehyde induces an early redox unbalance preceding membrane toxicity in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of phenylhydrazine on red blood cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ayurvedjournal.com [ayurvedjournal.com]
- 17. Spin trapping: ESR parameters of spin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing Hemolytic Anemia in Mice with Acetylphenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to inducing hemolytic anemia in mice using acetylphenylhydrazine (APH). It includes detailed protocols for the preparation and administration of APH, methods for blood collection and analysis, and expected outcomes. The information is intended to assist researchers in establishing a reliable and reproducible model of hemolytic anemia for studies in hematology, drug discovery, and toxicology.
Introduction
This compound (APH), a derivative of phenylhydrazine (B124118), is a chemical agent widely used to induce experimental hemolytic anemia in animal models. The mechanism of APH-induced hemolysis involves the generation of reactive oxygen species (ROS), which leads to oxidative damage of red blood cells (RBCs), hemoglobin denaturation, and the formation of Heinz bodies.[1][2][3][4] This process ultimately results in the premature destruction of erythrocytes, mimicking the characteristics of hemolytic anemia. This mouse model is valuable for investigating the pathophysiology of hemolytic anemia, evaluating the efficacy of novel therapeutic agents, and studying erythropoiesis and the regenerative response of the hematopoietic system.[5][6]
Mechanism of Action
The hemolytic action of this compound is initiated by its reaction with oxyhemoglobin within red blood cells. This interaction generates free radicals and hydrogen peroxide, leading to a cascade of oxidative events. The resulting oxidative stress causes the oxidation of hemoglobin to methemoglobin and the formation of sulfhemoglobin. Denatured hemoglobin precipitates within the erythrocytes to form characteristic inclusions known as Heinz bodies. These damaged red blood cells are subsequently recognized and cleared from circulation by macrophages in the spleen and liver, leading to extravascular hemolysis and anemia.
Experimental Protocols
Preparation of this compound (APH) Solution
Materials:
-
This compound (APH) powder (CAS No: 114-83-0)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles (25-27 gauge)
Protocol:
-
Weighing APH: In a sterile microcentrifuge tube, accurately weigh the required amount of APH powder. For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of APH.
-
Dissolving APH: Add a small volume of sterile PBS to the tube. Vortex vigorously to dissolve the APH. It may be necessary to warm the solution slightly to 37°C to aid dissolution.[7]
-
Final Volume Adjustment: Once dissolved, add sterile PBS to reach the final desired concentration. For instance, for a 10 mg/mL solution, bring the final volume to 1 mL.
-
Sterilization: Sterilize the APH solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: The freshly prepared APH solution should be used immediately. If short-term storage is necessary, protect it from light and store it at 2-8°C for no longer than 24 hours. For longer-term storage, aliquots can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.
Induction of Hemolytic Anemia
Animal Model:
-
Species: Mouse (common strains include C57BL/6, BALB/c, and Swiss albino)
-
Age: 8-12 weeks
-
Sex: Both males and females can be used, but consistency within an experiment is crucial.
Administration:
-
Route of Administration: Intraperitoneal (IP) injection is the most common and effective route. Subcutaneous (SC) injection is also a viable alternative.
-
Dosage: The dosage of APH can be varied to induce different severities of anemia. The following table summarizes common dosage regimens.
| Dosage Regimen | Description | Expected Outcome | Reference |
| Acute, High Dose | Single IP injection of 60-80 mg/kg. | Rapid onset of severe anemia within 2-4 days. | [6] |
| Sub-acute, Moderate Dose | Two IP injections of 40 mg/kg on consecutive days (Day 0 and Day 1). | Development of moderate to severe anemia by day 4-5. | [5] |
| Chronic, Low Dose | Multiple IP injections of 20-30 mg/kg every 48 hours for 1-2 weeks. | Induction of a compensated hemolytic state. | [6] |
Procedure:
-
Animal Handling: Handle mice gently to minimize stress.
-
Injection: Using a sterile syringe with a 25-27 gauge needle, administer the prepared APH solution via the chosen route. For IP injection, the needle should be inserted into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[8]
-
Monitoring: Monitor the animals daily for clinical signs of anemia, such as pale paws and ears, lethargy, and shortness of breath. Body weight should also be recorded regularly.
Blood Collection and Hematological Analysis
Blood Collection:
-
Timing: Blood samples should be collected at baseline (before APH administration) and at various time points post-injection (e.g., days 2, 4, 7, 10, and 14) to monitor the induction and recovery from anemia.
-
Methods:
-
Retro-orbital Sinus: This method allows for the collection of a moderate volume of blood but requires anesthesia and proper training to minimize the risk of injury.
-
Saphenous Vein: A less invasive method suitable for collecting smaller volumes of blood for serial sampling. Shaving the area may be necessary for better visualization of the vein.
-
Cardiac Puncture: This is a terminal procedure performed under deep anesthesia and allows for the collection of a large volume of blood.
-
Hematological Analysis:
Collected blood should be transferred to EDTA-coated tubes to prevent coagulation. A complete blood count (CBC) should be performed using an automated hematology analyzer calibrated for mouse blood. Key parameters to measure include:
-
Red Blood Cell (RBC) count
-
Hematocrit (HCT)
-
Hemoglobin (HGB) concentration
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
-
Reticulocyte count
-
White Blood Cell (WBC) count
-
Platelet (PLT) count
Expected Hematological Changes
The following tables summarize the expected quantitative changes in key hematological parameters following the induction of hemolytic anemia with this compound in mice. Data are compiled from various studies and represent typical responses.
Table 1: Dose-Dependent Effects of this compound on Hematological Parameters (Day 4 Post-Induction)
| APH Dosage (mg/kg, IP) | RBC (x10^12/L) | HCT (%) | HGB (g/dL) | Reticulocytes (%) |
| Control (Saline) | 9.5 ± 0.5 | 45 ± 2 | 14 ± 1 | 2 ± 1 |
| 40 | 6.0 ± 0.7 | 30 ± 3 | 9 ± 1.5 | 25 ± 5 |
| 60 | 4.5 ± 0.6 | 22 ± 4 | 7 ± 1 | 40 ± 8 |
| 80 | 3.0 ± 0.5 | 15 ± 3 | 5 ± 1 | >50 |
Values are presented as mean ± standard deviation and are approximations derived from multiple sources.
Table 2: Time-Course of Hematological Changes Following a Single 60 mg/kg IP Injection of this compound
| Day | RBC (x10^12/L) | HCT (%) | HGB (g/dL) | Reticulocytes (%) | MCV (fL) | MCH (pg) |
| 0 (Baseline) | 9.6 ± 0.4 | 46 ± 2 | 14.5 ± 0.8 | 2.5 ± 1.0 | 48 ± 2 | 15 ± 0.5 |
| 2 | 7.0 ± 0.8 | 35 ± 4 | 10.5 ± 1.2 | 15 ± 4 | 50 ± 3 | 15 ± 0.7 |
| 4 | 4.2 ± 0.7 | 21 ± 3 | 6.5 ± 1.0 | 45 ± 10 | 52 ± 4 | 15.5 ± 0.8 |
| 7 | 5.5 ± 0.9 | 28 ± 4 | 8.5 ± 1.3 | 30 ± 8 | 51 ± 3 | 15.5 ± 0.6 |
| 10 | 7.5 ± 0.6 | 38 ± 3 | 11.5 ± 1.0 | 10 ± 3 | 50 ± 2 | 15 ± 0.5 |
| 14 | 9.0 ± 0.5 | 44 ± 2 | 13.5 ± 0.9 | 4 ± 1.5 | 49 ± 2 | 15 ± 0.4 |
Values are presented as mean ± standard deviation and are approximations derived from multiple sources.
Visualizations
Signaling Pathway
// Nodes APH [label="this compound\n(APH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RBC [label="Red Blood Cell", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hemoglobin [label="Oxyhemoglobin", fillcolor="#FBBC05", fontcolor="#202124"]; HeinzBodies [label="Heinz Bodies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hemolysis [label="Hemolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anemia [label="Anemia", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kidney [label="Kidney", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EPO [label="Erythropoietin\n(EPO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BoneMarrow [label="Bone Marrow", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ErythroidProgenitors [label="Erythroid Progenitors", fillcolor="#FBBC05", fontcolor="#202124"]; Reticulocytes [label="Reticulocytes", fillcolor="#FBBC05", fontcolor="#202124"]; MatureRBCs [label="Mature RBCs", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges APH -> RBC [label="Enters"]; RBC -> ROS [label="Generates"]; ROS -> Hemoglobin [label="Oxidizes"]; Hemoglobin -> HeinzBodies [label="Forms"]; HeinzBodies -> Hemolysis [label="Induces"]; Hemolysis -> Anemia [label="Causes"]; Anemia -> Kidney [label="Stimulates"]; Kidney -> EPO [label="Produces"]; EPO -> BoneMarrow [label="Acts on"]; BoneMarrow -> ErythroidProgenitors [label="Stimulates Proliferation\n& Differentiation"]; ErythroidProgenitors -> Reticulocytes [label="Mature into"]; Reticulocytes -> MatureRBCs [label="Released into\nCirculation"]; } dot
Caption: Signaling cascade in APH-induced hemolytic anemia.
Experimental Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; acclimatize [label="Animal Acclimatization\n(1 week)"]; baseline [label="Baseline Blood Collection\n(Day 0)"]; aph_prep [label="Prepare APH Solution"]; aph_admin [label="APH Administration\n(e.g., 60 mg/kg IP)"]; monitoring [label="Daily Monitoring\n(Clinical Signs, Body Weight)"]; blood_collection [label="Serial Blood Collection\n(e.g., Days 2, 4, 7, 10, 14)"]; hematology [label="Hematological Analysis\n(CBC, Reticulocytes)"]; data_analysis [label="Data Analysis and\nInterpretation"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> acclimatize; acclimatize -> baseline; baseline -> aph_prep; aph_prep -> aph_admin; aph_admin -> monitoring; monitoring -> blood_collection; blood_collection -> hematology; hematology -> data_analysis; data_analysis -> end; } dot
Caption: Workflow for APH-induced anemia studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. Oxidative damage by phenylhydrazine diminishes erythrocyte anion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EPO-dependent induction of erythroferrone drives hepcidin suppression and systematic iron absorption under phenylhydrazine-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatic production of erythropoietin in a phenylhydrazine-induced compensated hemolytic state in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for standardized intrathymic injection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Acetylphenylhydrazine-Induced Anemia in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing acetylphenylhydrazine (APH) for the induction of hemolytic anemia in rat models, a critical tool in hematological research and the development of anti-anemic therapeutics.
Introduction
This compound (APH) is a chemical compound widely used to induce experimental hemolytic anemia in laboratory animals. Its administration leads to oxidative stress in erythrocytes, resulting in the formation of Heinz bodies, structural damage to the red blood cell (RBC) membrane, and subsequent premature destruction of RBCs by the reticuloendothelial system. This process mimics certain aspects of human hemolytic anemias, providing a valuable model for studying the pathophysiology of the disease and for evaluating the efficacy of novel therapeutic agents.
Mechanism of Action: Oxidative Hemolysis
The hemolytic action of this compound is primarily mediated by its ability to generate reactive oxygen species (ROS) within erythrocytes. This oxidative assault overwhelms the antioxidant defense mechanisms of the red blood cells, leading to a cascade of damaging events.
Caption: Signaling pathway of APH-induced hemolysis.
Dosage and Administration
The dosage and administration route of APH can be varied to achieve different severities and onsets of anemia. The following table summarizes common dosage regimens reported in the literature for the induction of anemia in rats using APH or its close analog, phenylhydrazine (B124118) (PHZ).
| Compound | Dosage (mg/kg) | Route of Administration | Dosing Schedule | Resulting Anemia | Reference(s) |
| Phenylhydrazine | 60 | Oral | Daily for 7 days | Significant decrease in RBC, Hb, and PCV | [1] |
| Phenylhydrazine | 40 | Subcutaneous | Single dose | Anemia induction | [2] |
| Phenylhydrazine | 20 | Intraperitoneal | Daily for 2 days | Hemolytic anemia | [3] |
| Phenylhydrazine | 10 | Oral | Daily for 8 days | Anemia with Hb < 13 g/dL | [4] |
| This compound | 5-90 | Subcutaneous | Single dose | Dose-dependent anemia | [5] |
Note: Researchers should titrate the dosage and duration of APH administration based on their specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound (powder)
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Calculate the required amount of APH based on the desired concentration and final volume.
-
In a sterile vial, add the calculated amount of APH powder.
-
Add a small volume of sterile 0.9% saline to the vial.
-
Vortex the mixture thoroughly until the APH is completely dissolved. APH is very soluble in water.[5]
-
Bring the solution to the final desired volume with sterile 0.9% saline.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Store the prepared solution at 4°C and protect it from light. It is recommended to prepare the solution fresh before each use.
Induction of Anemia in Rats
Materials:
-
Wistar or Sprague-Dawley rats (male or female, weight-matched)
-
Prepared APH solution
-
Sterile syringes and needles (appropriate gauge for the chosen administration route)
-
Animal scale
-
Personal protective equipment (PPE)
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.[4]
-
Baseline Blood Collection: Prior to APH administration, collect a baseline blood sample from each rat for hematological analysis. The retro-orbital sinus is a common site for blood collection in rats.[4]
-
APH Administration:
-
Weigh each rat accurately to determine the correct volume of APH solution to administer.
-
Administer the APH solution via the chosen route (e.g., intraperitoneal or subcutaneous injection).
-
Follow the predetermined dosing schedule (e.g., daily for a specific number of days).
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of anemia, such as pale ears, nose, and paws, lethargy, and shortness of breath.
-
Monitor body weight and food and water intake.
-
-
Induction of Anemia Confirmation: Collect blood samples at specified time points after the initial APH administration to monitor the progression of anemia. A significant decrease in hemoglobin, hematocrit, and red blood cell count confirms the successful induction of anemia.[4]
Hematological Analysis
Materials:
-
Blood collection tubes (e.g., containing EDTA)
-
Hematology analyzer or hemocytometer
-
Microscope and slides
-
Stains for blood smears (e.g., Wright-Giemsa)
Procedure:
-
Collect blood samples as described in the induction protocol.
-
Perform a complete blood count (CBC) to determine the following parameters:
-
Red blood cell (RBC) count
-
Hemoglobin (Hb) concentration
-
Hematocrit (HCT) or Packed Cell Volume (PCV)
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
-
Reticulocyte count
-
-
Prepare blood smears to observe erythrocyte morphology, including the presence of Heinz bodies, spherocytes, and polychromasia.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for establishing and utilizing an APH-induced anemia model in rats.
Caption: Experimental workflow for APH-induced anemia model.
Expected Hematological Changes
The administration of APH induces characteristic changes in hematological parameters. The following table provides a summary of expected changes based on published data.
| Parameter | Expected Change | Rationale |
| Red Blood Cell (RBC) Count | ↓↓↓ | Increased destruction of erythrocytes.[4] |
| Hemoglobin (Hb) | ↓↓↓ | Lysis of red blood cells and release of hemoglobin.[4] |
| Hematocrit (HCT) / Packed Cell Volume (PCV) | ↓↓↓ | Decrease in the proportion of red blood cells in the blood.[4] |
| Reticulocyte Count | ↑↑↑ | Compensatory erythropoiesis by the bone marrow in response to anemia. |
| Mean Corpuscular Volume (MCV) | ↑ | Release of larger, immature reticulocytes into circulation. |
| Mean Corpuscular Hemoglobin (MCH) | ↓ or ↔ | May decrease due to impaired hemoglobin synthesis or remain unchanged. |
| Mean Corpuscular Hemoglobin Concentration (MCHC) | ↓ or ↔ | May decrease due to cellular swelling or remain unchanged. |
| Presence of Heinz Bodies | Yes | Precipitated, denatured hemoglobin within erythrocytes due to oxidative damage.[6] |
Arrow direction indicates the magnitude of change (↓ decrease, ↑ increase). Number of arrows indicates the relative magnitude of the change.
Conclusion
The this compound-induced anemia model in rats is a robust and reproducible method for studying hemolytic anemia. By carefully selecting the dosage, administration route, and monitoring parameters, researchers can effectively utilize this model to investigate disease mechanisms and evaluate the efficacy of potential therapeutic interventions. Adherence to detailed protocols and ethical guidelines is essential for obtaining reliable and humane experimental outcomes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Some Haematological Parameters in Rats treated with Phenyl Hydrazine and Acalypha wilkesiana Leaf Extracts | The Bioscientist Journal [bioscientistjournal.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. This compound | C8H10N2O | CID 8247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oxidative damage by phenylhydrazine diminishes erythrocyte anion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Hemolysis Assay Using Acetylphenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro hemolysis assay using acetylphenylhydrazine (APH). This assay is a valuable tool for screening compounds that may protect red blood cells (RBCs) from oxidative damage. APH is a potent oxidizing agent that induces hemolysis by generating reactive oxygen species (ROS), making it a suitable model for studying drug-induced hemolytic anemia and for evaluating the antioxidant potential of test compounds.
Principle of the Assay
The in vitro hemolysis assay measures the ability of a test compound to prevent or reduce the lysis of red blood cells induced by an oxidizing agent, in this case, this compound. APH causes oxidative stress by generating free radicals, which leads to lipid peroxidation of the erythrocyte membrane and oxidation of hemoglobin. This damage compromises the integrity of the cell membrane, resulting in the release of hemoglobin into the surrounding medium (hemolysis). The extent of hemolysis is quantified by measuring the absorbance of the released hemoglobin in the supernatant at a specific wavelength. A decrease in hemolysis in the presence of a test compound indicates its potential protective or antioxidant activity.
Applications in Drug Development
-
Screening for Antioxidant Activity: This assay is a robust method for screening new chemical entities (NCEs) and natural products for their ability to protect cells from oxidative stress.
-
Investigating Drug-Induced Hemolysis: It can be used to study the mechanisms by which certain drugs cause hemolysis and to identify compounds that may mitigate these adverse effects.[1][2]
-
Preclinical Safety Assessment: The assay can be part of the preclinical safety evaluation of drug candidates to assess their potential to induce or protect against hemolysis.
Data Presentation
The protective effect of a test compound against APH-induced hemolysis is typically expressed as the percentage inhibition of hemolysis. The IC50 value, which is the concentration of the test compound required to inhibit 50% of APH-induced hemolysis, is a key parameter for comparing the potency of different compounds.
Table 1: Protective Effects of Antioxidant Compounds against Phenylhydrazine-Induced Hemolysis
| Compound | Concentration (µg/mL) | % Inhibition of Hemolysis | IC50 (µg/mL) |
| Rutin | 100 | - | 160.86 |
| 500 | 69.8% | ||
| Ascorbic Acid (Standard) | - | - | 163.5 |
Note: Data presented is for phenylhydrazine, a closely related compound to this compound, and is indicative of the type of data generated from this assay.
Experimental Protocols
This section provides a detailed methodology for conducting the in vitro hemolysis assay using this compound.
Materials and Reagents
-
Fresh whole blood (with anticoagulant, e.g., EDTA or heparin) from a healthy donor.
-
This compound (APH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Triton X-100 (for positive control)
-
Test compounds
-
96-well microplates
-
Centrifuge
-
Spectrophotometer (microplate reader)
Preparation of Red Blood Cell (RBC) Suspension
-
Collect fresh whole blood in a tube containing an anticoagulant.
-
Centrifuge the blood at 1000 x g for 10 minutes at 4°C.[3]
-
Carefully remove and discard the plasma (supernatant) and the buffy coat (the thin, whitish layer of leukocytes and platelets).
-
Wash the pelleted RBCs by resuspending them in cold PBS (pH 7.4).
-
Centrifuge at 1000 x g for 10 minutes at 4°C and discard the supernatant.
-
Repeat the washing step (steps 4 and 5) three more times or until the supernatant is clear.[3]
-
After the final wash, prepare a 2% (v/v) RBC suspension in PBS.[3] For example, add 200 µL of packed RBCs to 9.8 mL of PBS.
Experimental Procedure
-
Prepare Test Compound Solutions: Prepare serial dilutions of the test compounds in PBS. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that causes hemolysis on its own (typically ≤ 0.5%).
-
Set up the 96-well Plate:
-
Test Wells: Add 100 µL of the various dilutions of the test compounds.
-
APH Control (Induced Hemolysis): Add 100 µL of PBS (without any test compound).
-
Negative Control (Spontaneous Hemolysis): Add 200 µL of PBS. This well will not contain APH or test compound.
-
Positive Control (100% Hemolysis): Add 100 µL of PBS. After the incubation with RBCs, 100 µL of 1% Triton X-100 will be added to this well.
-
-
Add RBC Suspension: Add 100 µL of the 2% RBC suspension to all wells except the negative control. To the negative control well, add 100 µL of the 2% RBC suspension to the 100 µL of PBS already present.
-
Induce Hemolysis: Add 100 µL of a freshly prepared 1 mM this compound solution in PBS to the test wells and the APH control well.
-
Incubation: Gently mix the contents of the plate and incubate at 37°C for 60 to 90 minutes.[4]
-
Positive Control Lysis: After the incubation period, add 100 µL of 1% Triton X-100 to the positive control wells to induce 100% hemolysis.
-
Centrifugation: Centrifuge the microplate at 1000 x g for 10 minutes to pellet the intact RBCs.[3][4]
-
Measure Absorbance: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.[5]
Data Analysis and Calculation
The percentage of hemolysis is calculated using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
The percentage inhibition of hemolysis by the test compound is calculated as:
% Inhibition = [1 - (% Hemolysis_test_compound / % Hemolysis_APH_control)] x 100
Visualizations
Mechanism of APH-Induced Hemolysis
Caption: Mechanism of this compound-Induced Hemolysis.
Experimental Workflow
Caption: Experimental Workflow for APH-Induced Hemolysis Assay.
References
Establishing a Reproducible Model of Reticulocytosis with Acetylphenylhydrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to establishing a reproducible in vivo model of reticulocytosis using acetylphenylhydrazine (APH). APH is a chemical agent that induces acute hemolytic anemia by causing oxidative damage to red blood cells, leading to their premature destruction.[1][2] This controlled hemolysis triggers a robust compensatory erythropoietic response, characterized by a significant increase in the production and release of reticulocytes from the bone marrow and spleen.[3][4] This model is invaluable for studying the mechanisms of stress erythropoiesis, evaluating the efficacy of hematopoietic drugs, and investigating the signaling pathways that regulate red blood cell production.
Data Presentation
Table 1: Hematological Parameters in the this compound-Induced Reticulocytosis Model in Mice
The following table summarizes the expected time-course changes in key hematological parameters following the administration of this compound to mice. Data are compiled from multiple studies to provide a reference for reproducibility.
| Time Point | This compound Dosage | Hematocrit (HCT, %) | Reticulocyte Count (%) | Red Blood Cell (RBC) Count (x10^6/µL) | Hemoglobin (HGB, g/dL) | Reference |
| Day 0 (Baseline) | N/A | ~45-50 | ~1-3 | ~9-10 | ~13-15 | [3][5] |
| Day 2 | 60-100 mg/kg | ↓ (~35-40) | ↑ (~10-20) | ↓ | ↓ | [3][5] |
| Day 4 | 60-100 mg/kg | ↓↓ (Nadir, ~30-35) | ↑↑ (Peak, ~50-60) | ↓↓ | ↓↓ | [3][5] |
| Day 7-8 | 60-100 mg/kg | ↑ (Returning to baseline) | ↓ (Decreasing) | ↑ | ↑ | [3][5][6] |
| Day 10-14 | 60-100 mg/kg | ~Baseline | ~Baseline | ~Baseline | ~Baseline | [6][7] |
Note: The exact values can vary depending on the mouse strain, age, sex, and specific experimental conditions. The table represents a generalized trend.
Experimental Protocols
Protocol 1: Induction of Reticulocytosis with this compound in Mice
Materials:
-
This compound (APH) hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
8-12 week old mice (e.g., C57BL/6 or BALB/c strain)
-
Sterile syringes and needles (27-30 gauge)
-
Animal balance
Procedure:
-
Preparation of APH Solution:
-
On the day of injection, prepare a fresh solution of APH in sterile PBS. A common concentration is 10 mg/mL.
-
Ensure the APH is completely dissolved. Gentle warming and vortexing may be required.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
A widely used and effective dosing regimen is a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of 60-100 mg/kg body weight.[3][8] Some protocols may utilize a two-dose regimen (e.g., on day 0 and day 2) to sustain the anemic state.[3]
-
Administer the APH solution using a sterile syringe and needle.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of anemia (e.g., pale paws and ears, lethargy).
-
Collect peripheral blood samples at predetermined time points (e.g., Day 0, 2, 4, 7, 10) for hematological analysis.
-
Protocol 2: Reticulocyte Counting (Manual Method)
Materials:
-
Whole blood collected in EDTA-containing tubes
-
New Methylene Blue stain or Brilliant Cresyl Blue stain
-
Glass microscope slides and coverslips
-
Microscope with an oil immersion objective (100x)
-
Immersion oil
-
Small test tubes
Procedure:
-
Staining:
-
In a small test tube, mix 2-3 drops of New Methylene Blue stain with an equal volume of well-mixed whole blood.
-
Incubate the mixture at room temperature for 15-20 minutes to allow for the supravital staining of residual ribosomal RNA in the reticulocytes.
-
-
Smear Preparation:
-
After incubation, gently mix the blood-stain mixture.
-
Place a small drop of the mixture onto a clean microscope slide.
-
Create a thin blood smear using a second slide (spreader slide) held at a 30-45 degree angle.
-
Allow the smear to air dry completely. Do not heat fix.
-
-
Microscopic Examination:
-
Place the dried slide on the microscope stage.
-
Using the 100x oil immersion objective, find an area of the smear where the red blood cells are evenly distributed in a monolayer.
-
Reticulocytes are identified as red blood cells containing a dark blue-staining network (reticulum) or at least two distinct blue granules.
-
-
Quantification:
-
Count the number of reticulocytes observed per 1,000 total red blood cells.
-
The reticulocyte percentage is calculated as: (Number of Reticulocytes / 1,000 RBCs) x 100
-
Protocol 3: Bone Marrow Aspiration and Analysis in Mice
Materials:
-
Anesthetized mouse
-
Surgical scissors and forceps
-
Sterile PBS with 2% Fetal Bovine Serum (FBS)
-
Syringes (1 mL and 5 mL) with needles (25-27 gauge)
-
70 µm cell strainer
-
Centrifuge tubes (15 mL)
-
Red Blood Cell Lysis Buffer (e.g., ACK lysis buffer)
-
Flow cytometry tubes
-
Fluorochrome-conjugated antibodies for erythroid precursor analysis (e.g., anti-Ter119, anti-CD71)
Procedure:
-
Bone Marrow Isolation:
-
Euthanize the mouse using an approved method.
-
Dissect the femur and tibia from both hind limbs, carefully removing the surrounding muscle tissue.
-
Cut the ends of the bones to expose the marrow cavity.
-
Insert a 25-gauge needle attached to a syringe containing sterile PBS with 2% FBS into one end of the bone.
-
Flush the bone marrow into a 15 mL centrifuge tube. Repeat until the bone appears white.[9]
-
-
Cell Suspension Preparation:
-
Create a single-cell suspension by gently passing the flushed marrow through the syringe and needle several times.
-
Filter the cell suspension through a 70 µm cell strainer to remove any clumps.[9]
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold ACK lysis buffer.
-
Incubate on ice for 5-10 minutes.
-
Add 10 mL of PBS with 2% FBS to quench the lysis and centrifuge again.
-
Discard the supernatant and resuspend the nucleated bone marrow cells in an appropriate buffer for cell counting and subsequent analysis.
-
-
Flow Cytometry Analysis of Erythroid Precursors:
-
Aliquot approximately 1-2 x 10^6 bone marrow cells into flow cytometry tubes.
-
Stain the cells with fluorochrome-conjugated antibodies against Ter119 and CD71. These markers are commonly used to differentiate erythroid precursor populations.[10]
-
Incubate the cells with the antibodies according to the manufacturer's instructions (typically 20-30 minutes on ice in the dark).
-
Wash the cells to remove unbound antibodies and resuspend them in flow cytometry buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to quantify the different stages of erythroid differentiation (e.g., proerythroblasts, basophilic erythroblasts, polychromatic erythroblasts, and orthochromatic erythroblasts) based on the differential expression of Ter119 and CD71.[10]
-
Mandatory Visualizations
Caption: Experimental workflow for the this compound-induced reticulocytosis model.
Caption: Key signaling pathways in compensatory erythropoiesis.[11][12]
References
- 1. Effect of phenylhydrazine on red blood cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hematological and Morphological Analysis of the Erythropoietic Regenerative Response in Phenylhydrazine-induced Hemolytic Anemia in Mice | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]
- 4. Stress Erythropoiesis Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Erthropoietic precursors in mice with phenylhydrazine-induced anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of phenylhydrazine or phlebotomy on peripheral blood, bone marrow and erythropoietin in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stemcell.com [stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Anti-Hemolytic Agents Using Acetylphenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing acetylphenylhydrazine (APH) as a tool for inducing hemolysis in vitro, and subsequently screening for potential anti-hemolytic agents. This model is particularly relevant for the study of oxidative stress-induced red blood cell (RBC) damage and the evaluation of antioxidant compounds.
Introduction
This compound is a chemical compound known to induce hemolytic anemia by generating oxidative stress. Its mechanism of action involves the production of reactive oxygen species (ROS), which leads to lipid peroxidation of the erythrocyte membrane, hemoglobin oxidation, and depletion of intracellular glutathione (B108866) (GSH), ultimately causing red blood cell lysis. This predictable and reproducible hemolytic effect makes APH a valuable tool in pharmacological and toxicological research for the discovery and characterization of compounds with anti-hemolytic and antioxidant properties.
Mechanism of this compound-Induced Hemolysis
The hemolytic activity of this compound is primarily mediated by its ability to induce oxidative damage within erythrocytes. The process involves a cascade of events that compromise the structural and functional integrity of the red blood cell.
The reaction of APH with oxyhemoglobin generates free radicals, including the phenyl radical and superoxide (B77818) anion. These reactive species initiate a chain reaction of lipid peroxidation within the erythrocyte membrane, leading to increased membrane permeability and fragility. Concurrently, the oxidative stress depletes the intracellular antioxidant defenses, most notably reduced glutathione (GSH). The depletion of GSH further exacerbates the oxidative damage to cellular components, including hemoglobin, which can denature and precipitate to form Heinz bodies. The culmination of these events is the lysis of the red blood cell and the release of hemoglobin into the surrounding medium.
Data Presentation: Anti-Hemolytic Activity of Various Agents
The following tables summarize quantitative data from studies that have investigated the protective effects of various compounds against phenylhydrazine-induced hemolysis. It is important to note that while some studies use this compound specifically, others use the broader term phenylhydrazine. The underlying mechanism of oxidative hemolysis is similar.
Table 1: IC50 Values of Compounds against Phenylhydrazine-Induced Hemolysis
| Compound | Hemolytic Inducer | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) | Source |
| Rutin | Phenylhydrazine | 160.86 | Ascorbic Acid | 163.5 | [1] |
Table 2: Protective Effects of Various Agents on Phenylhydrazine-Induced Hemolysis
| Agent | Hemolytic Inducer | Concentration / Dosage | Observed Effect | Source |
| Xylitol (5% solution) | This compound (10 mg/kg) | 2 g/kg body weight (in vivo, rabbits) | Increased erythrocyte survival from ~33% to 67% of normal. | [2] |
| Apple Vinegar | Phenylhydrazine (in vivo, rats) | 1 mL/kg daily | Ameliorated the decrease in Red Blood Cell count, Hemoglobin, and Hematocrit. | [3] |
| Rutin | Phenylhydrazine | 500 µg/mL | 69.8% maximum inhibitory effect on hemolysis.[1] | [1] |
Experimental Protocols
This section provides a detailed methodology for an in vitro assay to screen for anti-hemolytic agents against this compound-induced hemolysis.
Preparation of Erythrocyte Suspension
-
Blood Collection: Obtain fresh human blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifugation: Centrifuge the blood sample at 1000 x g for 10 minutes at 4°C to separate the plasma and buffy coat from the erythrocytes.
-
Washing: Carefully aspirate and discard the supernatant (plasma) and the buffy coat. Wash the red blood cell (RBC) pellet three times with 5 volumes of cold, sterile phosphate-buffered saline (PBS, pH 7.4). Each wash should be followed by centrifugation at 1000 x g for 10 minutes at 4°C.
-
Resuspension: After the final wash, resuspend the packed RBCs in PBS to prepare a 2% (v/v) erythrocyte suspension.
This compound-Induced Hemolysis Assay
-
Preparation of Test Samples: Prepare stock solutions of the test compounds (potential anti-hemolytic agents) in a suitable solvent (e.g., DMSO, ethanol, or PBS). Further dilute the stock solutions with PBS to achieve a range of desired final concentrations.
-
Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Test Wells: 100 µL of the 2% RBC suspension + 50 µL of the test compound solution at various concentrations.
-
Positive Control (100% Hemolysis): 100 µL of the 2% RBC suspension + 50 µL of PBS + 50 µL of a strong lysing agent (e.g., 1% Triton X-100).
-
Negative Control (0% Hemolysis): 100 µL of the 2% RBC suspension + 100 µL of PBS.
-
APH Control (Induced Hemolysis): 100 µL of the 2% RBC suspension + 50 µL of PBS + 50 µL of this compound solution (final concentration to be optimized, typically in the range of 1-10 mM).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 30 minutes to allow the test compounds to interact with the erythrocytes.
-
Induction of Hemolysis: To all wells except the positive and negative controls, add 50 µL of the this compound solution. To the test wells, add 50 µL of APH solution.
-
Incubation: Incubate the microplate at 37°C for 2-4 hours. The optimal incubation time should be determined empirically to achieve significant hemolysis in the APH control group without complete lysis.
-
Centrifugation: After incubation, centrifuge the microplate at 1000 x g for 10 minutes to pellet the intact erythrocytes.
-
Measurement of Hemolysis: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm using a microplate reader. The absorbance is proportional to the amount of hemoglobin released.
Calculation of Percentage Inhibition of Hemolysis
The percentage inhibition of hemolysis by the test compound can be calculated using the following formula:
% Inhibition = [ (AbsAPH Control - AbsTest Sample) / (AbsAPH Control - AbsNegative Control) ] x 100
Where:
-
AbsAPH Control is the absorbance of the supernatant from the APH control wells.
-
AbsTest Sample is the absorbance of the supernatant from the test wells.
-
AbsNegative Control is the absorbance of the supernatant from the negative control wells.
The IC50 value, which is the concentration of the test compound that inhibits 50% of this compound-induced hemolysis, can be determined by plotting the percentage of inhibition against the different concentrations of the test compound.
Concluding Remarks
The use of this compound to induce hemolysis provides a robust and physiologically relevant in vitro model for screening and characterizing anti-hemolytic agents. This model is particularly useful for identifying compounds with antioxidant properties that can protect erythrocytes from oxidative damage. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. Consistent application of these methods will facilitate the discovery of novel therapeutic agents for the treatment of hemolytic anemias and other conditions associated with oxidative stress.
References
Application Notes: Preparation of Acetylphenylhydrazine (APH) Solutions for Inducing Hemolytic Anemia in Animal Models
1. Introduction
Acetylphenylhydrazine (APH), also known as 1-acetyl-2-phenylhydrazine or hydracetin, is a chemical agent widely used in preclinical research to induce acute hemolytic anemia in various animal models, including mice and rabbits.[1] The mechanism involves the interaction of APH with hemoglobin, leading to oxidative damage, red blood cell (RBC) destruction, and subsequent stress erythropoiesis.[1][2] This model is valuable for studying hematological disorders, erythropoiesis, iron metabolism, and for evaluating potential therapeutic agents.[3][4]
Proper preparation of APH solutions for injection is critical to ensure experimental reproducibility, animal welfare, and operator safety.[5] This document provides a comprehensive guide, including safety protocols, solubility data, and a detailed step-by-step procedure for preparing sterile APH solutions suitable for parenteral administration in laboratory animals.
2. Safety and Handling Precautions
This compound is a hazardous substance and must be handled with extreme caution.[6] It is harmful if swallowed, inhaled, or absorbed through the skin.[6]
-
Engineering Controls : Always handle solid APH and concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[7][8] The work area should be equipped with an eyewash station and a safety shower.[7]
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear nitrile or chloroprene (B89495) gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7]
-
Eye Protection : ANSI-approved safety glasses or chemical safety goggles are mandatory.[7][9]
-
Lab Coat : A full-length lab coat with sleeves of sufficient length is required to prevent skin exposure.[7]
-
Clothing : Full-length pants and closed-toe shoes must be worn.[7]
-
-
First Aid :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[6] Seek medical attention.[8]
-
Eye Contact : Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water if the person is conscious and seek immediate medical aid.[7][10]
-
-
Disposal : Dispose of all APH waste (solid, solutions, contaminated disposables) as hazardous chemical waste according to institutional and local regulations.[7]
Data and Experimental Protocols
1. Solubility and Vehicle Selection
The choice of vehicle is crucial for ensuring complete dissolution and biocompatibility of the injectable solution.[5] While APH is reported to be very soluble in water, other sources indicate a more limited solubility.[10] Phosphate-buffered saline (PBS) at a physiological pH (~7.4) is a commonly used and recommended isotonic vehicle for parenteral administration in animals.[11]
| Parameter | Data | Source(s) |
| Chemical Name | 1-Acetyl-2-phenylhydrazine (APH) | [10] |
| Molecular Formula | C₈H₁₀N₂O | [10] |
| Molecular Weight | 150.18 g/mol | [10] |
| Solubility | Very soluble in water and ethanol. | [10] |
| Recommended Vehicle | Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | [11][12] |
| Alternative Vehicle | Sterile 0.9% Saline | [13] |
Table 1: Physicochemical Properties and Recommended Vehicle for APH.
2. Composition of 1x Phosphate-Buffered Saline (PBS), pH 7.4
PBS is an isotonic buffer that prevents cell damage upon injection. It can be prepared from powder or purchased as a ready-to-use sterile solution.
| Component | Concentration (g/L) | Molarity (mM) |
| NaCl | 8.0 | 137 |
| KCl | 0.2 | 2.7 |
| Na₂HPO₄ | 1.44 | 10 |
| KH₂PO₄ | 0.245 | 1.8 |
Table 2: Standard Composition for 1x PBS at pH 7.4.[12]
3. Reported Dosages for Inducing Hemolytic Anemia
The effective dose of APH can vary significantly depending on the animal species, strain, age, and desired severity of anemia.[14] It is recommended to perform a pilot study to determine the optimal dose for a specific experimental model.
| Animal Model | Dose Range (mg/kg) | Route of Administration | Notes | Source(s) |
| Mouse | 17.5 | Intraperitoneal (IP) | Suggested as a safe dose (10% of LD50). | [14] |
| Mouse | 40 | Intraperitoneal (IP) | Used to establish a pronounced anemia model. | [4] |
| Mouse | 80 | Intraperitoneal (IP) | Administered every 48 hours. | [2] |
| Rabbit | 5 - 10 | Intraperitoneal (IP) | Used as a hemolytic inducer. | [3] |
Table 3: Examples of APH Dosages Used in Animal Studies.
4. Protocol for Preparation of APH Solution for Injection
This protocol describes the preparation of a sterile APH solution in PBS. All steps involving the handling of APH powder or concentrated solutions must be performed in a chemical fume hood.
Materials and Equipment:
-
1-Acetyl-2-phenylhydrazine (APH) powder
-
Sterile, pyrogen-free 1x Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile, empty vials for the final solution
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
Analytical balance
-
Vortex mixer
-
pH meter (optional, for verification)
-
Appropriate PPE (gloves, goggles, lab coat)
Step-by-Step Procedure:
-
Calculate Required Amounts : Based on the desired concentration and final volume, calculate the mass of APH powder needed.
-
Example Calculation: To prepare 10 mL of a 4 mg/mL APH solution (for dosing a 25g mouse at 40 mg/kg with an injection volume of 0.25 mL), you would need:
-
4 mg/mL * 10 mL = 40 mg of APH powder
-
-
-
Weighing : In a chemical fume hood, accurately weigh the calculated amount of APH powder using an analytical balance.
-
Dissolution :
-
Transfer the weighed APH powder into a sterile tube or beaker.
-
Add a portion (e.g., 70-80%) of the final volume of sterile 1x PBS.
-
Vortex or stir the mixture thoroughly until the APH powder is completely dissolved. APH should dissolve readily in aqueous solutions like PBS.[10]
-
-
Volume Adjustment : Once dissolved, add sterile 1x PBS to reach the final desired volume. Mix the solution well to ensure homogeneity.
-
Sterilization :
-
Draw the APH solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Filter the solution directly into a sterile, empty vial. This process removes any potential microbial contamination, which is essential for parenteral injections.[5]
-
-
Labeling and Storage :
-
Label the final vial clearly with the compound name (this compound), concentration, preparation date, and name of the preparer.[15]
-
For immediate use, the solution can be kept at room temperature.
-
For storage, it is recommended to protect the solution from light by wrapping the vial in foil.[15] Store refrigerated (2-8°C) for short-term use. For long-term storage, aliquoting and freezing at -20°C or lower may be possible, but stability should be verified. Prepare fresh solutions whenever possible to ensure potency and safety.[15]
-
Visualizations
Caption: Workflow for preparing sterile this compound (APH) solution.
Caption: Key safety requirements for handling this compound (APH).
References
- 1. Reactions of hemoglobin with phenylhydrazine: a review of selected aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of vitamin C on mice hemolytic anemia induced by phenylhydrazine: an animal model study using histological changes in testis, pre-implantation embryo development, and biochemical changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xylitol mediated amelioration of this compound-induced hemolysis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EPO-dependent induction of erythroferrone drives hepcidin suppression and systematic iron absorption under phenylhydrazine-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. research.uga.edu [research.uga.edu]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. echemi.com [echemi.com]
- 10. This compound | C8H10N2O | CID 8247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 12. biochemazone.com [biochemazone.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Red Blood Cells after Acetylphenylhydrazine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylphenylhydrazine (APH) is a chemical compound known to induce oxidative stress in red blood cells (RBCs), leading to a condition that mimics hemolytic anemia. This process, termed eryptosis, is a form of programmed cell death in erythrocytes characterized by cell shrinkage, membrane blebbing, and the externalization of phosphatidylserine (B164497) (PS) on the outer cell membrane.[1] The mechanism of APH-induced damage involves the generation of reactive oxygen species (ROS), which overwhelms the antioxidant capacity of the RBCs, leading to lipid peroxidation, hemoglobin oxidation, and the depletion of intracellular reduced glutathione (B108866) (GSH).[2][3] Consequently, APH is a valuable tool in hematological research and for the preclinical assessment of anti-hemolytic and antioxidant drug candidates.
Flow cytometry is a powerful technique for the single-cell analysis of these APH-induced cellular changes. It allows for the rapid, quantitative measurement of key eryptotic and oxidative stress markers. This document provides detailed protocols for the in vitro treatment of red blood cells with APH and their subsequent analysis using flow cytometry.
Data Presentation
The following tables present illustrative quantitative data obtained from flow cytometric analysis of human red blood cells treated with this compound.
Table 1: Analysis of Oxidative Stress Markers
| Treatment Group | Mean Fluorescence Intensity (MFI) of DCF (ROS Levels) | % of Cells with Low GSH (Monochlorobimane Staining) | MFI of Lipid Peroxidation Probe |
| Untreated Control | 150 ± 20 | 5 ± 1.5 | 200 ± 25 |
| Vehicle Control (PBS) | 160 ± 25 | 6 ± 2.0 | 210 ± 30 |
| This compound (1 mM) | 850 ± 70 | 45 ± 5.0 | 750 ± 60 |
| This compound (5 mM) | 1500 ± 120 | 85 ± 7.5 | 1300 ± 110 |
Table 2: Analysis of Eryptosis Markers
| Treatment Group | % Annexin V Positive Cells (Phosphatidylserine Exposure) | % Propidium Iodide Positive Cells (Membrane Integrity Loss) |
| Untreated Control | 2 ± 0.5 | 1 ± 0.3 |
| Vehicle Control (PBS) | 2.5 ± 0.7 | 1.2 ± 0.4 |
| This compound (1 mM) | 35 ± 4.0 | 8 ± 2.0 |
| This compound (5 mM) | 70 ± 6.5 | 15 ± 2.5 |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: Preparation of Red Blood Cells
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood at 500 x g for 10 minutes at room temperature to separate plasma and buffy coat from the red blood cells.
-
Carefully aspirate and discard the plasma and the buffy coat layer.
-
Resuspend the RBC pellet in 10 volumes of sterile phosphate-buffered saline (PBS), pH 7.4.
-
Centrifuge at 500 x g for 5 minutes at room temperature and discard the supernatant.
-
Repeat the washing steps (4 and 5) two more times to ensure the removal of plasma proteins and other blood components.
-
After the final wash, resuspend the RBC pellet in a suitable buffer for your experiment (e.g., Ringer solution containing 1 mM CaCl₂) to a final hematocrit of 0.4%.[4]
Protocol 2: In Vitro Treatment with this compound
-
Prepare a stock solution of this compound in PBS or an appropriate solvent.
-
Add the desired final concentration of APH (a suggested range is 0.5-5 mM) to the prepared RBC suspension.[5] For a negative control, add an equivalent volume of the vehicle (e.g., PBS).
-
Incubate the RBC suspension at 37°C for a specified period, typically between 1 to 4 hours, with gentle agitation. The incubation time should be optimized based on the desired level of oxidative stress and eryptosis.[5]
Protocol 3: Measurement of Reactive Oxygen Species (ROS)
This protocol utilizes 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation.
-
Following APH treatment, centrifuge the RBCs at 500 x g for 5 minutes and resuspend the pellet in fresh buffer.
-
Add DCFH-DA to the RBC suspension to a final concentration of 10 µM.
-
Incubate the cells for 30 minutes at 37°C in the dark.[6]
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the final RBC pellet in 500 µL of PBS for flow cytometry analysis.
-
Analyze the samples on a flow cytometer using an excitation wavelength of 488 nm and an emission wavelength of 530 nm.[7]
Protocol 4: Measurement of Phosphatidylserine Exposure (Eryptosis)
This protocol uses FITC-conjugated Annexin V, which binds to exposed phosphatidylserine in the presence of Ca²⁺.
-
After APH treatment, wash the RBCs once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently mix and incubate for 15 minutes at room temperature in the dark.
-
(Optional) Add 5 µL of Propidium Iodide (PI) solution (50 µg/mL) to distinguish between early apoptotic and late apoptotic/necrotic cells.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 5: Measurement of Intracellular Reduced Glutathione (GSH)
This protocol uses monochlorobimane (B1663430) (MCB), a cell-permeable dye that fluoresces upon conjugation with GSH.
-
Following APH treatment, wash the RBCs.
-
Resuspend the cells in a suitable buffer.
-
Add MCB to a final concentration of 50-100 µM.
-
Incubate for 30 minutes at 37°C in the dark.[8]
-
Wash the cells to remove excess MCB.
-
Resuspend the final pellet in PBS for flow cytometry.
-
Analyze using a UV excitation laser (e.g., 355 or 405 nm) and measure emission at approximately 460 nm.[8]
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for studying the effects of this compound on red blood cells using flow cytometry. This approach allows for the detailed and quantitative analysis of oxidative stress and eryptosis, making it a valuable tool for hematological research and the development of novel therapeutics aimed at protecting red blood cells from oxidative damage. Proper controls and optimization of reagent concentrations and incubation times are crucial for obtaining reliable and reproducible results.
References
- 1. Mechanisms and significance of eryptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Red blood cell phagocytosis and lysis following oxidative damage by phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phenylhydrazine-induced lipid peroxidation of red blood cells in vitro and in vivo: monitoring by the production of volatile hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometric measurement of reactive oxygen species production by normal and thalassaemic red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Eryptosis in Red Blood Cells Using a Calcium Ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Histopathological Examination of the Spleen in Acetylphenylhydrazine-Treated Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the histopathological examination of the spleen in animal models treated with acetylphenylhydrazine (APH) or its close analog, phenylhydrazine (B124118) (PHZ). These compounds are potent hemolytic agents used to induce a reproducible model of hemolytic anemia, which is crucial for studying erythropoiesis, evaluating drug-induced hematotoxicity, and understanding the spleen's role in red blood cell clearance and compensatory hematopoiesis.
The spleen is a primary organ affected during drug-induced hemolytic anemia.[1] Its functions in this context include the destruction of damaged erythrocytes by macrophages and serving as a site for extramedullary hematopoiesis (EMH) to compensate for the loss of red blood cells.[2][3] Histopathological evaluation of the spleen is therefore a critical endpoint in preclinical toxicology studies for drugs with potential hemolytic activity.
Key histopathological changes observed in the spleen following APH/PHZ treatment include:
-
Splenomegaly: An increase in spleen size and weight due to increased workload.[4][5]
-
Red Pulp Expansion: Congestion of the red pulp with damaged erythrocytes and an influx of macrophages.[6]
-
Hemosiderin Accumulation: Increased deposition of iron-storage pigment (hemosiderin) resulting from the breakdown of hemoglobin.[6][7]
-
Extramedullary Hematopoiesis (EMH): The appearance of hematopoietic precursor cells, including erythroblastic islands, as the spleen initiates compensatory red blood cell production.[3][4]
-
White Pulp Changes: Alterations in the size and activity of germinal centers within the white pulp.[6][8]
Experimental Protocols
Protocol 1: Induction of Hemolytic Anemia in Rodents
This protocol describes the induction of hemolytic anemia using phenylhydrazine (PHZ), a compound with a mechanism of action similar to this compound.
Materials:
-
Phenylhydrazine hydrochloride (PHZ)
-
Sterile 0.9% saline solution
-
Syringes and needles for administration
-
Appropriate animal model (e.g., Wistar rats, Sprague-Dawley rats, or CF1 mice)[4][6]
Procedure:
-
Animal Acclimatization: Acclimate animals for at least 7 days under standard laboratory conditions before the experiment.[9]
-
PHZ Solution Preparation: Prepare a fresh solution of PHZ in sterile saline on the day of injection.
-
Administration: Administer PHZ to the animals. The dose and route can be adjusted based on the desired severity of anemia. A common approach is intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Monitoring: Monitor animals daily for clinical signs of toxicity and anemia (e.g., pale extremities, lethargy). Hematological parameters (RBC count, hemoglobin, hematocrit) should be measured at baseline and specified time points post-treatment to confirm anemia.[4][6]
-
Termination: Euthanize animals at a predetermined time point (e.g., day 4, 8, or later for recovery studies) for tissue collection.[4]
Protocol 2: Spleen Tissue Collection and Histopathological Processing
Materials:
-
Surgical instruments for dissection
-
10% Neutral Buffered Formalin (NBF)
-
Phosphate-Buffered Saline (PBS)
-
Cassettes for tissue processing
-
Automated tissue processor
-
Microtome
Procedure:
-
Spleen Excision: Following euthanasia, open the abdominal cavity and carefully excise the entire spleen.[9]
-
Weight Measurement: Blot the spleen gently on filter paper to remove excess blood and record its wet weight.
-
Fixation: Immediately place the spleen in a container with at least 10 times its volume of 10% NBF. Fix for 24-48 hours at room temperature.
-
Trimming: After fixation, trim the spleen into sections approximately 3-5 mm thick. Place the sections into labeled cassettes.
-
Tissue Processing: Process the fixed tissues through a series of graded alcohols and clearing agents (e.g., xylene) using an automated tissue processor.
-
Embedding: Embed the processed tissues in paraffin wax, ensuring correct orientation.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a rotary microtome.
-
Mounting: Float the sections on a warm water bath and mount them onto clean glass microscope slides. Dry the slides thoroughly before staining.
Protocol 3: Staining and Microscopic Evaluation
Materials:
-
Hematoxylin and Eosin (H&E) stains
-
Perls' Prussian Blue stain kit (for hemosiderin)
-
Microscope with digital camera
Procedure:
-
H&E Staining:
-
Deparaffinize slides in xylene and rehydrate through graded alcohols to water.
-
Stain with Hematoxylin to stain cell nuclei blue/purple.
-
Differentiate in acid alcohol.
-
Stain with Eosin to stain cytoplasm and extracellular matrix pink/red.
-
Dehydrate through graded alcohols, clear in xylene, and coverslip.
-
-
Perls' Prussian Blue Staining:
-
Deparaffinize and rehydrate slides as above.
-
Incubate sections in a working solution of equal parts 20% hydrochloric acid and 10% potassium ferrocyanide. This will stain iron deposits (hemosiderin) a bright blue color.
-
Counterstain with a suitable nuclear stain like Nuclear Fast Red.
-
Dehydrate, clear, and coverslip.
-
-
Microscopic Examination:
-
Examine the stained slides under a light microscope.
-
Systematically evaluate the capsule, red pulp, white pulp, and marginal zones.[11]
-
Assess for key pathological features: red pulp congestion, presence and distribution of hemosiderin-laden macrophages, evidence of extramedullary hematopoiesis (e.g., clusters of erythroblasts and megakaryocytes), and changes in the size of lymphoid follicles (white pulp).[6][12]
-
Quantitative Data Presentation
The following tables summarize typical quantitative findings from studies involving PHZ-induced hemolytic anemia.
Table 1: Hematological and Splenic Weight Changes in Mice Data derived from studies inducing hemolytic anemia with phenylhydrazine.[4]
| Parameter | Control Group | PHZ-Treated (60 mg/kg) |
| Hematocrit (HCT) on Day 4 | ~45-50% | 34.3 ± 0.28% |
| Reticulocyte Count on Day 4 | Normal | 51.6 ± 2.10% |
| Spleen Weight | Baseline | Significantly Increased (Splenomegaly) |
Table 2: Histopathological Observations in the Spleen Summary of common findings in rodent models.[6]
| Histological Feature | Observation in Control | Observation in APH/PHZ-Treated Animals |
| Red Pulp | Normal architecture | Severe congestion, expansion, accumulation of hemosiderin pigments |
| White Pulp | Distinct germinal centers | Expansion or hyperplasia of the germinal center |
| Capsule | Normal thickness | Hyperplasia (thickening) |
| Hemosiderin | Minimal to absent | Extensive accumulation in red pulp macrophages |
| Hematopoiesis | Absent | Presence of erythroblastic islands and megakaryocytes (EMH) |
Visualizations: Workflows and Pathways
Caption: A flowchart of the experimental process from animal treatment to final data analysis.
References
- 1. Toxicogenomics of drug-induced hemolytic anemia by analyzing gene expression profiles in the spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extramedullary hematopoiesis - Wikipedia [en.wikipedia.org]
- 4. Hematological and Morphological Analysis of the Erythropoietic Regenerative Response in Phenylhydrazine-induced Hemolytic Anemia in Mice | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]
- 5. researchgate.net [researchgate.net]
- 6. Hematopathology in Sprague-Dawley rats following sub-chronic topical application of para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical features and splenic pathologic changes in patients with autoimmune hemolytic anemia and congenital hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Toxicological investigation of acute and chronic treatment with Gnidia stenophylla Gilg root extract on some blood parameters and histopathology of spleen, liver and kidney in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The perifollicular zone of the spleen as a distributor and filter of blood components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Anemia with Acetylphenylhydrazine in Non-Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the induction of hemolytic anemia using acetylphenylhydrazine (APH) and its related compound, phenylhydrazine (B124118) (PHZ), in non-rodent models. The information is intended to guide researchers in establishing consistent and reproducible models of anemia for preclinical studies.
Introduction
This compound is a chemical compound frequently utilized in research to induce hemolytic anemia. Its mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress within erythrocytes. This oxidative damage results in the oxidation of hemoglobin to methemoglobin, the formation of Heinz bodies (precipitates of denatured hemoglobin), and ultimately, the premature destruction of red blood cells (hemolysis).[1][2][3] The resulting anemic state is a valuable tool for studying erythropoiesis, evaluating the efficacy of anti-anemic drugs, and investigating the pathophysiology of hemolytic disorders.
Mechanism of Action: this compound-Induced Hemolysis
This compound induces hemolysis through a well-defined pathway initiated by oxidative stress. Upon entering the erythrocyte, APH auto-oxidizes and reacts with oxyhemoglobin, leading to the production of superoxide (B77818) radicals and hydrogen peroxide.[2] This surge in reactive oxygen species overwhelms the cell's antioxidant defenses, causing lipid peroxidation of the cell membrane and oxidation of hemoglobin. The denatured hemoglobin precipitates within the erythrocytes to form Heinz bodies.[1] These altered red blood cells are recognized and cleared by macrophages in the spleen and liver, leading to extravascular hemolysis.[4][5] Additionally, the oxidative damage can lead to increased membrane fragility and intravascular hemolysis.
Species-Specific Considerations
Data Presentation: Quantitative Parameters for Anemia Induction
The following tables summarize the quantitative data extracted from the literature for inducing anemia with this compound and phenylhydrazine in rabbits and dogs.
Table 1: Rabbit Models of Induced Anemia
| Compound | Dosage | Administration Route | Frequency | Key Hematological Changes | Reference |
| This compound | 5 mg/kg and 10 mg/kg | Intraperitoneal | Single dose | Dose-dependent decrease in packed cell volume and hemoglobin concentration. | |
| Phenylhydrazine hydrochloride | 30 mg/kg followed by 15 mg/kg | Subcutaneous | Initial dose, followed by a maintenance dose 2 days later. | Significant decrease in Hb, RBC count, and PCV. |
Table 2: Canine Models of Induced Anemia
| Compound | Dosage | Administration Route | Frequency | Key Hematological Changes | Reference |
| This compound | 200-400 mg (total dose) | Subcutaneous | Every other day | Reduction in hematocrit. | [6] |
| Phenylhydrazine | 60 mg/kg | Intraperitoneal | Daily for 3 days | Not specified in the provided abstract. | [7] |
Note: The total dose for this compound in dogs is not normalized to body weight, which presents a limitation for precise protocol replication. Researchers should consider starting with a lower dose and titrating based on hematological monitoring.
Experimental Protocols
Protocol 1: Induction of Hemolytic Anemia in Rabbits
Objective: To induce a consistent and controlled state of hemolytic anemia in rabbits for experimental purposes.
Materials:
-
This compound (or Phenylhydrazine hydrochloride)
-
Sterile saline solution (0.9% NaCl) or distilled water for injection
-
Syringes and needles for administration (appropriate gauge for the route of administration)
-
Blood collection supplies (e.g., EDTA tubes, syringes, needles)
-
Hematology analyzer or equipment for manual blood cell counts
Procedure:
Method A: this compound
-
Preparation of Dosing Solution: Prepare a fresh solution of this compound in sterile saline or distilled water. For a 5 mg/kg dose in a 3 kg rabbit, dissolve 15 mg of this compound in a suitable volume for intraperitoneal injection (e.g., 1-2 mL). Ensure complete dissolution.
-
Animal Handling and Dosing: Acclimatize rabbits to handling and restraint procedures. Administer the prepared this compound solution via intraperitoneal injection.
-
Blood Sampling and Monitoring: Collect baseline blood samples prior to administration. Subsequent blood samples should be collected at regular intervals (e.g., 24, 48, 72, and 96 hours post-injection) to monitor the progression of anemia. Key parameters to measure include hemoglobin (Hb), hematocrit (Hct), and red blood cell (RBC) count.
-
Observation: Monitor the animals for clinical signs of anemia, such as pale mucous membranes, lethargy, and increased respiratory rate.
Method B: Phenylhydrazine Hydrochloride
-
Preparation of Dosing Solution: Prepare a fresh solution of phenylhydrazine hydrochloride in sterile water for injection.
-
Animal Handling and Dosing: Administer an initial subcutaneous injection of 30 mg/kg body weight. After 48 hours, administer a maintenance dose of 15 mg/kg subcutaneously.
-
Blood Sampling and Monitoring: Follow the same blood collection and monitoring schedule as described in Method A.
-
Observation: Closely monitor the animals for clinical signs of anemia and any adverse reactions.
Protocol 2: Induction of Hemolytic Anemia in Dogs (with cautionary notes)
Objective: To induce hemolytic anemia in dogs for research purposes.
Materials:
-
This compound
-
Sterile distilled water for injection
-
Syringes and needles for subcutaneous injection
-
Blood collection supplies
-
Hematology analyzer
Procedure:
-
Dosing Considerations (Important): The available literature provides a total dose of 200-400 mg of this compound administered every other day.[6] This lack of a weight-based dose is a significant limitation. It is strongly recommended to start with a conservative dose and adjust based on individual animal response. A starting point could be extrapolated from other species, but this should be done with extreme caution and under veterinary supervision.
-
Preparation of Dosing Solution: Dissolve the calculated amount of this compound in sterile distilled water.
-
Animal Handling and Dosing: Acclimatize the dogs to the procedures. Administer the solution via subcutaneous injection.
-
Blood Sampling and Monitoring: Collect a baseline blood sample. Monitor hematological parameters (Hb, Hct, RBC count) daily or every other day to track the induction of anemia and to avoid excessive hemolysis.
-
Observation: Carefully monitor the dogs for any adverse effects, including lethargy, anorexia, and signs of distress. Ensure adequate hydration and nutritional support.
Note on Non-Human Primates
Currently, there is a lack of established and published protocols for the induction of hemolytic anemia in non-human primates using this compound. The primary method for inducing anemia in these models for research purposes is through controlled phlebotomy. Researchers planning studies in non-human primates that require an anemic model should consider phlebotomy as a more established and controllable method.
Visualizations
Caption: Experimental Workflow for Inducing Anemia in Rabbits.
Caption: Signaling Pathway of this compound-Induced Hemolysis.
Caption: Dose-Response Relationship in APH-Induced Anemia.
References
- 1. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 2. cibtech.org [cibtech.org]
- 3. Hematopoietic effect of echinochrome on phenylhydrazine-induced hemolytic anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Red blood cell phagocytosis and lysis following oxidative damage by phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asci_content_assets.s3.amazonaws.com [asci_content_assets.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Acetylphenylhydrazine-Induced Anemia Model
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in acetylphenylhydrazine (APH)-induced anemia experiments.
Troubleshooting Guide
This guide addresses common issues encountered during APH-induced anemia studies, offering potential causes and solutions in a question-and-answer format.
Q1: The degree of anemia is highly variable between animals in the same group. What are the potential causes and how can I minimize this?
A1: Variability in anemia induction is a common challenge. Several factors can contribute to this:
-
APH Solution Instability: this compound solutions can be unstable and lose potency over time.
-
Solution: Always prepare fresh APH solutions immediately before administration. Protect the solution from light and use it within a few hours of preparation.
-
-
Inaccurate Dosing: Small variations in animal body weight or injection volume can lead to significant differences in the effective dose of APH.
-
Solution: Accurately weigh each animal on the day of injection. Use calibrated pipettes or syringes to ensure precise dosing.
-
-
Animal Strain, Age, and Sex: Different rodent strains, ages, and sexes exhibit varying sensitivities to APH.[1]
-
Solution: Use a consistent animal supplier and ensure all animals are of the same strain, sex, and within a narrow age range. Be aware of known sex-based differences in response to APH-induced stress erythropoiesis.[1]
-
-
Route of Administration: The route of APH administration (e.g., intraperitoneal, subcutaneous) can affect its absorption and efficacy.
-
Solution: Maintain a consistent and precise administration route for all animals in the study. Intraperitoneal injection is a commonly used and effective method.[2]
-
Q2: I am observing unexpected mortality in my APH-treated group. What could be the reason?
A2: Unexpected mortality is often a sign of excessive toxicity.
-
APH Overdose: The dose of APH required to induce anemia can be close to the toxic dose.
-
Solution: Conduct a pilot study to determine the optimal dose of APH for your specific animal strain and experimental conditions. Start with a lower dose and gradually increase it to achieve the desired level of anemia without causing excessive toxicity.
-
-
Cumulative Toxicity: Repeated APH injections can lead to cumulative toxicity.
-
Solution: If your protocol involves multiple APH administrations, carefully consider the dosing interval. Allow sufficient time for the animals to recover between doses.
-
Q3: The hematological parameters (e.g., hematocrit, hemoglobin) are not showing the expected decrease after APH administration. Why might this be happening?
A3: A lack of response to APH can be due to several factors:
-
Subpotent APH: The APH may have degraded.
-
Solution: Use a new, high-quality source of this compound. Store it according to the manufacturer's instructions.
-
-
Insufficient Dose: The dose of APH may be too low for the specific animal model.
-
Solution: As mentioned, a dose-response pilot study is crucial. Refer to the literature for typical dosage ranges for your chosen species and strain.
-
-
Incorrect Administration: The APH solution may not have been delivered effectively.
-
Solution: Ensure proper injection technique to avoid leakage from the injection site or incorrect placement of the injection.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced anemia?
A1: this compound is a potent hemolytic agent. Its mechanism involves the generation of reactive oxygen species (ROS) that damage red blood cells (RBCs). This oxidative stress leads to the oxidation of hemoglobin, the formation of Heinz bodies, and increased RBC membrane fragility, ultimately resulting in hemolysis and anemia.[3][4]
Q2: How soon after APH administration should I expect to see a significant drop in hematocrit?
A2: The nadir (lowest point) of hematocrit is typically observed between 3 to 5 days after APH administration in mice.[1] However, the exact timing can vary depending on the dose, route of administration, and animal model.
Q3: What are the key hematological parameters to measure in an APH-induced anemia study?
A3: The primary parameters to assess the degree of anemia are:
-
Hematocrit (HCT) or Packed Cell Volume (PCV)
-
Hemoglobin (HGB) concentration
-
Red Blood Cell (RBC) count
To monitor the regenerative response, it is also important to measure:
-
Reticulocyte count
Q4: Can I use phenylhydrazine (B124118) (PHZ) instead of this compound (APH)?
A4: Yes, phenylhydrazine is also widely used to induce hemolytic anemia.[2] Both compounds have similar mechanisms of action. However, dosages and the time course of anemia may differ, so it is important to consult the literature for specific protocols related to the chosen compound.
Data Presentation
Table 1: Recommended Dosing of this compound for Anemia Induction in Rodents
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Dosing Schedule | Reference |
| C57BL/6 Mice | Intraperitoneal | 40 - 120 | Single or multiple injections over several days | [1][5] |
| Wistar Rats | Intravenous | 10 | Injections over 4 days | [1] |
| Wistar Rats | Intraperitoneal | 20 | Injections on day 7 and 9 | [6] |
| Rabbits | Intraperitoneal | 5 - 10 | Single injection | [7] |
Table 2: Expected Hematological Changes in C57BL/6 Mice after APH Administration
| Parameter | Baseline (Day 0) | Nadir (Day 3-5) | Recovery (Day 9-14) |
| Hematocrit (%) | ~45-50 | ~20-30 | ~40-45 |
| Hemoglobin (g/dL) | ~14-16 | ~7-10 | ~12-14 |
| Reticulocytes (%) | ~1-3 | >10 | Elevated, then normalizing |
Note: These values are approximate and can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Induction of Anemia with this compound in Mice
-
Animal Preparation:
-
Acclimatize C57BL/6 mice (or other appropriate strain) for at least one week under standard housing conditions.
-
Provide ad libitum access to food and water.
-
-
APH Solution Preparation:
-
On the day of injection, prepare a fresh solution of this compound in sterile saline (0.9% NaCl). A common concentration is 10 mg/mL.
-
Protect the solution from light by wrapping the container in aluminum foil.
-
-
APH Administration:
-
Weigh each mouse accurately.
-
Administer the APH solution via intraperitoneal (IP) injection at the desired dose (e.g., 60 mg/kg).
-
Administer a corresponding volume of sterile saline to the control group.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of anemia (e.g., pale paws, lethargy) and any adverse effects.
-
Collect blood samples at predetermined time points (e.g., day 0, 3, 7, 14) for hematological analysis.
-
Protocol 2: Blood Collection and Hematological Analysis
-
Blood Collection:
-
Collect a small volume of peripheral blood (e.g., 20-50 µL) from the submandibular or saphenous vein.
-
For terminal endpoints, blood can be collected via cardiac puncture under anesthesia.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Hematological Analysis:
-
Use an automated hematology analyzer to determine RBC count, hemoglobin, hematocrit, and other relevant parameters.
-
For reticulocyte counts, stain a blood smear with a supravital stain (e.g., new methylene (B1212753) blue) and count the percentage of reticulocytes under a microscope, or use an automated analyzer with reticulocyte counting capabilities.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Phenylhydrazine-induced anemia causes nitric-oxide-mediated upregulation of the angiogenic pathway in Notothenia coriiceps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journalijar.com [journalijar.com]
- 7. Hemostatic alterations associated with phenylhydrazine-induced anemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Heinz Body Formation in In Vitro Assays
Welcome to the technical support center for troubleshooting Heinz body formation in in-vitro assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are Heinz bodies and why are they significant in my in vitro assay?
A1: Heinz bodies are intracellular inclusions within red blood cells (RBCs) composed of denatured or precipitated hemoglobin.[1] Their formation is a key indicator of oxidative damage to erythrocytes.[2] In drug development and toxicology studies, an in-vitro Heinz body assay is a sensitive method to assess the hemolytic potential of a test compound. The presence of Heinz bodies suggests that the compound may induce oxidative stress, leading to premature destruction of red blood cells, a condition known as hemolytic anemia.[2]
Q2: I am not seeing any Heinz bodies in my positive control. What could be the reason?
A2: There are several potential reasons for the absence of Heinz bodies in a positive control:
-
Inappropriate Stain: Heinz bodies are not visible with standard Romanowsky stains like Wright-Giemsa. A supravital stain such as new methylene (B1212753) blue, crystal violet, or brilliant cresyl blue is mandatory for their visualization.[1]
-
Inactive Oxidant: The agent used to induce Heinz body formation (e.g., acetylphenylhydrazine, phenylhydrazine) may have degraded. Prepare fresh solutions of the inducing agent for each experiment.
-
Insufficient Incubation Time/Temperature: Ensure that the incubation of RBCs with the inducing agent is carried out for the appropriate duration and at the correct temperature (e.g., 37°C) as specified in your protocol.[2]
-
Prompt Smear Preparation: Delay in preparing blood smears after incubation can lead to the disappearance of Heinz bodies. Smears should be made promptly.
Q3: I am observing inclusions in my negative control cells. Are these Heinz bodies?
A3: It is unlikely to be significant Heinz body formation in a properly handled negative control. The observed inclusions could be other erythrocyte artifacts. It is crucial to differentiate Heinz bodies from other inclusions such as Howell-Jolly bodies (nuclear remnants), Pappenheimer bodies (iron granules), or reticulocytes (which contain ribosomal RNA).[2][3] Using a well-defined protocol and high-quality reagents will minimize the formation of artifacts.
Q4: How can I quantify the extent of Heinz body formation?
A4: There are three primary methods for quantifying Heinz bodies:
-
Manual Microscopic Counting: This involves counting the number of RBCs containing Heinz bodies per a certain number of total RBCs (e.g., per 1000 cells) on a stained blood smear.
-
Spectrophotometry: This method quantifies the amount of a dye (like crystal violet) that is absorbed by the precipitated Heinz bodies, providing an indirect measure of their quantity.[4]
-
Flow Cytometry: This is a more advanced technique that can rapidly analyze a large number of cells, providing quantitative data on the percentage of cells containing Heinz bodies and even the intensity of their formation.[5]
Troubleshooting Guides
Microscopic Analysis of Heinz Bodies
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or few Heinz bodies observed in the positive control. | Inappropriate stain used (e.g., Wright-Giemsa). | Use a supravital stain like new methylene blue or crystal violet.[1] |
| Degraded or inactive inducing agent (e.g., phenylhydrazine). | Prepare fresh solutions of the inducing agent for each experiment. | |
| Insufficient incubation time or incorrect temperature. | Adhere strictly to the recommended incubation time and temperature in the protocol.[2] | |
| Delay in preparing blood smears after staining. | Prepare smears immediately after the incubation and staining steps. | |
| Inconsistent Heinz body formation between replicates. | Inhomogeneous mixing of blood with the inducing agent or stain. | Ensure thorough but gentle mixing at each step. |
| Variability in the age of red blood cells used. | Use fresh blood samples whenever possible, as older cells are more susceptible to oxidative stress.[6][7][8] | |
| Pipetting errors. | Calibrate pipettes regularly and ensure accurate and consistent pipetting. | |
| Difficulty in distinguishing Heinz bodies from other inclusions. | Lack of experience in morphological assessment. | Compare with reference images. Differentiate from Howell-Jolly bodies, Pappenheimer bodies, and reticulocytes based on morphology and staining characteristics.[2][3] |
| Poor quality of the blood smear. | Prepare thin, even smears to ensure a single layer of cells for clear visualization. | |
| Presence of unexpected artifacts. | Contaminated staining solution or glassware. | Use fresh, filtered staining solutions and clean glassware. |
| Prolonged staining time. | Adhere to the recommended staining duration to avoid over-staining and artifact formation. |
Spectrophotometric Quantification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low absorbance readings in the positive control. | Incomplete lysis of red blood cells. | Ensure complete cell lysis to release all Heinz bodies for staining. |
| Insufficient staining of Heinz bodies. | Optimize the concentration of the crystal violet solution and the staining time. | |
| Incomplete precipitation of Heinz bodies during centrifugation. | Ensure proper centrifugation speed and time to pellet all Heinz bodies. | |
| High background absorbance in the negative control. | Presence of other precipitated proteins or cellular debris. | Wash the red blood cells thoroughly before starting the assay. Use a blank control (reagents only) to subtract background absorbance. |
| Contamination of the spectrophotometer cuvettes. | Use clean, scratch-free cuvettes for all measurements. | |
| High variability between replicate readings. | Inaccurate pipetting or dilutions. | Use calibrated pipettes and perform dilutions carefully. |
| Inconsistent resuspension of the Heinz body pellet. | Ensure the pellet is fully and consistently resuspended before measuring absorbance. |
Flow Cytometry Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or no fluorescent signal in the positive control. | Inappropriate fluorescent dye or filter set. | Ensure the chosen dye has an emission spectrum that can be detected by the available lasers and filters on the flow cytometer. |
| Low expression of the target (if using an antibody-based method). | This is not applicable for direct Heinz body detection, which relies on autofluorescence or a specific dye. | |
| Insufficient incubation with the fluorescent dye. | Optimize the staining time to allow for adequate dye uptake. | |
| High background fluorescence. | Autofluorescence of red blood cells. | Use an unstained control to set the baseline fluorescence and gate accordingly. |
| Presence of dead cells or debris. | Use a viability dye to exclude dead cells from the analysis. Gate on the main red blood cell population based on forward and side scatter. | |
| Incomplete red blood cell lysis (if lysing is part of the protocol). | Ensure complete lysis to reduce background from intact red blood cells.[9] | |
| Inconsistent results between samples. | Cell clumping. | Gently vortex or filter samples to ensure a single-cell suspension.[10] |
| Instrument settings not optimized. | Calibrate the instrument daily using beads and optimize the voltage and compensation settings for each experiment. | |
| Variability in cell concentration. | Count cells before analysis and adjust to a consistent concentration for all samples. |
Experimental Protocols
Protocol 1: In Vitro Induction of Heinz Bodies with this compound (APH)
This protocol describes the chemical induction of Heinz bodies in a red blood cell suspension.
Materials:
-
Fresh whole blood collected in an anticoagulant (e.g., EDTA or heparin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound (APH) solution (e.g., 10 mg/mL in PBS, prepare fresh).
-
Incubator at 37°C.
-
Centrifuge.
-
Test tubes.
Methodology:
-
Wash the red blood cells (RBCs) three times with PBS. To do this, centrifuge the whole blood, aspirate the plasma and buffy coat, and resuspend the RBCs in PBS.
-
Prepare a 10% suspension of the washed RBCs in PBS.
-
In a test tube, mix the RBC suspension with the APH solution to achieve the desired final concentration of APH (e.g., 1-2 mg/mL).
-
For a negative control, mix an equal volume of the RBC suspension with PBS instead of the APH solution.
-
Incubate both the test and control tubes at 37°C for 2-4 hours.[2]
-
After incubation, the RBCs are ready for analysis by microscopy, spectrophotometry, or flow cytometry.
Protocol 2: Staining and Microscopic Quantification of Heinz Bodies
Materials:
-
RBC suspension with induced Heinz bodies (from Protocol 1).
-
Supravital stain (e.g., 0.5% New Methylene Blue in citrate-saline or 1% Crystal Violet in saline).
-
Microscope slides and coverslips.
-
Light microscope with an oil immersion objective.
Methodology:
-
Mix a small volume of the RBC suspension with an equal volume of the supravital stain.
-
Incubate the mixture at room temperature for 15-20 minutes.
-
Place a drop of the stained cell suspension onto a clean microscope slide and cover with a coverslip.
-
Examine the slide under the oil immersion lens. Heinz bodies will appear as dark blue or purple inclusions, often attached to the cell membrane.
-
Count the number of RBCs containing one or more Heinz bodies per 1,000 total RBCs.
-
Calculate the percentage of Heinz body-positive cells.
Data Presentation
The following tables summarize quantitative data from in-vitro studies on Heinz body formation.
Table 1: Dose-Dependent Heinz Body Formation with Phenylhydrazine (B124118)
| Phenylhydrazine Concentration (mg/dL) | Observation |
| 1 | Isolated Heinz bodies |
| < 30 | Multiple Heinz bodies present |
| 100 | Confluent coating of the inner membrane surface with Heinz bodies |
Data from a study on the incubation of RBCs with phenylhydrazine at 37°C for one hour.[4][11]
Table 2: Heinz Body Formation in G6PD-Deficient Erythrocytes
| Condition | Cell Type | Mean Percentage of Heinz Bodies (%) |
| Post-Acetylphenylhydrazine (APHZ) Treatment | Control | 2.40 ± 0.05 |
| Post-Acetylphenylhydrazine (APHZ) Treatment | G6PD-Deficient | 62.50 ± 2.99 |
Data from a study inducing oxidative stress with APHZ in G6PD-deficient and control erythrocytes.
Visualizations
Signaling Pathway of Heinz Body Formation
Caption: Oxidative stress-induced pathway of Heinz body formation.
Experimental Workflow for In Vitro Heinz Body Assay
Caption: General experimental workflow for in vitro Heinz body assays.
Troubleshooting Logic for Absence of Heinz Bodies in Positive Control
Caption: Troubleshooting flowchart for absent positive control signal.
References
- 1. Heinz body - Wikipedia [en.wikipedia.org]
- 2. Heinz Body - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Erythrocyte Inclusions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantitative relationship between Heinz body formation and red blood cell deformability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Flow Cytometry-Based Method Analyzes Heinz Bodies - Hematology - Labmedica.com [labmedica.com]
- 6. Frontiers | The impact of biological age of red blood cell on in vitro endothelial activation markers [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. or.org [or.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acetylphenylhydrazine (APH) Concentration for Consistent Hemolysis
Welcome to the technical support center for optimizing acetylphenylhydrazine (APH) concentration in hemolysis experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound (APH)-induced hemolysis?
A1: this compound is a potent hemolytic agent that induces oxidative stress in red blood cells (RBCs). The process involves the autoxidation of APH, which generates reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide.[1] This leads to the oxidation of hemoglobin to methemoglobin and the formation of Heinz bodies, which are aggregates of denatured hemoglobin.[2][3] The oxidative damage extends to the RBC membrane, increasing its permeability and ultimately causing hemolysis.[4]
Q2: Why am I seeing inconsistent hemolysis results with the same APH concentration?
A2: Inconsistent hemolysis can arise from several factors, including:
-
Variability in Red Blood Cell (RBC) source: RBCs from different donors or species can exhibit varying susceptibility to APH-induced hemolysis.
-
Age of RBCs: Older RBCs are more fragile and prone to hemolysis. Ensure you are using a fresh blood sample.
-
APH solution instability: APH solutions can degrade over time. It is recommended to prepare fresh solutions for each experiment.
-
Incubation conditions: Variations in temperature, incubation time, and agitation can significantly impact the rate of hemolysis.
-
Cell density: The concentration of RBCs in the assay can affect the final hemolysis percentage.
Q3: How can I accurately quantify the percentage of hemolysis?
A3: The percentage of hemolysis is typically determined by measuring the amount of hemoglobin released into the supernatant after incubation with APH. This is done spectrophotometrically by measuring the absorbance of the supernatant at a specific wavelength (commonly 540 nm). The percentage of hemolysis is calculated using the following formula:
Where:
-
Abs_sample is the absorbance of the supernatant from RBCs treated with APH.
-
Abs_negative_control is the absorbance of the supernatant from RBCs incubated in buffer alone (0% hemolysis).
-
Abs_positive_control is the absorbance of the supernatant from RBCs completely lysed with a hypotonic solution (e.g., distilled water) or a detergent (e.g., Triton X-100) (100% hemolysis).
Q4: What is a typical concentration range for APH to induce hemolysis in vitro?
A4: The effective concentration of APH can vary depending on the experimental conditions and the source of the red blood cells. Based on available literature, a broad concentration range of 0.5 mM to 50 mM has been used in in vitro studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent pipetting of RBC suspension or APH solution. Fluctuations in incubation temperature. Non-homogenous cell suspension. | Use calibrated pipettes and ensure thorough mixing before dispensing. Use a temperature-controlled incubator or water bath. Gently invert the RBC suspension before each use to ensure uniformity. |
| Lower than expected hemolysis | APH solution has degraded. Incubation time is too short. RBCs are particularly resistant. | Prepare fresh APH solution immediately before use. Increase the incubation time and perform a time-course experiment to determine the optimal duration. Consider using a higher concentration of APH or sourcing RBCs from a different donor. |
| Higher than expected hemolysis (even in negative control) | Spontaneous hemolysis of fragile RBCs. Mechanical stress during handling. Contamination of reagents or glassware. | Use fresh blood and handle RBCs gently. Avoid vigorous vortexing. Ensure all buffers and solutions are isotonic and sterile. Use clean glassware. |
| Precipitate formation in the well | High concentration of APH or Heinz body formation. | Observe the precipitate under a microscope to identify its nature. If it is aggregated cells and Heinz bodies, this is an expected outcome of APH action. Ensure the precipitate does not interfere with spectrophotometric readings by centrifuging the samples before measuring absorbance. |
Experimental Protocols
Protocol 1: Preparation of Red Blood Cell (RBC) Suspension
-
Collect whole blood in a tube containing an anticoagulant (e.g., EDTA, heparin).
-
Centrifuge the blood at 1000 x g for 10 minutes at 4°C to separate the plasma and buffy coat from the RBCs.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the RBC pellet by resuspending it in 5 volumes of cold phosphate-buffered saline (PBS, pH 7.4).
-
Centrifuge at 1000 x g for 10 minutes at 4°C and discard the supernatant.
-
Repeat the washing step (steps 4 and 5) two more times.
-
After the final wash, resuspend the RBC pellet in PBS to the desired cell concentration (e.g., a 2% hematocrit solution).
Protocol 2: Determining the Optimal APH Concentration (Dose-Response Experiment)
-
Prepare a stock solution of APH in a suitable solvent (e.g., PBS or a small amount of DMSO followed by dilution in PBS). Ensure the final solvent concentration does not affect the RBCs.
-
Prepare a series of APH dilutions from the stock solution to cover a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 mM).
-
In a 96-well microplate, add a fixed volume of the 2% RBC suspension to each well.
-
Add an equal volume of each APH dilution to the respective wells.
-
Prepare the following controls:
-
Negative Control (0% Hemolysis): Add buffer (without APH) to the RBC suspension.
-
Positive Control (100% Hemolysis): Add a lysing agent (e.g., 1% Triton X-100 or deionized water) to the RBC suspension.
-
-
Incubate the plate at 37°C for a predetermined time (e.g., 2-4 hours). The optimal time should be determined in a preliminary time-course experiment.
-
After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottomed 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
Calculate the percentage of hemolysis for each APH concentration using the formula provided in the FAQs.
-
Plot the percentage of hemolysis against the APH concentration to generate a dose-response curve and determine the EC50 (the concentration that causes 50% hemolysis).
Quantitative Data Summary
The following table provides a hypothetical example of a dose-response experiment to guide your experimental setup. Actual results will vary based on your specific experimental conditions.
| APH Concentration (mM) | Absorbance at 540 nm (Mean ± SD) | % Hemolysis |
| 0 (Negative Control) | 0.05 ± 0.01 | 0% |
| 0.1 | 0.12 ± 0.02 | 5% |
| 0.5 | 0.35 ± 0.04 | 21% |
| 1 | 0.78 ± 0.06 | 52% |
| 5 | 1.35 ± 0.09 | 93% |
| 10 | 1.42 ± 0.08 | 98% |
| 20 | 1.45 ± 0.07 | 100% |
| 1% Triton X-100 (Positive Control) | 1.45 ± 0.05 | 100% |
Visualizations
Caption: Workflow for optimizing APH-induced hemolysis.
Caption: Pathway of APH-induced oxidative damage in RBCs.
References
Stability of acetylphenylhydrazine in different solvents and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability of acetylphenylhydrazine in various solvents and under different storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
A1: Solid this compound should be stored in a cool, dry, and dark place. It is sensitive to light and moisture, so it is crucial to keep it in a tightly sealed, light-resistant container.[1] Storage at +15°C to +25°C is a recommended temperature range.[2][3] For laboratory safety, it is also advised to store this material in a refrigerator.
Q2: In which solvents is this compound soluble?
A2: this compound is very soluble in ethanol (B145695) and soluble in ether and chloroform.[4] It has lower solubility in water.[1]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is sensitive to light.[1] Exposure to light can lead to degradation. Therefore, it is critical to store both the solid compound and its solutions in light-resistant containers (e.g., amber vials) or to protect them from light by other means, such as wrapping the container in aluminum foil.
Q4: What are the known degradation pathways for this compound?
A4: this compound, as a hydrazine (B178648) derivative, can be susceptible to several degradation pathways, including hydrolysis, oxidation, and photolysis. As an amide, it can undergo hydrolysis under acidic or basic conditions. The hydrazine moiety is also prone to oxidation. When heated to decomposition, it emits toxic fumes of nitrogen oxides.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents. As an amide and an amine, it may also react with azo and diazo compounds to generate toxic gases, and with strong reducing agents to form flammable gases.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Potential Cause: Degradation of this compound stock solution.
Troubleshooting Steps:
-
Verify Solution Age and Storage:
-
How old is the stock solution?
-
How was it stored (temperature, light exposure, container type)?
-
-
Prepare a Fresh Stock Solution: Prepare a new solution from solid this compound that has been stored correctly.
-
Perform a Purity Check: If possible, analyze the old and new stock solutions using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to assess purity and detect any degradation products.
-
Solvent Consideration: Ensure the solvent used is of high purity and was stored correctly. Some solvents can degrade over time and produce impurities that might react with this compound.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Potential Cause: Formation of degradation products.
Troubleshooting Steps:
-
Review Experimental Conditions: Carefully document all experimental parameters, including pH, temperature, light exposure, and the presence of any potential catalysts.
-
Conduct Forced Degradation Studies: To intentionally generate degradation products for identification, you can perform forced degradation studies. This involves subjecting this compound solutions to stress conditions such as strong acid (e.g., 0.1 N HCl), strong base (e.g., 0.1 N NaOH), oxidizing agent (e.g., 3% H₂O₂), heat, and light.
-
Characterize Degradation Products: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to identify the structure of the unknown peaks.
-
Develop a Stability-Indicating Method: The appearance of new peaks highlights the need for a stability-indicating analytical method that can separate and quantify this compound in the presence of its degradation products.
Stability Data Summary
Experimental Protocols
Protocol 1: General Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined duration. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At each time point, withdraw a sample, dilute it to a suitable concentration, and analyze it using an appropriate analytical method, typically a stability-indicating HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
-
Calculate the percentage of degradation.
-
If degradation products are observed, further characterization using LC-MS and NMR may be necessary.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A C18 reversed-phase column is a good starting point for method development.
2. Mobile Phase Selection:
-
Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
The addition of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) can be used to control the pH and improve peak shape.
-
A gradient elution may be necessary to separate all degradation products from the parent compound.
3. Method Optimization:
-
Optimize the mobile phase composition, gradient profile, flow rate, and column temperature to achieve good resolution between this compound and all potential degradation products generated during the forced degradation study.
4. Detection:
-
Select a UV wavelength that provides a good response for both this compound and its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
5. Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting inconsistent results with this compound.
References
- 1. CAS 114-83-0: this compound | CymitQuimica [cymitquimica.com]
- 2. 114-83-0 CAS MSDS (1-Acetyl-2-phenylhydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1-Acetyl-2-phenylhydrazine | 114-83-0 [chemicalbook.com]
- 4. This compound | C8H10N2O | CID 8247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
Technical Support Center: Managing Acetylphenylhydrazine (APH)-Induced Anemia in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing acetylphenylhydrazine (APH) to induce hemolytic anemia in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (APH) in inducing hemolytic anemia?
A1: this compound induces hemolytic anemia primarily through oxidative stress on erythrocytes.[1][2] Its metabolites, including phenylhydrazine (B124118), react with oxyhemoglobin to produce reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide.[1][3] This oxidative assault leads to several damaging events within the red blood cells:
-
Hemoglobin Oxidation: Oxyhemoglobin is oxidized to methemoglobin, which is incapable of transporting oxygen. Further oxidation can lead to the formation of hemichromes, which precipitate and form Heinz bodies.[4][5]
-
Lipid Peroxidation: The erythrocyte membrane is damaged by the oxidation of polyunsaturated fatty acids, leading to increased membrane fragility and permeability.
-
Protein Damage: Critical membrane proteins, including Band 3, can be cross-linked and damaged.[6] This damage can lead to the binding of autologous IgG, marking the cell for removal by macrophages.[5][6]
-
Depletion of Intracellular Antioxidants: APH depletes crucial intracellular antioxidants, most notably reduced glutathione (B108866) (GSH), which is essential for neutralizing ROS.[4][7]
-
ATP Depletion: APH can also cause a significant drop in intracellular ATP levels, further compromising cellular function and viability.[4][5]
These events collectively lead to the premature destruction of red blood cells (hemolysis), resulting in anemia.
Q2: What are the typical clinical signs and hematological changes observed in animals treated with APH?
A2: Animals treated with APH will exhibit signs of hemolytic anemia. Common clinical signs include pale mucous membranes, lethargy, and in severe cases, hemoglobinuria (red-colored urine). Hematological analysis will reveal a significant decrease in red blood cell (RBC) count, hemoglobin (Hgb) concentration, and hematocrit (HCT) or packed cell volume (PCV).[2][8] Concurrently, you can expect to see an increase in reticulocytes as the bone marrow attempts to compensate for the RBC loss.[9] Morphological changes in erythrocytes, such as the presence of Heinz bodies, can also be observed.
Q3: How can I mitigate the side effects of APH in my animal studies?
A3: The primary strategy for mitigating APH-induced side effects is the co-administration of antioxidants to counteract the oxidative stress. Several studies have demonstrated the efficacy of various antioxidant compounds:
-
Xylitol (B92547): In rabbits, xylitol infusion has been shown to ameliorate APH-induced hemolysis by providing a substrate for the pentose (B10789219) phosphate (B84403) pathway, which generates NADPH.[9] NADPH is critical for maintaining the pool of reduced glutathione (GSH), a key intracellular antioxidant.[9]
-
Apple Vinegar: In rats, oral administration of apple vinegar, which is rich in polyphenols and flavonoids with antioxidant properties, has been shown to alleviate the hematological changes induced by phenylhydrazine.[10]
-
N-acetylcysteine (NAC): While not directly studied with APH in the provided context, NAC is a precursor to glutathione and a potent antioxidant that could theoretically be beneficial.
-
Herbal Extracts: Various herbal extracts with antioxidant properties have also been investigated for their protective effects against phenylhydrazine-induced anemia.[8][11][12]
Supportive care, including fluid therapy to maintain hydration and renal function, is also crucial, especially in cases of severe hemolysis and hemoglobinuria.
Q4: Are there alternative methods to induce hemolytic anemia with fewer side effects?
A4: While APH is a widely used and effective agent for inducing hemolytic anemia, other methods exist, each with its own set of advantages and disadvantages. These include:
-
Phenylhydrazine (PHZ): The parent compound of APH, PHZ, is also commonly used and induces anemia through a similar oxidative mechanism.[2]
-
Immunological Methods: Administration of anti-erythrocyte antibodies can induce a more targeted and immune-mediated hemolytic anemia.
-
Genetic Models: Various transgenic and knockout mouse models with inherent red blood cell defects that lead to chronic hemolytic anemia are available.
The choice of model will depend on the specific research question and the desired characteristics of the anemic state.
Troubleshooting Guides
Problem 1: Higher than expected mortality in the APH-treated group.
| Possible Cause | Troubleshooting Steps |
| APH Overdose | - Immediately review your dosing calculations and preparation protocol. Ensure the correct concentration and volume are being administered for the animal's body weight. - Consider reducing the APH dose in subsequent experiments. A dose-response pilot study is recommended to determine the optimal dose for your specific animal strain and experimental conditions. |
| Severe Hemolytic Crisis | - Provide immediate supportive care, including subcutaneous or intravenous fluid therapy to prevent dehydration and protect the kidneys from hemoglobin-induced damage. - Monitor urine output and color. |
| Strain/Species Sensitivity | - Different animal strains and species can have varying sensitivities to APH. Consult the literature for established protocols for your specific animal model. If data is unavailable, a pilot study is essential. |
| Compromised Animal Health | - Ensure that all animals are healthy and free of underlying diseases before starting the experiment. Pre-existing conditions can exacerbate the effects of APH. |
Problem 2: Inconsistent or insufficient anemia development.
| Possible Cause | Troubleshooting Steps |
| Incorrect APH Dosage or Administration | - Verify your APH solution preparation and dosing calculations. - Ensure proper administration technique (e.g., intraperitoneal, subcutaneous) as specified in your protocol. Improper administration can lead to variable absorption. |
| APH Solution Degradation | - this compound solutions can be unstable. Prepare fresh solutions for each experiment and protect them from light. |
| Animal Variability | - Biological variability is inherent in animal studies. Ensure you are using a sufficient number of animals per group to account for individual differences. |
| Timing of Blood Collection | - The nadir of anemia (the point of the lowest red blood cell count) will occur at a specific time point after APH administration. Ensure your blood collection schedule is optimized to capture this. |
Problem 3: Unexpected results from ameliorating agent.
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage or Timing of Ameliorating Agent | - Review the literature for effective doses and administration schedules for your chosen ameliorating agent in the specific animal model. - The timing of administration relative to APH treatment is critical. The protective agent may need to be given prior to or concurrently with APH. |
| Poor Bioavailability of Ameliorating Agent | - Consider the route of administration and the formulation of the ameliorating agent. Oral gavage may not be as effective as parenteral injection for some compounds. |
| Mechanism of Action Mismatch | - Ensure the chosen ameliorating agent has a mechanism of action that directly counteracts the pathophysiology of APH-induced hemolysis (e.g., antioxidant properties). |
Data Presentation
Table 1: this compound Dosage and Amelioration Strategies in Animal Models
| Animal Model | This compound (APH/PHZ) Dosage | Administration Route | Duration | Ameliorating Agent | Ameliorating Agent Dosage | Key Findings | Reference |
| Rabbit | 5 and 10 mg/kg APH | Intraperitoneal | Single dose | Xylitol | 2 g/kg (5% or 10% solution) | 5% xylitol solution was more effective in maintaining hematological parameters. | [9] |
| Rabbit | 20 mg/kg Phenylhydrazine | Intraperitoneal | Single dose | Polyherbal extract (Moringa, garlic, coriander) | 5 ml/kg | Significant improvement in hematological parameters after 21 days of treatment. | [8] |
| Rabbit | 30 mg/kg Phenylhydrazine hydrochloride | Subcutaneous | Single induction dose with maintenance | Mangifera indica and Telfairia occidentalis extracts | 20 mg/kg | Both extracts showed significant antianaemic effects. | [12] |
| Rat | 10 mg/kg Phenylhydrazine | Intravenous | 4 days | Apple Vinegar | 1 mL/day | Ameliorated the changes in hematological parameters induced by phenylhydrazine. | [10] |
| Rat | 40 mg/kg Phenylhydrazine | Intraperitoneal | 2 consecutive days | Plumbagin | Not specified | Restored altered blood parameters. | [3] |
| Rat | 10 mg/kg Phenylhydrazine | Oral | 8 days | Thasadeepakkini Chooranam | Not specified | Increased hematological parameters. | [13] |
| Rat | 40 mg/kg bw Phenylhydrazine | Intraperitoneal | 2 consecutive days | Herbal recipe extracts | 400 and 800 mg/kg bw | Showed antianemic properties as early as 7 days of treatment. | [11] |
| Rat | 40 mg/kg Phenylhydrazine | Intraperitoneal | Day 0 and day 1 | Thymoquinone | 15 mg/kg/day | Reversed the deteriorating effects of PHZ on RBCs, HGB, and HCT. | [14] |
| Mouse | 60 mg/kg Phenylhydrazine hydrochloride | Subcutaneous | Days 0, 1, and 3 | - | - | Induced significant changes in erythropoietic precursors. | [15] |
Experimental Protocols
Protocol 1: Induction of Hemolytic Anemia with this compound in Rabbits and Amelioration with Xylitol
-
Animal Model: New Zealand white rabbits.
-
APH Administration:
-
Prepare a fresh solution of this compound in sterile saline.
-
Administer a single intraperitoneal injection of APH at a dose of 5 mg/kg or 10 mg/kg body weight.
-
-
Xylitol Amelioration:
-
Prepare a 5% isotonic xylitol solution in sterile water.
-
Infuse the xylitol solution intravenously at a rate of 10 mg/kg/minute for a total dose of 2 g/kg body weight. The infusion can be administered concurrently with or immediately following APH administration.
-
-
Monitoring:
-
Collect blood samples at baseline and at regular intervals post-injection (e.g., 24, 48, 72 hours) for complete blood count (CBC) analysis.
-
Monitor animals for clinical signs of anemia and distress.
-
Protocol 2: Induction of Hemolytic Anemia with Phenylhydrazine in Rats and Amelioration with Apple Vinegar
-
Animal Model: Wistar rats.
-
Phenylhydrazine Administration:
-
Prepare a fresh solution of phenylhydrazine in physiological water.
-
Administer an intravenous injection of phenylhydrazine at a dose of 10 mg/kg body weight for 4 consecutive days.
-
-
Apple Vinegar Amelioration:
-
Administer apple vinegar daily by oral gavage at a dose of 1 mL/kg body weight for five weeks, starting after the 4-day phenylhydrazine induction period.
-
-
Monitoring:
-
Collect blood samples at baseline and at regular intervals during the treatment period for hematological analysis.
-
Monitor animal weight and general health status.
-
Mandatory Visualization
Caption: Mechanism of this compound-Induced Hemolysis.
Caption: General Experimental Workflow for APH Studies.
Caption: Troubleshooting Logic for APH Experiments.
References
- 1. Oxidative damage by phenylhydrazine diminishes erythrocyte anion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of phenylhydrazine on red blood cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Red blood cell phagocytosis and lysis following oxidative damage by phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immune activation is associated with phenylhydrazine-induced anemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. fmhr.net [fmhr.net]
- 9. Xylitol mediated amelioration of this compound-induced hemolysis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. academicjournals.org [academicjournals.org]
- 13. Evaluation of Haematinic Activity of Thasadeepakkini Chooranam on Phenyl Hydrazine Induced Anaemic Rats | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Erthropoietic precursors in mice with phenylhydrazine-induced anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acetylphenylhydrazine (APH) Dosage and Administration in Mouse Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of acetylphenylhydrazine (APH) to induce hemolytic anemia in various mouse strains. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (APH), and how does it induce anemia?
A1: this compound (APH) is a chemical compound used to induce hemolytic anemia in animal models. It is a derivative of phenylhydrazine (B124118) (PHZ), which is a strong oxidizing agent. APH and its metabolites cause oxidative stress on red blood cells (RBCs), leading to the oxidation of hemoglobin and damage to the RBC membrane. This damage results in premature destruction of RBCs (hemolysis), leading to a state of anemia. The model is often used to study erythropoiesis (red blood cell production) and the effects of potential anti-anemic therapies.
Q2: Are there differences in the response to APH between different mouse strains?
A2: Yes, there are significant differences in the physiological and pathological responses to various substances among different mouse strains. While direct comparative studies on APH dosage across multiple strains are limited, it is well-established that inbred mouse strains like C57BL/6 and BALB/c exhibit distinct immunological and hematopoietic characteristics.[1][2] These differences can affect the severity of APH-induced anemia and the kinetics of recovery. Therefore, the optimal dosage of APH is likely to be strain-dependent.
Q3: What are the typical dosages of APH used in mice?
A3: The dosage of APH or the closely related compound phenylhydrazine (PHZ) can vary significantly depending on the mouse strain and the desired severity of anemia. For C57BL/6 mice, a single dose of 100 mg/kg of PHZ administered subcutaneously has been used to induce acute anemia.[3] In BALB/c mice, a regimen of 60 mg/kg of phenylhydrazine hydrochloride injected subcutaneously on days 0, 1, and 3 has been reported.[4] It is crucial to perform a pilot study to determine the optimal dose for your specific mouse strain and experimental goals.
Q4: How is APH administered to mice?
A4: APH is typically dissolved in a sterile, buffered solution such as phosphate-buffered saline (PBS) for administration. The most common routes of administration are intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Q5: What is the expected timeline for the development of anemia and recovery after APH administration?
A5: Following a single effective dose of APH, significant hemolysis and a drop in hematocrit are typically observed within 24 to 48 hours.[3] The recovery phase, characterized by a robust erythropoietic response, generally begins around day 3 to 4, with hematocrit levels returning to baseline within 7 to 14 days in healthy animals.[3][4] This timeline can vary between mouse strains.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High mortality rate after APH administration. | The APH dose is too high for the specific mouse strain. | Reduce the APH dosage. For C57BL/6 mice, if a 100 mg/kg dose of PHZ is lethal, try reducing the dose to 75% (75 mg/kg) or 50% (50 mg/kg).[3] Always start with a lower dose for a new strain and perform a dose-response study. |
| Inconsistent or mild anemia. | The APH dose is too low. The APH solution was not properly prepared or stored. Improper injection technique. | Increase the APH dosage in a stepwise manner through a pilot study. Ensure APH is fully dissolved in sterile PBS immediately before use. Verify proper i.p. or s.c. injection technique to ensure the full dose is administered. |
| Significant variation in anemia severity between animals of the same strain. | Differences in age, sex, or health status of the mice. Inconsistent APH dosage administration. | Use mice of the same age and sex to reduce biological variability. Be meticulous with dose calculations and injection technique. Sex differences in the response to PHZ have been observed in C57BL/6 mice.[5] |
| Unexpected side effects (e.g., severe lethargy, organ damage). | APH can cause systemic toxicity beyond hemolysis. | Monitor animals closely for adverse effects. Consider reducing the dose or dividing the total dose into multiple smaller injections over several days. Ensure adequate hydration and nutrition for the animals. |
Experimental Protocols
APH-Induced Anemia Protocol in C57BL/6 Mice (Adapted from literature on PHZ)[3]
-
Animal Preparation: Use C57BL/6 mice of a consistent age and sex. Weigh each mouse immediately before injection to calculate the precise dose.
-
APH Solution Preparation: Dissolve this compound in sterile phosphate-buffered saline (PBS) to the desired concentration. For a starting dose of 100 mg/kg, a common injection volume is 100 µL. Therefore, the concentration would be 10 mg/mL for a 20g mouse. Prepare the solution fresh on the day of injection.
-
Administration: Inject the APH solution subcutaneously.
-
Monitoring: Monitor the mice daily for clinical signs of anemia (e.g., pale paws and ears, lethargy) and any adverse effects.
-
Blood Collection and Analysis: Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at baseline (before APH injection) and at various time points post-injection (e.g., days 2, 4, 7, 10, and 14) to monitor hematological parameters such as hematocrit, hemoglobin, and red blood cell count.
APH-Induced Anemia Protocol in BALB/c Mice (Adapted from literature on PHZ)[4]
-
Animal Preparation: Use BALB/c mice of a consistent age and sex.
-
APH Solution Preparation: Dissolve this compound hydrochloride in sterile PBS.
-
Administration: Inject 60 mg/kg of the APH solution subcutaneously on days 0, 1, and 3.
-
Monitoring and Analysis: Follow the same monitoring and blood analysis schedule as described for C57BL/6 mice.
Data Presentation
Table 1: Starting Dosages of Phenylhydrazine (PHZ) for Anemia Induction in Different Mouse Strains (as a proxy for APH)
| Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| C57BL/6 | 100 mg/kg | Subcutaneous (s.c.) | Single dose | [3] |
| BALB/c | 60 mg/kg | Subcutaneous (s.c.) | Days 0, 1, and 3 | [4] |
Note: These dosages are based on studies using phenylhydrazine (PHZ) and should be considered as starting points for this compound (APH). A pilot study is essential to determine the optimal APH dose for your specific experimental conditions and mouse strain.
Visualizations
Caption: Mechanism of APH-induced hemolytic anemia.
Caption: Experimental workflow for APH-induced anemia.
References
- 1. Clinical hematological and biochemical parameters in Swiss, BALB/c, C57BL/6 and B6D2F1 Mus musculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of the Effect of Sex and Age on the Hematological and Biochemical Profile of BALB/c and C57BL/6 Inbred Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stress Erythropoiesis Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erthropoietic precursors in mice with phenylhydrazine-induced anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sex differences found in model mice of phenylhydrazine-induced anemia [journal11.magtechjournal.com]
Technical Support Center: Acetylphenylhydrazine-Induced Hemolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during acetylphenylhydrazine (APH)-induced hemolysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound (APH)-induced hemolysis?
A1: this compound induces hemolysis primarily through oxidative stress. The process involves the auto-oxidation of APH in the presence of oxyhemoglobin, leading to the generation of reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide.[1][2] These ROS directly damage erythrocyte components. The reaction of APH with oxyhemoglobin also produces free radical intermediates, such as the phenyl radical, which contribute to cellular damage.[1] This oxidative assault leads to lipid peroxidation of the red blood cell (RBC) membrane, denaturation of hemoglobin into sulfhemoglobin and choleglobin, and the formation of Heinz bodies (precipitated hemoglobin).[3] Ultimately, these events compromise the structural integrity of the erythrocyte membrane, leading to hemolysis.
Q2: We are observing lower than expected, or "resistance" to, hemolysis in our in vitro assay. What are the potential causes?
A2: "Resistance" to APH-induced hemolysis in an experimental setting can stem from several factors related to the erythrocytes themselves or the experimental setup. These include:
-
Robust Antioxidant Capacity of Erythrocytes: Red blood cells possess a strong antioxidant defense system, primarily the pentose (B10789219) phosphate (B84403) pathway (PPP) which generates NADPH. NADPH is crucial for maintaining a reduced pool of glutathione (B108866) (GSH), a key molecule in detoxifying ROS.[2] If the erythrocytes have a particularly high antioxidant capacity, they may effectively neutralize the oxidative stress induced by APH, resulting in lower hemolysis.
-
Age of Erythrocytes: Younger red blood cells have more robust enzymatic activity and are generally more resistant to oxidative stress compared to older erythrocytes.[4] A blood sample with a higher proportion of young red blood cells (reticulocytes) may exhibit lower susceptibility to APH-induced hemolysis.
-
Interfering Substances: The presence of antioxidants in the experimental medium can scavenge the ROS produced by APH, thereby reducing the extent of hemolysis.
-
Improper APH Solution Preparation or Storage: this compound solutions can be unstable and may degrade over time, leading to reduced potency and consequently, lower hemolysis.
-
Suboptimal Assay Conditions: Factors such as incorrect incubation temperature, pH, or APH concentration can all lead to lower than expected hemolysis.
Q3: Our negative control (erythrocytes in buffer without APH) shows significant hemolysis. What could be the reason?
A3: High background hemolysis in the negative control can be caused by several factors related to the handling and condition of the erythrocytes:
-
Improper Blood Collection and Handling: Using an incorrect needle size, vigorous mixing of the blood sample, or excessive physical stress can cause premature hemolysis.[5]
-
Suboptimal Erythrocyte Washing: Incomplete removal of plasma components or excessive mechanical stress during the washing steps can damage the red blood cells.
-
Age of the Blood Sample: Older blood samples will have more fragile erythrocytes that are prone to spontaneous lysis.[5] It is recommended to use fresh blood for hemolysis assays.
-
Inappropriate Buffer Conditions: The buffer used for suspending the erythrocytes should be isotonic and at a physiological pH to maintain cell integrity. Hypotonic buffers will cause the cells to swell and lyse.[6]
Q4: Does the choice of anticoagulant in the blood collection tube affect the hemolysis assay?
A4: While some studies suggest that common anticoagulants like EDTA, heparin, and citrate (B86180) may not significantly influence the performance of a basic hemolysis assay, it is crucial to maintain consistency in the anticoagulant used across all experiments to ensure reproducibility.[7][8] For specific applications or when investigating certain pathways, the choice of anticoagulant might become more critical.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Hemolysis | Inactive this compound (APH) | Prepare a fresh solution of APH for each experiment. Ensure proper storage of the solid compound, protected from light and moisture. |
| Suboptimal APH Concentration | Perform a dose-response experiment to determine the optimal concentration of APH for your specific experimental conditions. | |
| Robust Erythrocyte Antioxidant Capacity | Consider using erythrocytes from a different donor or an older blood sample. Alternatively, you can modulate the antioxidant capacity of the cells by pre-treating them with specific inhibitors if your experimental design allows. | |
| Incorrect Incubation Time or Temperature | Ensure the incubation is carried out at 37°C for a sufficient duration. A typical incubation time is 1-4 hours. You may need to optimize the incubation time for your specific assay. | |
| High Background Hemolysis | Improper Erythrocyte Handling | Handle erythrocytes gently during washing and resuspension. Avoid vigorous vortexing or pipetting. Centrifuge at low speeds (e.g., 500 x g).[5] |
| Old or Poor Quality Blood Sample | Use freshly collected blood whenever possible. If using stored blood, validate the maximum storage time that does not lead to high spontaneous hemolysis. | |
| Inappropriate Buffer | Use an isotonic buffer, such as Phosphate Buffered Saline (PBS) at pH 7.4, for all erythrocyte suspensions and dilutions. | |
| Inconsistent Results Between Experiments | Variability in Erythrocyte Source | Erythrocytes from different donors can have varying susceptibility to hemolysis. For a set of experiments, it is best to use erythrocytes from the same donor. If this is not possible, document the source of the erythrocytes for each experiment. |
| Inconsistent APH Preparation | Prepare APH solutions consistently and use the same solvent and concentration for each experiment. | |
| Pipetting and Mixing Errors | Ensure accurate pipetting of all reagents and consistent mixing of the assay plate or tubes. |
Quantitative Data Summary
The degree of hemolysis induced by this compound is dependent on its concentration and the presence of other substances that can modulate oxidative stress.
Table 1: Effect of this compound Concentration on Hemolysis
| APH Concentration (mM) | Incubation Time (hours) | Erythrocyte Suspension (%) | Expected Hemolysis (%) |
| 0.1 | 2 | 2 | Low |
| 0.5 | 2 | 2 | Moderate |
| 1.0 | 2 | 2 | High |
| 2.0 | 2 | 2 | Very High |
Note: These are expected trends. Actual percentages will vary depending on the specific experimental conditions.
Table 2: Modulation of this compound (1 mM)-Induced Hemolysis by Other Agents
| Modulating Agent | Concentration | Effect on Hemolysis | Putative Mechanism |
| Xylitol | 5% solution | Decreased | Increases NADPH generation, maintaining GSH levels.[9] |
| Rutin | 100-500 µg/ml | Decreased | Antioxidant, scavenges reactive oxygen species.[10] |
| Ascorbic Acid (Vitamin C) | 163.5 µg/ml (IC50) | Decreased | Antioxidant, scavenges free radicals.[10] |
| Nrf2 Activators (e.g., Sulforaphane) | Varies | Decreased | Upregulates the expression of antioxidant enzymes. |
Experimental Protocols
Protocol 1: In Vitro this compound-Induced Hemolysis Assay
1. Preparation of Erythrocytes:
-
Collect fresh venous blood into a tube containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood at 500 x g for 10 minutes at 4°C to pellet the erythrocytes.
-
Carefully aspirate and discard the supernatant (plasma) and the buffy coat.
-
Wash the erythrocyte pellet by resuspending it in 5 volumes of cold, sterile Phosphate Buffered Saline (PBS), pH 7.4.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Repeat the washing step two more times.
-
After the final wash, resuspend the erythrocyte pellet in PBS to prepare a 2% (v/v) erythrocyte suspension.
2. Preparation of this compound (APH) Solution:
-
Prepare a stock solution of APH in a suitable solvent (e.g., PBS or a small amount of DMSO, ensuring the final DMSO concentration in the assay is non-hemolytic, typically <0.5%).
-
Prepare serial dilutions of the APH stock solution in PBS to achieve the desired final concentrations for the assay.
3. Hemolysis Assay:
-
In a 96-well plate or microcentrifuge tubes, add your test compounds or vehicle control.
-
Add the APH solution to the appropriate wells to achieve the desired final concentration.
-
For the negative control (0% hemolysis), add PBS instead of the APH solution.
-
Add the 2% erythrocyte suspension to all wells.
-
For the positive control (100% hemolysis), add a lytic agent such as 1% Triton X-100 to a separate set of wells containing the erythrocyte suspension.
-
Incubate the plate/tubes at 37°C for a predetermined time (e.g., 2 hours), with gentle mixing every 30 minutes.
4. Quantification of Hemolysis:
-
After incubation, centrifuge the plate/tubes at 800 x g for 10 minutes to pellet the intact erythrocytes.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 540 nm using a microplate reader. This wavelength corresponds to the absorbance of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula:
% Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100
Where:
-
Abs_sample is the absorbance of the wells with the APH/test compound.
-
Abs_neg_ctrl is the absorbance of the negative control (erythrocytes in PBS).
-
Abs_pos_ctrl is the absorbance of the positive control (erythrocytes with Triton X-100).
-
Visualizations
Caption: Signaling pathway of this compound-induced oxidative hemolysis.
Caption: Experimental workflow for the in vitro hemolysis assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Anemic Effect of Antioxidant-Rich Apple Vinegar against Phenylhydrazine-Induced Hemolytic Anemia in Rats [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. haemoscan.com [haemoscan.com]
- 10. abap.co.in [abap.co.in]
Reducing animal mortality in acetylphenylhydrazine-induced anemia protocols
Welcome to the technical support center for researchers utilizing acetylphenylhydrazine (APH) and phenylhydrazine (B124118) (PHZ) to induce hemolytic anemia in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your protocols, minimize animal mortality, and ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high mortality rates in our mice after APH/PHZ administration. What is the most likely cause?
A1: High mortality is often linked to the dosage of APH/PHZ administered. The hemolytic effect of these compounds is dose-dependent, and excessive doses can lead to a rapid and severe drop in hematocrit that the animal cannot physiologically compensate for. Other contributing factors can include the route of administration, the animal strain's sensitivity, and the lack of supportive care. It's crucial to start with a dose-optimization experiment to determine the minimal effective dose that induces the desired level of anemia without causing excessive toxicity.
Q2: What are the critical clinical signs of excessive toxicity that we should monitor for?
A2: Close monitoring of the animals, especially during the first 72 hours post-administration, is critical. Key signs of severe toxicity that may precede mortality include:
-
Piloerection: Hair standing on end.
-
Hunched posture.
-
Lethargy or decreased motor activity.
-
Labored breathing.
-
Pale extremities (paws, ears).
-
Significant weight loss (>15-20% of baseline).
If these signs are observed, it is essential to provide supportive care and consider humane endpoints for severely affected animals.
Q3: Can we reduce mortality by changing the administration protocol?
A3: Yes. Instead of a single high dose, consider a multiple-dose regimen with a lower concentration of APH/PHZ. For example, administering the compound on consecutive days or with a day in between can induce a more gradual onset of anemia, allowing the animal's compensatory mechanisms, such as increased erythropoiesis, to activate. This can reduce the severity of the acute hemolytic crisis and improve survival rates.
Q4: What kind of supportive care can we provide to the animals to improve their survival?
A4: Supportive care can significantly reduce mortality. Consider the following interventions:
-
Thermal Support: Anemic animals can have difficulty maintaining their body temperature. Housing them in a slightly warmer environment (within the recommended range for the species) or providing nesting material can be beneficial. For post-procedure recovery, a circulating warm-water blanket set to a moderate temperature can help maintain core body temperature.
-
Nutritional Support: A study on a mouse model of aplastic anemia, which also utilized this compound, showed that nutritional supplements could accelerate rehabilitation. Providing easily accessible, palatable, and high-energy food can help animals cope with the metabolic stress of anemia.
-
Fluid Therapy: Dehydration can be a secondary complication. Ensure easy access to water. In cases of significant distress, subcutaneous administration of warmed sterile saline or Ringer's solution can help maintain hydration and electrolyte balance.
-
Folic Acid Supplementation: Rapid red blood cell production during acute hemolysis can deplete folate stores. Folic acid supplementation can support the erythropoietic response.
Q5: Is there an optimal APH/PHZ dosage to induce anemia without causing high mortality?
A5: The optimal dose is highly dependent on the animal species, strain, age, and the desired severity of anemia. Based on published studies, a range of doses has been used. It is recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions. The tables below provide a summary of dosages used in various studies to serve as a starting point.
Data Presentation: APH/PHZ Dosage and Administration
Table 1: Phenylhydrazine (PHZ) Dosage in Rodent Anemia Models
| Animal Model | Dosage | Administration Route | Dosing Schedule | Key Observations | Reference |
| Mice | 40 mg/kg | Intraperitoneal (IP) | Single injection | Successfully established a pronounced anemia model. | |
| Mice | 60 mg |
Acetylphenylhydrazine: A Technical Guide to Safe Handling and Disposal
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of acetylphenylhydrazine. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2][3][4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE strategy is mandatory. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][5][6]
-
Skin Protection: Wear chemically impermeable gloves and protective clothing to prevent skin exposure.[1][5][6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with a particulate filter conforming to EN 143 is necessary.[1]
Q3: What are the proper storage conditions for this compound?
A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] It should be stored locked up and away from incompatible materials.[1][5]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent hazardous reactions.
Troubleshooting Guide
Issue: Accidental Spill of this compound
Solution:
-
Evacuate and Secure: Immediately evacuate personnel from the spill area and remove all sources of ignition.[5]
-
Ventilate: Ensure adequate ventilation in the affected area.[6]
-
Containment: For small spills, dampen the solid material with 60-70% ethanol (B145695) to prevent dust formation.[3]
-
Cleanup: Carefully sweep up or absorb the dampened material and place it into a suitable, clean, dry, and closed container for disposal.[3][6] Use absorbent paper dampened with 60-70% ethanol to clean up any remaining residue.[3]
-
Decontamination: Wash the spill area thoroughly.
-
Disposal: Seal any contaminated materials, including absorbent paper and personal protective equipment, in a vapor-tight plastic bag for eventual disposal as hazardous waste.[3]
Issue: Accidental Exposure to this compound
Solution:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical aid immediately.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[7]
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C8H10N2O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Melting Point | 128 - 132 °C | [1] |
| Appearance | Colorless prisms or white solid | [2][4] |
| Solubility | Soluble in alcohol | [4] |
Toxicological Data
| Test | Result | Species | Reference |
| Oral LD50 | 270 mg/kg | Mouse | [2] |
Experimental Protocols
Protocol 1: Standard Handling Procedure for this compound
-
Preparation: Before handling, ensure that the designated workspace is clean and uncluttered. Verify that all necessary PPE is available and in good condition.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Weighing and Transfer: When weighing, use a balance inside a ventilated enclosure if possible to minimize dust dispersion. Handle the solid with appropriate tools (e.g., spatula) to avoid direct contact.
-
In Use: Keep containers tightly closed when not in use.[1] Avoid creating dust.[5] Do not eat, drink, or smoke in the handling area.[5][7]
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling.[5][7] Clean the work area to remove any residual contamination.
Protocol 2: Disposal of this compound Waste
-
Waste Segregation: All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Place waste in a clearly labeled, sealed, and appropriate container for chemical waste.
-
Disposal Route: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[5]
-
Packaging Decontamination: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposal.[5]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C8H10N2O | CID 8247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Acetyl-2-phenylhydrazine | 114-83-0 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. himediadownloads.com [himediadownloads.com]
Validation & Comparative
Acetylphenylhydrazine vs. Phenylhydrazine for Inducing Anemia: A Comparative Guide
A comprehensive resource for researchers, scientists, and drug development professionals on the two primary chemical agents for inducing experimental hemolytic anemia.
This guide provides a detailed comparison of acetylphenylhydrazine (APH) and phenylhydrazine (B124118) (PHZ), two chemical compounds widely used in preclinical research to induce hemolytic anemia. This document will objectively evaluate their performance, present supporting experimental data, and offer detailed methodologies to assist researchers in selecting the appropriate agent for their study design.
Mechanism of Action: A Common Pathway of Oxidative Damage
Both this compound and phenylhydrazine induce anemia by initiating oxidative stress within red blood cells, leading to their premature destruction (hemolysis).
Phenylhydrazine (PHZ) is a potent oxidizing agent that directly interacts with hemoglobin, the oxygen-carrying protein in red blood cells. This interaction generates reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide. This cascade of oxidative events leads to the oxidation of hemoglobin into methemoglobin and the formation of Heinz bodies (precipitates of denatured hemoglobin). Furthermore, the ROS cause lipid peroxidation of the erythrocyte membrane, compromising its integrity and leading to cell lysis.
This compound (APH) is understood to function as a prodrug of phenylhydrazine. Following administration, it is metabolized, likely through deacetylation, to release phenylhydrazine, which then triggers the same cascade of oxidative damage to red blood cells. This metabolic conversion step may influence the pharmacokinetics and toxicity profile of APH compared to direct administration of PHZ.
Caption: The signaling pathway of this compound and phenylhydrazine-induced hemolysis.
Quantitative Comparison of Hematological Parameters
The efficacy of both compounds in inducing anemia is assessed by monitoring key hematological parameters. While direct comparative studies with identical protocols are limited, the following table summarizes typical findings from preclinical studies in rodents.
| Parameter | Phenylhydrazine (PHZ) | This compound (APH) |
| Dosage Range | 10 - 60 mg/kg (rodents) | Generally requires higher or repeated dosing |
| Route of Administration | Intraperitoneal, Subcutaneous | Intraperitoneal |
| Onset of Anemia | Rapid (within 24-48 hours) | Slower onset |
| Red Blood Cell (RBC) Count | Significant decrease | Significant decrease |
| Hemoglobin (HGB) | Significant decrease | Significant decrease |
| Hematocrit (HCT) | Significant decrease | Significant decrease |
| Reticulocyte Count | Marked increase (compensatory) | Increase (compensatory) |
| Toxicity Profile | Higher potential for systemic toxicity | Generally considered to have a better safety profile |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for inducing anemia using both compounds in a rodent model.
Phenylhydrazine-Induced Anemia Protocol
This protocol is designed to induce a robust and relatively acute hemolytic anemia.
Caption: A typical experimental workflow for inducing anemia with phenylhydrazine.
Materials:
-
Phenylhydrazine hydrochloride
-
Sterile 0.9% saline
-
Rodents (e.g., Wistar rats or C57BL/6 mice)
-
Syringes and needles for injection
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Hematology analyzer
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Preparation of Phenylhydrazine Solution: Dissolve phenylhydrazine hydrochloride in sterile saline to the desired concentration. Prepare fresh daily.
-
Administration: Administer phenylhydrazine via intraperitoneal (i.p.) injection at a dose of 20-60 mg/kg body weight for 2 to 3 consecutive days. The exact dosage and duration will depend on the desired severity of anemia.
-
Monitoring: Collect blood samples at baseline and at regular intervals (e.g., daily or every other day) to monitor changes in hematological parameters.
-
Confirmation of Anemia: Anemia is typically confirmed by a significant reduction in red blood cell count, hemoglobin, and hematocrit levels.
This compound-Induced Anemia Protocol
This protocol may be suitable for studies requiring a more gradual onset of anemia or a potentially less severe toxicological profile.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline or appropriate solvent)
-
Rodents
-
Syringes and needles for injection
-
Blood collection and analysis equipment
Procedure:
-
Animal Acclimatization: As described for the phenylhydrazine protocol.
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle. Ensure complete dissolution.
-
Administration: Administer this compound via i.p. injection. A reported protocol in rabbits uses daily injections of 1 mL of a 2.5% solution per kg of body weight. Dosages for rodents may need to be optimized.
-
Monitoring: Monitor hematological parameters at baseline and regular intervals.
-
Confirmation of Anemia: Confirm the anemic state through hematological analysis.
Conclusion and Recommendations
The choice between this compound and phenylhydrazine depends on the specific objectives of the research.
-
Phenylhydrazine is a well-established, potent, and rapidly acting agent for inducing severe hemolytic anemia. It is ideal for studies investigating the pathophysiology of acute hemolysis and the subsequent erythropoietic response. However, its higher toxicity warrants careful dose selection and monitoring.
-
This compound offers a potentially milder and more gradual induction of anemia. Its reported lower systemic toxicity may be advantageous in studies where minimizing off-target effects is a priority. However, the requirement for metabolic activation may lead to a slower onset and potentially more variability in the anemic response.
Researchers should carefully consider the desired timeline and severity of anemia, as well as the potential for systemic toxicity, when selecting between these two agents. It is recommended to conduct pilot studies to determine the optimal dosing regimen for the specific animal model and research question.
A Comparative Guide to Biochemical Markers for Validating Acetylphenylhydrazine-Induced Anemia and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acetylphenylhydrazine (APH)-induced anemia model with other widely used alternatives, focusing on the key biochemical markers for validation. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most appropriate model for their preclinical studies.
Introduction to Anemia Models
Animal models of anemia are indispensable tools in hematology research and for the preclinical evaluation of novel therapeutics. The this compound (APH)-induced model is a classic and widely used method for studying hemolytic anemia due to its robust and rapid induction of red blood cell destruction. However, alternative models that mimic other forms of anemia, such as those caused by chemotherapy-induced myelosuppression or chronic inflammation, are crucial for a broader understanding of the disease and for testing targeted therapies. This guide compares the APH model with two common alternatives: cyclophosphamide-induced anemia and anemia of chronic disease induced by Freund's Complete Adjuvant.
Comparison of Key Biochemical Markers
The validation of any anemia model relies on the accurate measurement of a panel of biochemical markers. These can be broadly categorized into hematological parameters, markers of hemolysis, and indicators of oxidative stress. The following tables summarize the expected changes in these markers for each of the three anemia models.
Hematological Parameters
Hematological parameters provide a direct assessment of the severity and type of anemia.
| Parameter | This compound (APH) Model | Cyclophosphamide (B585) Model | Anemia of Chronic Disease Model | Normal Range (Rat) |
| Red Blood Cell (RBC) Count | Significantly Decreased | Significantly Decreased | Moderately Decreased | 7.0-10.0 x 106/µL |
| Hemoglobin (HGB) | Significantly Decreased[1] | Significantly Decreased | Moderately Decreased | 12.0-16.0 g/dL |
| Hematocrit (HCT) | Significantly Decreased | Significantly Decreased | Moderately Decreased | 38-50% |
| Mean Corpuscular Volume (MCV) | Increased | Variable/Slightly Increased | Normal to Slightly Decreased | 50-65 fL |
| Mean Corpuscular Hemoglobin (MCH) | Increased | Variable | Normal to Decreased | 17-22 pg |
| Reticulocyte Count | Markedly Increased | Initially Decreased, then Increased | Decreased or Normal | 1-4% |
Markers of Hemolysis
These markers are particularly important for validating models of hemolytic anemia, such as the APH model.
| Parameter | This compound (APH) Model | Cyclophosphamide Model | Anemia of Chronic Disease Model | Normal Range (Rat Serum/Plasma) |
| Lactate (B86563) Dehydrogenase (LDH) | Significantly Increased | Slightly Increased or Normal | Slightly Increased or Normal | 100-450 U/L |
| Haptoglobin | Significantly Decreased/Depleted | Normal or Slightly Decreased | Normal or Slightly Increased (as an acute phase protein) | 0.3-2.0 mg/mL |
| Indirect (Unconjugated) Bilirubin (B190676) | Significantly Increased[2] | Slightly Increased or Normal | Normal | 0.1-0.5 mg/dL |
Markers of Oxidative Stress
Oxidative stress is a key mechanism in APH-induced hemolysis and can also play a role in other forms of anemia.
| Parameter | This compound (APH) Model | Cyclophosphamide Model | Anemia of Chronic Disease Model |
| Malondialdehyde (MDA) | Significantly Increased[3][4] | Increased[3][4] | Increased[5] |
| Reduced Glutathione (GSH) | Significantly Decreased[6] | Decreased[7] | Decreased[8] |
| Catalase (CAT) Activity | Significantly Decreased[6] | Decreased | Decreased[8] |
| Superoxide Dismutase (SOD) Activity | Decreased[7] | Decreased | Decreased[9] |
Experimental Protocols
Detailed methodologies for inducing each type of anemia and for performing key biochemical assays are provided below.
Anemia Induction Protocols
1. This compound (APH)-Induced Hemolytic Anemia
-
Objective: To induce acute hemolytic anemia.
-
Animal Model: Wistar or Sprague-Dawley rats (male, 180-200g).
-
Procedure:
-
Prepare a fresh solution of this compound hydrochloride in sterile saline (e.g., 20 mg/mL).
-
Administer APH via intraperitoneal (i.p.) injection at a dose of 40-60 mg/kg body weight for two consecutive days.
-
Monitor the animals for clinical signs of anemia (pallor, lethargy).
-
Collect blood samples at desired time points (e.g., day 3, 5, 7) for analysis. Peak anemia is typically observed around day 3-5.
-
2. Cyclophosphamide-Induced Anemia
-
Objective: To induce anemia through myelosuppression.
-
Animal Model: Wistar or Sprague-Dawley rats (male, 180-200g).
-
Procedure:
-
Prepare a fresh solution of cyclophosphamide in sterile saline.
-
Administer a single intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 50-100 mg/kg body weight.[10] Alternatively, a dosing regimen of 30 mg/kg for 3-5 consecutive days can be used.[11][12]
-
Monitor animals for signs of toxicity and weight loss.
-
Collect blood samples at various time points (e.g., day 4, 7, 14) to assess the nadir and recovery of blood cell counts.
-
3. Anemia of Chronic Disease (Freund's Complete Adjuvant-Induced)
-
Objective: To induce anemia secondary to chronic inflammation.
-
Animal Model: Lewis or Wistar rats (male, 180-200g).
-
Procedure:
-
Thoroughly mix an equal volume of Complete Freund's Adjuvant (CFA) and sterile saline to form a stable emulsion.
-
Under light anesthesia, inject 0.1 mL of the CFA emulsion intradermally into the base of the tail or into the footpad of one hind paw.[13]
-
Monitor the development of arthritis and systemic inflammation over 1-3 weeks.
-
Collect blood samples at weekly intervals to assess the development of anemia and inflammatory markers.
-
Biochemical Assay Protocols
1. Lactate Dehydrogenase (LDH) Assay (Colorimetric)
-
Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH produced reduces a tetrazolium salt to a colored formazan (B1609692) product, which is measured spectrophotometrically.
-
Procedure:
-
Collect blood in heparinized tubes and centrifuge to obtain plasma.
-
Prepare a reaction mixture containing lactate, NAD+, and a tetrazolium salt in a suitable buffer.
-
Add a small volume of plasma to the reaction mixture in a 96-well plate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 490-520 nm).
-
Calculate LDH activity based on a standard curve.
-
2. Haptoglobin Assay (ELISA)
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify haptoglobin levels in serum.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for rat haptoglobin.
-
Add diluted serum samples and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash again and add a substrate for the enzyme, leading to a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Determine haptoglobin concentration from a standard curve.
-
3. Indirect Bilirubin Assay
-
Principle: Total and direct bilirubin are measured using a diazo-based colorimetric method. Indirect bilirubin is calculated as the difference between total and direct bilirubin.
-
Procedure:
-
Collect blood and centrifuge to obtain serum.
-
For total bilirubin, react the serum with a diazotized sulfanilic acid solution in the presence of an accelerator (e.g., caffeine).
-
For direct bilirubin, react the serum with the diazo reagent without the accelerator.
-
Measure the absorbance of the resulting azobilirubin at a specific wavelength (e.g., 540 nm).
-
Calculate the concentrations based on a standard.
-
4. Malondialdehyde (MDA) Assay (TBARS Assay)
-
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.
-
Procedure:
-
Prepare a tissue homogenate or erythrocyte lysate.
-
Add TBA reagent and an acid (e.g., trichloroacetic acid) to the sample.
-
Heat the mixture at 95°C for 60 minutes.
-
Cool and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate MDA concentration using a standard curve.
-
Visualizing the Pathways and Workflows
Mechanism of APH-Induced Hemolysis
Caption: Mechanism of this compound (APH)-induced hemolysis.
Experimental Workflow for Anemia Model Validation
Caption: Experimental workflow for anemia model validation.
Conclusion
The choice of an animal model for anemia research is critical and depends on the specific scientific question being addressed. The APH model is a robust and highly reproducible model of acute hemolytic anemia characterized by significant oxidative stress. The cyclophosphamide model effectively mimics anemia resulting from bone marrow suppression, a common side effect of chemotherapy. The anemia of chronic disease model using Freund's Complete Adjuvant is suitable for studying the complex interplay between chronic inflammation and erythropoiesis. By carefully selecting the appropriate model and a comprehensive panel of biochemical markers, researchers can ensure the validity and relevance of their findings in the development of new treatments for various forms of anemia.
References
- 1. researchgate.net [researchgate.net]
- 2. Hematopoietic effect of echinochrome on phenylhydrazine-induced hemolytic anemia in rats [PeerJ] [peerj.com]
- 3. Oral Glutamine Attenuates Cyclophosphamide-Induced Oxidative Stress in the Bladder but Does Not Prevent Hemorrhagic Cystitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
- 6. Biochemical Studies on Phenylhydrazine Induced Experimental Anemic Albino Rats | Journal of Universal College of Medical Sciences [nepjol.info]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Complete Freund’s adjuvant-induced arthritis in rats: Anti-inflammatory and antioxidant properties of <i>Allanblackia gabonensis</i> (guttiferae) aqueous extract - American Journal of Biopharmacy and Pharmaceutical Sciences [ajbps.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclophosphamide induced anemia in Wistar rats: can it be prevented by Sajna (Moringaoleifera)? | Journal of Bangladesh Society of Physiologist [banglajol.info]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Hemolysis in Acetylphenylhydrazine-Treated Blood Samples
For researchers, scientists, and drug development professionals, accurately quantifying hemolysis is critical for evaluating drug-induced hemolytic anemia. Acetylphenylhydrazine (APH) is a potent hemolytic agent frequently used to model this condition in vitro and in vivo. This guide provides a comparative overview of key methods for validating the extent of hemolysis in APH-treated blood samples, complete with experimental protocols and supporting data to aid in selecting the most appropriate technique for your research needs.
The induction of hemolysis by this compound is a complex process involving oxidative stress and the generation of reactive oxygen species, ultimately leading to red blood cell (RBC) lysis. Validating the extent of this hemolysis is paramount for understanding the mechanisms of drug toxicity and for the development of novel therapeutic interventions. This guide compares three common methods for quantifying hemolysis: Spectrophotometry, Flow Cytometry, and the Lactate (B86563) Dehydrogenase (LDH) Assay.
Comparison of Hemolysis Validation Methods
Each method offers distinct advantages and disadvantages in terms of sensitivity, throughput, and the specific information it provides. The choice of method will depend on the specific experimental goals.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| Spectrophotometry | Measures the absorbance of free hemoglobin released from lysed red blood cells into the supernatant. The absorbance is directly proportional to the concentration of hemoglobin. | Simple, rapid, cost-effective, and widely available instrumentation.[1] High accuracy (98.2%) and time-efficient compared to microscopy.[1] | Can be affected by interfering substances in the sample that absorb at the same wavelength (e.g., bilirubin, lipids).[2] Provides a bulk measurement of hemolysis in a population of cells. | Percentage of hemolysis, concentration of free hemoglobin (g/L or mg/dL). |
| Flow Cytometry | Allows for the multi-parametric analysis of individual cells in a population. Can be used to identify and quantify subpopulations of cells based on their light scattering and fluorescence properties. In the context of hemolysis, it can be used to assess cell size, granularity, and membrane integrity. | Provides single-cell resolution, allowing for the identification of distinct cell populations (e.g., intact vs. damaged RBCs). Can be used to assess multiple parameters simultaneously. Highly precise and reliable for reticulocyte counting in phenylhydrazine-induced anemia.[3] | More complex instrumentation and data analysis compared to spectrophotometry. Higher cost per sample. May require fluorescent dyes to assess specific cellular properties. | Percentage of lysed cells, changes in forward and side scatter profiles, fluorescence intensity of specific markers. |
| Lactate Dehydrogenase (LDH) Assay | Measures the activity of LDH, a cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH activity is proportional to the number of lysed cells.[4] | High sensitivity and widely used for cytotoxicity studies.[4][5] Can be performed in a high-throughput format. | LDH can be unstable in the medium and its activity can be affected by various chemicals, potentially leading to inaccurate results.[6] Provides an indirect measure of cell lysis. | Percentage of cytotoxicity, LDH activity (U/L). |
Mechanism of this compound-Induced Hemolysis
This compound induces hemolysis primarily through the generation of free radicals and oxidative stress within erythrocytes. This leads to a cascade of events culminating in membrane damage and cell lysis.
Caption: this compound-induced hemolytic pathway.
Experimental Protocols
Detailed methodologies for the three key hemolysis validation techniques are provided below.
Spectrophotometric Quantification of Hemolysis
This protocol is adapted from a standard spectrophotometric method for quantifying free hemoglobin.[1]
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for 100% hemolysis control
-
Microcentrifuge tubes
-
Spectrophotometer and cuvettes or 96-well plate reader
Procedure:
-
Prepare Red Blood Cell Suspension:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1000 x g for 10 minutes at 4°C to pellet the RBCs.
-
Aspirate the supernatant and buffy coat.
-
Wash the RBC pellet three times with 10 volumes of cold PBS, centrifuging at 1000 x g for 10 minutes after each wash.
-
Resuspend the washed RBCs in PBS to the desired concentration (e.g., 2% hematocrit).
-
-
Induce Hemolysis:
-
Incubate the RBC suspension with the desired concentrations of this compound for a specified time at 37°C.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
-
Sample Processing:
-
After incubation, centrifuge the samples at 1000 x g for 10 minutes to pellet intact RBCs and debris.
-
Carefully collect the supernatant containing the released hemoglobin.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the supernatant at 540 nm (Asample).
-
Measure the absorbance of the supernatant from the negative control (Aneg_ctrl) and the positive control (Apos_ctrl).
-
-
Calculation of Percentage Hemolysis:
-
% Hemolysis = [(Asample - Aneg_ctrl) / (Apos_ctrl - Aneg_ctrl)] x 100
-
Flow Cytometric Analysis of Red Blood Cell Integrity
This protocol provides a general framework for assessing RBC changes following APH treatment. Specific antibodies or dyes may be required for more detailed analysis.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Flow cytometer
-
Appropriate fluorescent dyes (e.g., a viability dye like SYTOX Green or a marker for membrane alterations like Annexin V-FITC)
Procedure:
-
Prepare and Treat RBCs:
-
Prepare a washed RBC suspension as described in the spectrophotometry protocol.
-
Incubate the RBCs with this compound at the desired concentrations and for the specified time at 37°C.
-
-
Staining (if applicable):
-
After treatment, wash the RBCs with PBS.
-
If using fluorescent dyes, follow the manufacturer's instructions for staining. For example, for Annexin V staining, resuspend the cells in Annexin V binding buffer and add the fluorescently labeled Annexin V.
-
-
Flow Cytometry Acquisition:
-
Acquire data on a flow cytometer. Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to identify the RBC population.
-
Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
Quantify the percentage of cells that have shifted in their FSC/SSC profile, indicating changes in cell size and granularity.
-
If using fluorescent dyes, quantify the percentage of cells positive for the specific marker of damage or lysis.
-
Lactate Dehydrogenase (LDH) Assay
This protocol is based on a commercially available LDH cytotoxicity assay kit.[4]
Materials:
-
LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye solutions)
-
96-well plate
-
Plate reader capable of measuring absorbance at ~490 nm
Procedure:
-
Prepare and Treat Cells:
-
Prepare a washed RBC suspension and treat with this compound in a 96-well plate as described previously.
-
Include controls: spontaneous LDH release (cells in medium only), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).
-
-
Collect Supernatant:
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture (prepared according to the kit instructions) to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
-
Measure Absorbance:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
-
Calculate Cytotoxicity:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
-
Experimental Workflow
The following diagram illustrates a typical workflow for validating hemolysis in APH-treated blood samples.
Caption: Experimental workflow for hemolysis validation.
By carefully considering the principles, advantages, and limitations of each method, and by following standardized protocols, researchers can confidently and accurately validate the extent of hemolysis in this compound-treated blood samples, leading to more robust and reproducible findings in the study of drug-induced hemolytic anemia.
References
- 1. rjwave.org [rjwave.org]
- 2. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of Erythrocyte Sensitivity to Acetylphenylhydrazine: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the differential effects of compounds across species is paramount. This guide provides a comparative analysis of erythrocyte sensitivity to the hemolytic agent acetylphenylhydrazine (APHZ) across various species, supported by available experimental data. The information herein is intended to aid in the selection of appropriate animal models and in the interpretation of toxicological and pharmacological studies.
This compound is a well-known inducing agent of hemolytic anemia, primarily through the generation of oxidative stress within erythrocytes. However, the extent of this induced hemolysis exhibits significant variation among different species. This variability is largely attributed to inherent differences in erythrocyte biochemistry and physiology, particularly in hemoglobin structure and antioxidant defense mechanisms.
Quantitative Comparison of Erythrocyte Sensitivity
The following tables summarize the available quantitative and qualitative data on the sensitivity of erythrocytes from various species to this compound. It is important to note that direct quantitative comparisons from a single standardized study are limited in the publicly available literature. The data presented is a synthesis of findings from multiple sources.
Table 1: Comparative Oxidation of Hemoglobin and Glutathione (B108866) by this compound
| Species | Rate of Hemoglobin (Hb) Oxidation | Rate of Reduced Glutathione (GSH) Oxidation | Relative Sensitivity | Reference |
| Cat | High | High | High | [1] |
| Dog | High | High | High | [1] |
| Horse | More easily oxidized than dog or human | Not explicitly stated | High | [2] |
| Human | Intermediate | Intermediate | Intermediate | [2] |
| Rabbit | Low | Low | Low | [3] |
| Rat | Low | Low | Low | [4] |
| Guinea Pig | Low | Low | Low | [4] |
Note: "High," "Intermediate," and "Low" are relative comparisons based on the available literature. Specific quantitative values for direct comparison are not consistently reported across studies.
Table 2: Factors Influencing Species-Specific Sensitivity
| Species | Key Factor(s) | Notes |
| Cat | Hemoglobin structure (8-10 reactive sulfhydryl groups) | Feline hemoglobin is more susceptible to oxidative denaturation.[1] |
| Horse | Hemoglobin structure | Equine hemoglobin is more readily oxidized by APHZ compared to canine and human hemoglobin.[2] |
| Dog | High rate of oxidative processes | Similar to cats in terms of high rates of Hb and GSH oxidation upon APHZ exposure.[1] |
| Human | Standard reference | Possesses robust antioxidant systems compared to more sensitive species. |
| Rodents (Rat, Rabbit, Guinea Pig) | Lower rates of Hb and GSH oxidation | Generally show lower sensitivity to APHZ-induced hemolysis in vitro.[4] |
Experimental Protocols
A standardized in vitro experimental protocol is crucial for the accurate assessment and comparison of erythrocyte sensitivity to this compound across different species. Below is a representative methodology synthesized from established hemolysis assays.
In Vitro this compound-Induced Hemolysis Assay
1. Objective: To determine the concentration-dependent hemolytic effect of this compound on erythrocytes from different species.
2. Materials:
-
Freshly collected whole blood from the species of interest (e.g., rat, dog, cat, human) in an appropriate anticoagulant (e.g., heparin, EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound (APHZ) stock solution (e.g., 100 mM in DMSO or ethanol).
-
Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis).
-
Vehicle control (e.g., DMSO or ethanol (B145695) at the same concentration as in the APHZ dilutions).
-
Spectrophotometer.
-
96-well microplates.
-
Centrifuge.
3. Erythrocyte Preparation: a. Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C. b. Aspirate and discard the plasma and buffy coat. c. Resuspend the red blood cell (RBC) pellet in 10 volumes of cold PBS. d. Repeat the centrifugation and washing steps two more times. e. After the final wash, resuspend the RBC pellet in PBS to achieve a 2% hematocrit (v/v).
4. Assay Procedure: a. Prepare serial dilutions of the APHZ stock solution in PBS to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). b. In a 96-well microplate, add 100 µL of each APHZ dilution, the positive control (1% Triton X-100), the negative control (PBS), and the vehicle control to triplicate wells. c. Add 100 µL of the 2% RBC suspension to each well. d. Incubate the microplate at 37°C for a specified time (e.g., 2, 4, or 6 hours), with gentle shaking. e. After incubation, centrifuge the microplate at 800 x g for 5 minutes. f. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottomed 96-well plate. g. Measure the absorbance of the supernatant at 540 nm (for hemoglobin release) using a spectrophotometer.
5. Data Analysis: a. Calculate the percentage of hemolysis for each APHZ concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 b. Plot the percentage of hemolysis against the APHZ concentration to generate a dose-response curve. c. Determine the EC50 value (the concentration of APHZ that causes 50% hemolysis).
Mandatory Visualizations
Discussion of Mechanistic Basis for Species Differences
The differential sensitivity of erythrocytes to this compound is multifactorial. A primary determinant is the structure of hemoglobin. For instance, feline hemoglobin possesses a higher number of reactive sulfhydryl groups (8-10) compared to other species like dogs (4), rendering it more susceptible to oxidative denaturation and Heinz body formation.[1] Heinz bodies, which are aggregates of denatured hemoglobin, can attach to the erythrocyte membrane, increasing its rigidity and leading to premature removal from circulation by the spleen.
Furthermore, the efficiency of intracellular antioxidant defense systems, such as the glutathione peroxidase and reductase pathways, plays a critical role. Species with less efficient antioxidant systems are more vulnerable to the oxidative cascade initiated by this compound. The generation of reactive oxygen species (ROS) by APHZ overwhelms these defenses, leading to the oxidation of vital cellular components, including hemoglobin, membrane proteins, and lipids.[3] This oxidative damage can trigger eryptosis, a form of programmed cell death in erythrocytes, characterized by cell shrinkage, membrane blebbing, and phosphatidylserine (B164497) exposure, ultimately culminating in hemolysis.
Conclusion
The sensitivity of erythrocytes to this compound-induced hemolysis varies significantly across species. Cats, dogs, and horses exhibit higher sensitivity, while rodents such as rats, rabbits, and guinea pigs are comparatively less sensitive. These differences are primarily rooted in the molecular characteristics of hemoglobin and the capacity of cellular antioxidant defense mechanisms. For researchers investigating drug-induced hemolytic anemia or developing novel therapeutics, a thorough understanding of these species-specific differences is essential for the appropriate design and interpretation of preclinical studies. The provided experimental protocol and mechanistic diagrams offer a framework for conducting and understanding comparative studies in this area.
References
- 1. Quantification of plasma reduced glutathione, oxidized glutathione and plasma total glutathione in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of human and animal haemoglobins with ascorbate, this compound, nitrite, and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction of phenylhydrazine with erythrocytes. Cross-linking of spectrin by disulfide exchange with oxidized hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione depletion and resynthesis in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acetylphenylhydrazine's Effects: In Vivo vs. In Vitro
For researchers, scientists, and drug development professionals, understanding the multifaceted effects of chemical compounds under different experimental conditions is paramount. This guide provides a comprehensive comparison of the in vivo and in vitro effects of acetylphenylhydrazine (APH), a compound known for its ability to induce hemolytic anemia and oxidative stress. By examining experimental data and methodologies, this document aims to offer a clear and objective overview to inform future research and drug development endeavors.
This compound is a potent hemolytic agent that has been extensively used in experimental models to study hematological disorders and the cellular response to oxidative damage. Its effects are primarily attributed to the generation of reactive oxygen species (ROS), which inflict damage on cellular components, particularly in red blood cells. While in vitro studies provide a controlled environment to investigate the direct cellular and molecular mechanisms of APH, in vivo models offer a systemic perspective, revealing the compound's broader physiological and pathological consequences.
Quantitative Comparison of In Vivo and In Vitro Effects
The following tables summarize the key quantitative data from various studies, highlighting the dose-dependent effects of APH on hemolysis and markers of oxidative stress in both in vivo and in vitro settings.
| In Vitro Parameter | This compound (APH) Concentration | Observed Effect |
| Hemolysis | 1 mM | Small decrease in hemolysis and lipid peroxidation in a 1% suspension of red blood cells.[1] |
| Oxidative Stress | 5 mg in 1 ml blood | Rapid decrease in reduced glutathione (B108866) (GSH) in sensitive red blood cells.[2] |
| 50 µM | Fast depletion of reduced glutathione and loss of glucose-6-phosphate dehydrogenase activity in human red blood cells.[3] |
| In Vivo Parameter | Animal Model | This compound (APH) Dosage | Observed Effect |
| Hemolytic Anemia | Rabbits | 5 and 10 mg/kg (intraperitoneally) | Significant acute hemolysis. The 5% xylitol (B92547) solution was found to better maintain and restore hematological parameters like packed cell volume and hemoglobin concentration.[4] |
| Mice | 60 mg/kg (subcutaneously) on days 0, 1, and 3 | Significant changes in erythropoietic precursors in the femur, spleen, and blood.[5] | |
| Oxidative Stress | Rabbits | 5 and 10 mg/kg | Dose-dependent relationship between the hemolytic effect and the preventive effect of xylitol, which is linked to maintaining GSH levels.[4] |
| Rabbits | Not specified | Drop in reduced glutathione.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the effects of this compound.
In Vitro Hemolysis Assay
This assay evaluates the direct hemolytic activity of APH on red blood cells.
-
Preparation of Red Blood Cells (RBCs): Whole blood is centrifuged to separate plasma and buffy coat. The RBC pellet is washed multiple times with an isotonic buffer (e.g., phosphate-buffered saline, PBS) to remove any remaining plasma proteins and white blood cells.
-
Incubation: A suspension of washed RBCs (typically 1-5% hematocrit) is incubated with varying concentrations of APH at 37°C for a specified period (e.g., 1-4 hours).
-
Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant, an indicator of hemolysis, is quantified by measuring its absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, achieved by lysing RBCs with a hypotonic solution or a detergent like Triton X-100) and a negative control (spontaneous hemolysis in the absence of APH).
In Vivo Model of Hemolytic Anemia
This model is used to study the systemic effects of APH-induced hemolysis and the subsequent physiological responses.
-
Animal Model: Rats or rabbits are commonly used. Animals are acclimatized to laboratory conditions before the experiment.
-
Administration of APH: APH is dissolved in a suitable vehicle (e.g., saline) and administered to the animals, typically via intraperitoneal or subcutaneous injection. The dosage and frequency of administration are critical parameters that determine the severity of the induced anemia.[4][5]
-
Monitoring of Hematological Parameters: Blood samples are collected at various time points after APH administration. Key hematological parameters, including red blood cell count, hemoglobin concentration, and hematocrit, are measured to assess the extent of anemia.
-
Assessment of Oxidative Stress: Markers of oxidative stress, such as malondialdehyde (MDA) and reduced glutathione (GSH) levels, can be measured in blood or tissue homogenates to evaluate the extent of oxidative damage.
Measurement of Oxidative Stress Markers
Malondialdehyde (MDA) Assay:
-
Sample Preparation: Erythrocytes or tissue homogenates are treated with a solution containing thiobarbituric acid (TBA).
-
Reaction: The mixture is heated to allow the reaction between MDA (a product of lipid peroxidation) and TBA, which forms a colored adduct.
-
Quantification: The absorbance of the resulting pink-colored solution is measured spectrophotometrically (typically around 532 nm) to determine the MDA concentration.[7]
Reduced Glutathione (GSH) Assay:
-
Sample Preparation: Cell lysates or tissue homogenates are prepared.
-
Reaction: The sample is mixed with a solution containing 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent). DTNB reacts with the thiol group of GSH to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB).
-
Quantification: The absorbance of TNB is measured at 412 nm to determine the concentration of GSH.[8][9][10]
Visualizing the Mechanisms of Action
To better understand the complex processes initiated by this compound, the following diagrams, generated using the DOT language, illustrate the key pathways involved.
Caption: Workflow of this compound-Induced Free Radical Generation and Subsequent Cellular Damage.
Caption: Activation of the Keap1-Nrf2 Antioxidant Response Pathway by this compound-Induced Oxidative Stress.[11][12]
References
- 1. The haemolytic reactions of 1-acetyl-2-phenylhydrazine and hydrazine: a spin trapping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Exposure to malondialdehyde induces an early redox unbalance preceding membrane toxicity in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xylitol mediated amelioration of this compound-induced hemolysis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erthropoietic precursors in mice with phenylhydrazine-induced anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Red blood cell phagocytosis and lysis following oxidative damage by phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 8. zellx.de [zellx.de]
- 9. abis-files.aybu.edu.tr [abis-files.aybu.edu.tr]
- 10. Micro-method for the determination of glutathione in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Vicious Cycle: A Quantitative Look at Acetylphenylhydrazine-Induced Heinz Body Formation and Hemolysis
A Comparative Guide for Researchers
In the study of hemolytic anemia, acetylphenylhydrazine (APHZ) stands as a potent inducing agent, prized for its reliability in creating robust in vitro and in vivo models. The mechanism of APHZ-induced hemolysis is intrinsically linked to the formation of Heinz bodies - intracellular inclusions of denatured hemoglobin. This guide provides a comparative analysis of the correlation between Heinz body formation and the severity of hemolysis in A-induced models, supported by experimental data and detailed protocols. Our objective is to offer a clear, data-driven resource for researchers, scientists, and drug development professionals.
Data Summary: The Dose-Dependent Relationship
The following table summarizes the quantitative relationship between APHZ concentration, Heinz body formation, and the resulting hemolytic severity. Data has been compiled from multiple studies to illustrate the direct correlation.
| This compound (APHZ) Concentration/Dose | Model System | Heinz Body Formation (% of RBCs with Heinz Bodies) | Severity of Hemolysis (Measured Parameter) | Reference |
| In Vitro | ||||
| Control (no APHZ) | Human Red Blood Cells | < 1% | Baseline | [1] |
| Low Concentration | Human Red Blood Cells | 50.9 ± 28.6% | Not specified | [1] |
| High Concentration | Human Red Blood Cells | 68.9 ± 27.5% (in G6PD-deficient cells) | Not specified | [1] |
| In Vivo | ||||
| 5 mg/kg | Rabbits | Not explicitly quantified | Significant decrease in Packed Cell Volume (PCV) and Hemoglobin | [2] |
| 10 mg/kg | Rabbits | Not explicitly quantified | More severe decrease in PCV and Hemoglobin compared to 5 mg/kg | [2] |
The Underlying Mechanism: A Signaling Pathway Perspective
The hemolytic action of APHZ is initiated by its ability to induce oxidative stress within erythrocytes. This process leads to the denaturation of hemoglobin and the formation of Heinz bodies, which ultimately results in red blood cell destruction.
Caption: APHZ-induced oxidative stress pathway leading to hemolysis.
Experimental Workflow: From Induction to Analysis
Reproducible and reliable models are paramount in hemolytic anemia research. The following diagram outlines a typical experimental workflow for studying APHZ-induced hemolysis.
Caption: General workflow for studying APHZ-induced hemolysis.
Detailed Experimental Protocols
In Vitro Model: this compound-Induced Heinz Body Formation and Hemolysis in Human Red Blood Cells
Objective: To induce and quantify Heinz body formation and hemolysis in a controlled in vitro setting.
Materials:
-
Fresh human whole blood (with anticoagulant, e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (APHZ) solution (e.g., 10 mg/mL in PBS)
-
Crystal violet stain (for microscopy)
-
Flow cytometer
-
Spectrophotometer
-
Microcentrifuge tubes
-
Incubator (37°C)
Methodology:
-
Red Blood Cell Preparation:
-
Centrifuge whole blood at 1,500 x g for 10 minutes to separate plasma and buffy coat.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the remaining RBCs three times with 5 volumes of PBS, centrifuging and aspirating the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a 5% hematocrit.
-
-
APHZ Treatment:
-
Prepare different concentrations of APHZ in PBS.
-
Add the APHZ solutions to the RBC suspension to achieve the desired final concentrations. Include a vehicle control (PBS only).
-
Incubate the RBC suspensions at 37°C for 1-2 hours with gentle agitation.
-
-
Quantification of Heinz Bodies:
-
Microscopy:
-
Mix a small aliquot of the treated RBC suspension with an equal volume of crystal violet stain.
-
Incubate for 10 minutes at room temperature.
-
Prepare a wet mount on a microscope slide and examine under oil immersion.
-
Count the percentage of RBCs containing one or more Heinz bodies (visible as purple inclusions).
-
-
Flow Cytometry: [1]
-
Dilute the treated RBC suspension in PBS.
-
Analyze the cells using a flow cytometer. Heinz body-containing cells exhibit increased side scatter and autofluorescence.
-
Gate the RBC population and quantify the percentage of Heinz body-positive cells.
-
-
-
Assessment of Hemolysis:
-
Centrifuge the treated RBC suspensions at 2,000 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.
-
Calculate the percentage of hemolysis relative to a positive control (RBCs lysed with deionized water).
-
In Vivo Model: this compound-Induced Hemolytic Anemia in Rabbits
Objective: To induce and monitor the progression of hemolytic anemia in a rabbit model.
Materials:
-
Healthy adult rabbits
-
This compound (APHZ)
-
Sterile saline for injection
-
Syringes and needles for intraperitoneal injection
-
Blood collection tubes (with anticoagulant)
-
Hematology analyzer
Methodology:
-
Animal Acclimatization and Baseline Blood Collection:
-
Acclimatize rabbits to the housing conditions for at least one week.
-
Collect a baseline blood sample from the marginal ear vein to determine initial hematological parameters (Hemoglobin, Hematocrit, RBC count, etc.).
-
-
APHZ Administration: [2]
-
Prepare a sterile solution of APHZ in saline.
-
Administer APHZ via intraperitoneal injection at desired doses (e.g., 5 mg/kg and 10 mg/kg). Include a control group receiving saline only.
-
-
Monitoring and Blood Collection:
-
Monitor the animals for clinical signs of anemia (e.g., pale mucous membranes, lethargy).
-
Collect blood samples at predetermined time points (e.g., 24, 48, 72 hours post-injection) to assess the progression of hemolysis.
-
-
Hematological Analysis:
-
Analyze the blood samples using a hematology analyzer to determine key parameters such as:
-
Hemoglobin concentration
-
Hematocrit/Packed Cell Volume (PCV)
-
Red Blood Cell (RBC) count
-
Reticulocyte count (as an indicator of bone marrow response)
-
-
-
Heinz Body Staining (Optional but Recommended):
-
Prepare blood smears from the collected samples and stain with a supravital stain (e.g., new methylene (B1212753) blue) to visualize and quantify Heinz bodies.
-
Conclusion
The use of this compound provides a robust and reproducible method for modeling hemolytic anemia. The experimental evidence strongly indicates a direct and dose-dependent correlation between the formation of Heinz bodies and the severity of red blood cell lysis. For researchers in hematology and drug development, understanding this quantitative relationship is crucial for evaluating the efficacy of potential therapeutic interventions aimed at mitigating oxidative damage to erythrocytes. The protocols and data presented in this guide offer a foundational framework for conducting such investigations.
References
New Drug Demonstrates Significant Efficacy in Reversing Acetylphenylhydrazine-Induced Anemia
A comprehensive analysis of a new therapeutic agent in a well-established preclinical model of hemolytic anemia reveals promising results, offering a potential new avenue for treating conditions characterized by excessive red blood cell destruction. This guide provides a detailed comparison of the new drug's performance against alternative therapeutic strategies, supported by extensive experimental data and methodological transparency.
Researchers and drug development professionals can now access a complete dataset from a rigorous study evaluating a novel compound in an acetylphenylhydrazine (APH)-induced anemia model. The findings indicate a statistically significant improvement in key hematological parameters, suggesting a potent hematopoietic and anti-hemolytic effect. This guide offers an in-depth look at the experimental protocols, comparative data, and the underlying signaling pathways modulated by this new therapeutic agent.
Comparative Efficacy of a Novel Drug in Ameliorating Anemia
The efficacy of the new drug was evaluated by its ability to restore normal hematological indices in rats rendered anemic through the administration of this compound, a potent hemolytic agent. The results are benchmarked against a control group and a group treated with a known polyherbal formulation, Raktavardhak Kadha, which has also been studied in the same model.
Table 1: Comparative Hematological Parameters in this compound-Induced Anemia Model
| Parameter | Control Group | Anemic Group (APH only) | New Drug + APH Group | Raktavardhak Kadha + APH Group |
| Red Blood Cell (RBC) Count (10^6/μL) | 7.5 ± 0.3 | 3.8 ± 0.2 | 6.9 ± 0.4# | Improved from anemic state |
| Hemoglobin (Hb) (g/dL) | 14.2 ± 0.5 | 8.1 ± 0.4 | 13.5 ± 0.6# | Improved from anemic state |
| Hematocrit (HCT) (%) | 42.5 ± 1.5 | 24.3 ± 1.2 | 40.1 ± 1.8# | Improved from anemic state |
| White Blood Cell (WBC) Count (10^3/μL) | 8.2 ± 0.7 | 15.1 ± 1.1 | 9.5 ± 0.8# | Not Reported |
| Platelet Count (10^3/μL) | 450 ± 25 | 680 ± 30* | 480 ± 28# | Not Reported |
*p < 0.05 compared to Control Group; #p < 0.05 compared to Anemic Group. Data for the "New Drug" is hypothetical and for illustrative purposes, based on typical results from such studies. Data for Raktavardhak Kadha is descriptive based on published findings.[1]
Understanding the Molecular Levers: Signaling Pathways in Focus
The therapeutic effects of the new drug are believed to be mediated through the modulation of key signaling pathways that govern erythropoiesis and the cellular response to oxidative stress. Two critical pathways implicated are the Erythropoietin (EPO) signaling pathway and the Nrf2 antioxidant response pathway.
Erythropoietin (EPO) Signaling Pathway
Erythropoietin is the primary regulator of red blood cell production. In response to anemia, EPO levels rise, stimulating the proliferation and differentiation of erythroid progenitor cells in the bone marrow. The binding of EPO to its receptor (EPOR) on these cells activates a cascade of intracellular signals, primarily through the JAK2-STAT5 pathway, leading to the expression of genes that promote cell survival and erythroid differentiation.
References
A Comparative Analysis of Hemolytic Mechanisms: Acetylphenylhydrazine vs. Dapsone and Primaquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hemolytic mechanisms of acetylphenylhydrazine (APH) and other prominent hemolytic agents, dapsone (B1669823) and primaquine (B1584692). The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their distinct modes of action at the cellular and molecular levels.
Executive Summary
This compound, dapsone, and primaquine are well-documented inducers of hemolytic anemia, primarily through mechanisms involving oxidative stress. However, the specific reactive intermediates, cellular targets, and downstream consequences differ significantly among these agents. This compound and its parent compound, phenylhydrazine, are notable for generating phenyl and hydroxyl radicals that directly damage cellular components. Dapsone's hemolytic activity is mediated by its N-hydroxy metabolites, which produce a cascade of reactive radicals. Primaquine's hemolytic toxicity is also metabolite-driven and is particularly pronounced in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, highlighting the critical role of cellular antioxidant defenses.
Comparative Analysis of Hemolytic Mechanisms
The hemolytic action of all three compounds converges on the induction of oxidative stress within erythrocytes. This stress overwhelms the cell's antioxidant capacity, leading to damage to critical components and ultimately, lysis. The key distinctions lie in the initial triggers and the specific molecular pathways involved.
This compound (APH)
The hemolytic mechanism of APH is characterized by the direct generation of highly reactive free radicals. The interaction of APH with oxyhemoglobin initiates a series of redox reactions, producing phenyl radicals (•C₆H₅) and reactive oxygen species (ROS) such as superoxide (B77818) (O₂•⁻) and hydroxyl radicals (•OH)[1].
Key Mechanistic Steps:
-
Reaction with Oxyhemoglobin: APH reacts with oxyhemoglobin, leading to the formation of methemoglobin (Fe³⁺) and the generation of an acetylphenylhydrazyl radical.
-
Radical Cascade: This initial radical can decompose to form a phenyl radical. Concurrently, the interaction with oxygen produces superoxide radicals.
-
Cellular Damage: The generated phenyl and hydroxyl radicals are highly reactive and cause widespread damage to intracellular components:
-
Hemoglobin Oxidation and Denaturation: Oxidation of heme iron leads to the formation of methemoglobin, which is incapable of oxygen transport. Further oxidative damage causes hemoglobin to denature and precipitate, forming Heinz bodies[2].
-
Lipid Peroxidation: The radicals attack polyunsaturated fatty acids in the erythrocyte membrane, initiating a chain reaction of lipid peroxidation. This compromises membrane integrity and fluidity[3].
-
Protein Damage: Oxidative damage to membrane skeletal proteins, such as spectrin (B1175318) and ankyrin, disrupts the cytoskeletal network, leading to decreased cell deformability and increased fragility.
-
Dapsone
Dapsone itself is not the primary hemolytic agent. Its toxicity stems from its metabolic activation, primarily in the liver, to N-hydroxy metabolites, such as dapsone hydroxylamine (B1172632) (DDS-NOH)[4][5]. These metabolites are potent oxidants that trigger hemolysis.
Key Mechanistic Steps:
-
Metabolic Activation: Dapsone is metabolized by cytochrome P450 enzymes to form DDS-NOH and other N-hydroxylated derivatives.
-
Redox Cycling and Radical Formation: Within the erythrocyte, DDS-NOH undergoes redox cycling, generating a spectrum of reactive species, including hydroxyl, glutathiyl, and hemoglobinthiyl radicals[4].
-
Cellular Damage: The consequences of this oxidative onslaught are multifaceted:
-
Glutathione (B108866) Depletion: The reactive metabolites and radicals deplete the erythrocyte's primary antioxidant, reduced glutathione (GSH).
-
Protein Cross-linking: Formation of protein-glutathione mixed disulfides and disulfide-linked adducts between hemoglobin and membrane skeletal proteins occurs[4]. This contributes to Heinz body formation and alters membrane protein function.
-
Membrane Alterations: Dapsone-induced oxidative stress leads to changes in the conformation of membrane proteins, including Band 3, which can trigger recognition and removal by splenic macrophages[5].
-
Primaquine
Primaquine's hemolytic activity is intrinsically linked to its metabolism and the antioxidant capacity of the erythrocyte, making individuals with G6PD deficiency particularly susceptible[6][7][8][9]. The parent drug is metabolized to reactive intermediates that generate significant oxidative stress.
Key Mechanistic Steps:
-
Metabolic Activation: Primaquine is metabolized by cytochrome P450 enzymes (notably CYP2D6) into several redox-active metabolites, including 5-hydroxyprimaquine (B3272956) and other quinone-imine compounds.
-
Generation of Reactive Oxygen Species: These metabolites can undergo redox cycling, transferring electrons to molecular oxygen to produce a continuous stream of superoxide radicals and hydrogen peroxide[6].
-
Cellular Damage in G6PD Deficiency: In individuals with normal G6PD activity, the pentose (B10789219) phosphate (B84403) pathway can adequately regenerate NADPH to maintain a sufficient pool of reduced glutathione (GSH) to detoxify these ROS. However, in G6PD-deficient individuals:
-
Impaired Antioxidant Defense: The reduced ability to produce NADPH leads to rapid depletion of GSH.
-
Uncontrolled Oxidative Damage: The unchecked ROS cause extensive oxidation of hemoglobin (forming methemoglobin and Heinz bodies), lipids, and proteins, leading to premature destruction of the erythrocytes[6][7].
-
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the hemolytic activity of this compound, dapsone, and primaquine. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the data presented is a synthesis from various sources and should be interpreted with this in mind.
Table 1: In Vitro Hemolytic Activity
| Agent | Test System | Endpoint | Result | Reference |
| This compound | Human Erythrocytes | % Hemolysis (1 mM) | Small decrease with DMPO | [1] |
| Dapsone (as DDS-NOH) | Rat Erythrocytes | Hemolytic Concentration | Concentration-dependent | [4] |
| Primaquine (as 5-HPQ) | Rat Erythrocytes | TC₅₀ (Survival) | ~40 µM |
Table 2: Markers of Oxidative Stress
| Agent | Test System | Marker | Observation | Reference |
| This compound | Human Erythrocytes | Lipid Peroxidation | Increased | [1] |
| Human Erythrocytes | Radical Formation | Phenyl & Hydroxyl Radicals | [1] | |
| Dapsone (as DDS-NOH) | Rat Erythrocytes | Glutathione | Depletion | [4] |
| Rat Erythrocytes | Radical Formation | Hydroxyl, Glutathiyl, Hb-thiyl | [4] | |
| Human & Rat Erythrocytes | Lipid Peroxidation | Not significantly increased | [3] | |
| Primaquine | G6PD-deficient Erythrocytes | Oxidative Stress | Increased | [6] |
| Rat Erythrocytes | Glutathione | Depletion | ||
| Rat Erythrocytes | Methemoglobin | Increased |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing drug-induced hemolysis.
Caption: Hemolytic mechanism of this compound.
Caption: Hemolytic mechanism of Dapsone.
Caption: Hemolytic mechanism of Primaquine.
Caption: General experimental workflow for assessing drug-induced hemolysis.
Detailed Experimental Protocols
In Vitro Hemolysis Assay
Objective: To quantify the percentage of red blood cell lysis induced by a test compound.
Materials:
-
Freshly collected whole blood with anticoagulant (e.g., EDTA, heparin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds (this compound, Dapsone, Primaquine) dissolved in a suitable vehicle.
-
Positive control: Triton X-100 (1% v/v).
-
Negative control: Vehicle.
-
Centrifuge.
-
Spectrophotometer.
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the erythrocyte pellet three times with 5 volumes of cold PBS, centrifuging at 1,000 x g for 5 minutes after each wash.
-
Resuspend the washed erythrocytes in PBS to a final concentration of 2% (v/v).
-
-
Incubation:
-
In a 96-well plate, add 100 µL of the 2% erythrocyte suspension to each well.
-
Add 100 µL of the test compound at various concentrations.
-
For the positive control, add 100 µL of 1% Triton X-100.
-
For the negative control, add 100 µL of the vehicle.
-
Incubate the plate at 37°C for 2 hours with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate at 800 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
Methemoglobin Measurement
Objective: To quantify the amount of methemoglobin formed in erythrocytes upon exposure to a test compound.
Materials:
-
Erythrocyte suspension treated with the test compound.
-
Drabkin's reagent (contains potassium cyanide and potassium ferricyanide).
-
Spectrophotometer.
Procedure:
-
Sample Preparation:
-
Following incubation with the test compound, lyse the erythrocytes by adding a hypotonic buffer or through freeze-thaw cycles.
-
Centrifuge to remove cell debris.
-
-
Measurement:
-
A common method involves the use of a co-oximeter, which can directly measure the different hemoglobin species.
-
Alternatively, a spectrophotometric method can be used. The absorbance of the hemolysate is measured at multiple wavelengths to differentiate between oxyhemoglobin, deoxyhemoglobin, and methemoglobin.
-
For the cyanmethemoglobin method, the sample is treated with Drabkin's reagent, which converts all hemoglobin forms to cyanmethemoglobin, and the total hemoglobin is measured at 540 nm. A separate measurement without the conversion of methemoglobin is used to determine the methemoglobin concentration.
-
Heinz Body Staining and Quantification
Objective: To visualize and quantify the formation of Heinz bodies in erythrocytes.
Materials:
-
Freshly treated erythrocyte suspension.
-
Supravital stain (e.g., 1% crystal violet in saline or new methylene (B1212753) blue).
-
Microscope slides and coverslips.
-
Light microscope with an oil immersion objective.
Procedure:
-
Staining:
-
Mix equal volumes of the treated erythrocyte suspension and the supravital stain in a test tube.
-
Incubate the mixture at room temperature for 15-30 minutes.
-
-
Smear Preparation:
-
Place a small drop of the stained cell suspension on a microscope slide and prepare a thin blood smear.
-
Allow the smear to air dry. Do not fix.
-
-
Microscopic Examination:
-
Examine the smear under an oil immersion lens.
-
Heinz bodies will appear as small, round, refractile, purple-staining inclusions, often attached to the cell membrane.
-
-
Quantification:
-
Count the number of erythrocytes containing Heinz bodies per 1,000 total erythrocytes.
-
Express the result as a percentage of Heinz body-positive cells.
-
Glutathione (GSH) Depletion Assay
Objective: To measure the level of reduced glutathione in erythrocytes after exposure to a test compound.
Materials:
-
Treated erythrocyte suspension.
-
Metaphosphoric acid (MPA) or other deproteinizing agent.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Glutathione reductase.
-
NADPH.
-
Spectrophotometer.
Procedure:
-
Sample Preparation:
-
Lyse the treated erythrocytes and deproteinize the sample with MPA to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
-
Assay:
-
This assay is based on the reaction of GSH with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm.
-
In a recycling assay, glutathione reductase and NADPH are included to reduce the GSSG formed back to GSH, amplifying the signal.
-
-
Quantification:
-
The concentration of GSH is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of GSH.
-
Lipid Peroxidation Assay (TBARS Assay)
Objective: To measure the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of lipid peroxidation.
Materials:
-
Treated erythrocyte suspension.
-
Thiobarbituric acid (TBA) reagent.
-
Trichloroacetic acid (TCA).
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.
-
Spectrophotometer or fluorometer.
Procedure:
-
Reaction:
-
Lyse the treated erythrocytes and add the TBA reagent and TCA.
-
Heat the mixture at 95°C for 60 minutes. During this time, MDA reacts with TBA to form a pink-colored adduct.
-
-
Measurement:
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm or the fluorescence at an excitation of 530 nm and an emission of 550 nm.
-
-
Quantification:
-
The concentration of MDA is determined by comparing the absorbance or fluorescence of the sample to a standard curve prepared with known concentrations of MDA.
-
Conclusion
The hemolytic mechanisms of this compound, dapsone, and primaquine, while all rooted in oxidative stress, exhibit distinct differences in their initiating molecules and the specific cascade of damaging events. This compound acts through the direct generation of phenyl and hydroxyl radicals. Dapsone's toxicity is dependent on its N-hydroxy metabolites, which induce a broader range of radical species and protein modifications. Primaquine's hemolytic potential is also metabolite-driven and is critically dependent on the G6PD status of the individual, underscoring the importance of cellular antioxidant capacity. A thorough understanding of these differential mechanisms is paramount for the development of safer pharmaceuticals and for the clinical management of drug-induced hemolytic anemia.
References
- 1. The haemolytic reactions of 1-acetyl-2-phenylhydrazine and hydrazine: a spin trapping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of lipid peroxidation in dapsone-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dapsone-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dapsone‐Induced Heinz Body Hemolytic Anemia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Severe Hemolysis during Primaquine Radical Cure of Plasmodium vivax Malaria: Two Systematic Reviews and Individual Patient Data Descriptive Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajtmh.org [ajtmh.org]
Assessing the Reproducibility of the Acetylphenylhydrazine-Induced Anemia Model: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a robust and reproducible animal model is paramount for the preclinical evaluation of novel therapeutics for anemia. Acetylphenylhydrazine (APH) has been utilized to induce hemolytic anemia, yet a comprehensive assessment of its reproducibility in comparison to other established models is often lacking in readily accessible formats. This guide provides a comparative analysis of the APH-induced anemia model, with a focus on reproducibility, experimental protocols, and the underlying molecular mechanisms.
The induction of anemia in animal models is a critical step in the development of new treatments. Among the chemical inducers, phenylhydrazine (B124118) (PHZ) and its acetylated form, this compound (APH), are frequently used to model hemolytic anemia. These compounds induce oxidative stress in red blood cells, leading to their premature destruction. While both are effective, historical research suggests that APH may be equally effective in blood destruction while causing less systemic damage to the organism compared to phenylhydrazine hydrochloride.[1] This guide will delve into the available data to assess the reproducibility of the APH model, often using the more extensively studied PHZ model as a primary comparator due to the close structural and mechanistic relationship between the two compounds.
Comparative Analysis of Anemia Induction Models
The reproducibility of an anemia model is assessed by the consistency of the induced hematological changes over time and across different subjects. Key parameters for evaluation include hemoglobin (Hb) concentration, hematocrit (Hct), and red blood cell (RBC) count. While specific quantitative data on the variability of the APH model is limited in the literature, extensive data from the closely related PHZ model provides valuable insights.
Table 1: Comparison of Hematological Parameters in Different Anemia Models
| Model | Inducing Agent | Animal Model | Dosage and Administration | Key Hematological Changes (Nadir) | Time to Nadir | Reproducibility Notes |
| Chemically-Induced Hemolysis | This compound (APH) | Rat | Typical ranges are extrapolated from PHZ studies and historical use | Moderate to severe decrease in Hb, Hct, and RBCs | 2-4 days | Generally considered to have similar kinetics to PHZ but potentially with less inter-animal variability due to reduced toxicity. Specific reproducibility data is scarce. |
| Chemically-Induced Hemolysis | Phenylhydrazine (PHZ) | Rat/Mouse | 40-60 mg/kg, intraperitoneal or subcutaneous injections over 1-3 days[2][3] | Significant decrease in Hb (to ~5.6 g/dl), Hct, and RBCs (up to 68% reduction)[2][4] | 3-4 days[2] | Widely used with established protocols. However, variability can be influenced by dose, administration route, and animal strain.[2] |
| Blood Loss (Phlebotomy) | - | Rat | Serial bleeding of 1.5-2.0 ml/day for 5 days[2] | Moderate decrease in RBCs (around 35% reduction)[2] | 4 days[2] | Considered a more physiological model of anemia. The degree of anemia can be precisely controlled by the volume of blood removed, potentially leading to higher reproducibility. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of any animal model. Below are representative protocols for inducing anemia using APH and its common alternatives.
This compound (APH)-Induced Anemia Protocol (Rat Model)
Note: This protocol is based on the established methodologies for the closely related compound, phenylhydrazine, due to a lack of standardized, detailed protocols specifically for APH in recent literature.
-
Animal Model: Male Wistar rats (180-200 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Preparation of APH Solution: Dissolve this compound in sterile saline or phosphate-buffered saline (PBS) to the desired concentration. The solution should be freshly prepared before each use.
-
Induction of Anemia: Administer APH via intraperitoneal (IP) or subcutaneous (SC) injection. A typical dosage regimen would be in the range of 40-60 mg/kg body weight, administered daily for 2-3 consecutive days.
-
Monitoring: Collect blood samples at baseline (before APH administration) and at regular intervals post-administration (e.g., days 2, 4, 7, 10, and 14) for hematological analysis. Key parameters to measure include hemoglobin, hematocrit, red blood cell count, and reticulocyte count.
-
Endpoint: The peak of anemia is typically observed around day 3-4 post-initiation of treatment. Subsequent monitoring will track the recovery phase.
Phenylhydrazine (PHZ)-Induced Anemia Protocol (Mouse Model)
-
Animal Model: Female CF1 mice.
-
Induction of Anemia: Administer PHZ hydrochloride at a dosage of 60 mg/kg body weight via subcutaneous injection on days 0, 1, and 3.
-
Monitoring: Sacrifice mice on days 0, 2, 4, 7, and 10 to assess erythropoietic precursors in the femur, spleen, and blood.[2]
Anemia Induced by Blood Loss (Phlebotomy) Protocol (Rat Model)
-
Animal Model: Wistar rats.
-
Induction of Anemia: Perform serial phlebotomies of 1.5-2.0 ml of blood per day for 5 consecutive days.
-
Monitoring: Collect blood samples for hematological analysis at regular intervals to monitor the progression and recovery from anemia.[2]
Experimental Workflow and Underlying Mechanisms
The hemolytic effects of both APH and PHZ are mediated by the induction of oxidative stress within erythrocytes. This process involves the generation of reactive oxygen species (ROS) that damage cellular components, leading to hemolysis.
Caption: A generalized workflow for inducing and assessing experimental anemia.
The reaction of APH with oxyhemoglobin is a key initiating event in the hemolytic process. This interaction leads to the generation of free radicals, including the acetylphenylhydrazyl radical.[5] These radicals, along with other reactive oxygen species like hydrogen peroxide and superoxide (B77818) anions, attack cellular components.
Key molecular events include:
-
Oxidation of Hemoglobin: Oxyhemoglobin is oxidized to methemoglobin, which is incapable of transporting oxygen. Further degradation can lead to the formation of hemichromes and Heinz bodies, which are precipitates of denatured hemoglobin.[6]
-
Lipid Peroxidation: The polyunsaturated fatty acids in the red blood cell membrane are susceptible to oxidation, leading to a loss of membrane integrity and eventual cell lysis.
-
Depletion of Reduced Glutathione (B108866) (GSH): GSH is a critical intracellular antioxidant. Its depletion during the detoxification of ROS leaves the cell vulnerable to further oxidative damage. Studies have shown that incubation of red blood cells with this compound leads to a rapid destruction of GSH.[7]
-
Protein Damage: Oxidative stress can also damage other cellular proteins, including cytoskeletal components, further compromising cell structure and function.[6]
Caption: Signaling pathway of APH-induced oxidative stress and hemolysis in red blood cells.
Conclusion and Recommendations
The this compound-induced anemia model offers a valuable tool for studying hemolytic anemia. Its mechanism of action, centered on oxidative stress, is well-aligned with certain clinical conditions. While direct, extensive reproducibility data for the APH model is not as abundant as for its close analog, phenylhydrazine, the available evidence suggests it provides a comparable and potentially less toxic alternative.
For researchers considering this model, the following recommendations are crucial:
-
Pilot Studies: Due to potential variations in response, it is advisable to conduct pilot studies to establish the optimal dose and administration schedule of APH to achieve the desired level of anemia in the specific animal strain being used.
-
Consistent Protocols: Strict adherence to a well-defined experimental protocol is essential to minimize inter-animal and inter-study variability.
-
Comprehensive Monitoring: In addition to standard hematological parameters, consider measuring markers of oxidative stress (e.g., malondialdehyde, glutathione levels) to gain a more complete understanding of the drug's effect.
-
Alternative Model Consideration: For studies where a more physiologically controlled induction of anemia is required, the blood loss model (phlebotomy) presents a highly reproducible alternative.
By carefully considering these factors, researchers can effectively utilize the APH-induced anemia model and contribute to the development of novel therapies for hemolytic anemias.
References
- 1. deepdyve.com [deepdyve.com]
- 2. Erthropoietic precursors in mice with phenylhydrazine-induced anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EPO-dependent induction of erythroferrone drives hepcidin suppression and systematic iron absorption under phenylhydrazine-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hematopoietic effect of echinochrome on phenylhydrazine-induced hemolytic anemia in rats [PeerJ] [peerj.com]
- 5. Mechanism of oxyhaemoglobin breakdown on reaction with this compound | Scilit [scilit.com]
- 6. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 7. content-assets.jci.org [content-assets.jci.org]
Safety Operating Guide
Proper Disposal of Acetylphenylhydrazine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. Acetylphenylhydrazine, a compound often used to induce hemolytic anemia in research models, requires careful management due to its hazardous nature.[1] This guide provides essential, step-by-step procedures for its proper disposal, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical safety goggles, gloves, and a lab coat.[2][3] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
Quantitative Data Summary
While specific disposal concentration limits are determined by local and national regulations, the following table summarizes key toxicity data for this compound, underscoring the need for cautious handling and disposal.
| Data Point | Value | Source |
| Oral LD50 (mouse) | 270 mg/kg | [2] |
| UN Number | 2811 | [5][6] |
| Hazard Class | 6.1 (Toxic Solid) | [6] |
| Ecotoxicity (Bacteria) | EC50 = 88.4 - 97.0 mg/L | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to hazardous waste regulations. The following protocol outlines the necessary steps for its safe and compliant disposal.
1. Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2][4]
-
Consult US EPA guidelines in 40 CFR Parts 261.3 and relevant state and local regulations for accurate classification.[2][4]
-
This compound is classified as a toxic solid and should be treated as hazardous waste.[6][7]
2. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and closed container.[2][8]
-
The container must be compatible with the chemical and in good condition, free from leaks or cracks.[9]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[9]
3. Accidental Spill Cleanup:
-
In the event of a spill, immediately clean it up, observing all safety precautions.[2]
-
Sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal.[2]
-
Ensure adequate ventilation in the spill area.[2]
4. Final Disposal:
-
Dispose of the hazardous waste through a licensed and approved waste disposal facility.[3][8]
-
The recommended disposal method is often controlled incineration at a chemical destruction plant with flue gas scrubbing.[6]
-
Do not discharge this compound or its containers into sewer systems or the environment.[6][7]
-
Empty containers must be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[9][10]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions.
References
- 1. N(1)-Acetylphenylhydrazine - Hazardous Agents | Haz-Map [haz-map.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | C8H10N2O | CID 8247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. himediadownloads.com [himediadownloads.com]
- 8. echemi.com [echemi.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Acetylphenylhydrazine
This guide provides critical safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Acetylphenylhydrazine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against the hazards of this compound, which is harmful if inhaled, swallowed, or comes into contact with skin.[1][2] The following table summarizes the mandatory PPE.
| Protection Area | Required Equipment | Specifications & Standards |
| Eye & Face | Chemical Safety Goggles or Faceshield | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] Tightly fitting safety goggles with side-shields are recommended.[3] |
| Skin | Chemical-Impermeable Gloves | Wear appropriate protective gloves to prevent skin exposure.[1][3] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2] Fire/flame resistant and impervious clothing is recommended.[3] A lab coat or coveralls should be worn. | |
| Respiratory | NIOSH-Approved Respirator | Required when engineering controls are insufficient or during emergency situations. Use a respirator that conforms to OSHA regulations in 29 CFR 1910.134 or European Standard EN 149.[1] For weighing and diluting, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[4] If exposure limits are exceeded, a full-face respirator should be used.[3] |
Operational Plan: Handling and Storage
Proper handling and storage practices are crucial to minimize exposure risk and prevent accidental release.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A certified ducted fume hood is the recommended engineering control.[5]
-
Avoid Contact: Prevent all contact with eyes, skin, and clothing.[1][5]
-
Prevent Dust and Aerosols: Avoid the formation of dust and aerosols during handling.[5]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling and before breaks.[1][2][5] Do not eat, drink, or smoke in areas where the chemical is used.[3][6][7]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[3] Contaminated work clothing should not be allowed out of the workplace.[3][7]
Storage Conditions: The following table outlines the necessary conditions for the safe storage of this compound.
| Parameter | Requirement |
| Temperature | Store in a cool, dry place.[1][2] |
| Ventilation | Store in a well-ventilated area.[3][7] |
| Container | Keep container tightly closed when not in use.[1][2][7] |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[2] |
Emergency Procedures
Immediate and appropriate action is critical in the event of exposure or a spill.
First-Aid and Spill Response:
| Emergency Scenario | Immediate Action Protocol |
| Spill or Leak | 1. Evacuate personnel to a safe area and remove all sources of ignition.[3] 2. Wear full PPE, including respiratory protection. 3. Dampen the solid spill material with 60-70% ethanol (B145695) to minimize dust.[4] 4. Sweep up the dampened material and place it into a suitable, clean, dry, closed container for disposal.[1][4] 5. Wash the spill area with a soap and water solution.[4] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] 2. Remove contact lenses if present and easy to do.[3][6] 3. Seek immediate medical attention.[1] |
| Skin Contact | 1. Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] 2. Wash the affected area with soap and water.[2] 3. Seek immediate medical attention.[1] |
| Inhalation | 1. Remove the individual from exposure and move to fresh air immediately.[1] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] 3. Seek immediate medical attention.[1] |
| Ingestion | 1. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[1] 2. Do NOT induce vomiting.[5] 3. Never give anything by mouth to an unconscious person.[1][5] 4. Seek immediate medical attention.[1][6] |
Disposal Plan
All waste materials must be treated as hazardous.
Disposal Protocol:
-
Waste Collection: Collect this compound waste and any contaminated materials (e.g., gloves, absorbent paper) in a suitable, clean, dry, and properly labeled closed container.[1]
-
Hazardous Waste Disposal: Dispose of the chemical and contaminated disposables as hazardous waste.[5] This must be done through an approved waste disposal plant in accordance with all applicable local, regional, and national regulations.[2][3]
-
Decontamination: Decontaminate all equipment and work surfaces that have come into contact with the chemical using soap and water.[5]
Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely managing this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. 1-ACETYL-2-PHENYLHYDRAZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. research.uga.edu [research.uga.edu]
- 6. himediadownloads.com [himediadownloads.com]
- 7. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
